1,1-Dichlorocyclobutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1506-77-0 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,1-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-4(6)2-1-3-4/h1-3H2 |
InChI Key |
HJHXDUJKTZWJJJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(Cl)Cl |
Canonical SMILES |
C1CC(C1)(Cl)Cl |
Synonyms |
1,1-Dichlorocyclobutane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Dichlorocyclobutane (CAS Number: 1506-77-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-dichlorocyclobutane (CAS No. 1506-77-0), a halogenated cycloalkane with applications as a chemical intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, outlines key synthetic methodologies and reactivity patterns, and presents its spectroscopic profile. Safety and handling information is also included. The content is structured to be a practical resource for laboratory and research applications.
Chemical Identity and Physical Properties
This compound is a chlorinated derivative of cyclobutane (B1203170) with the molecular formula C₄H₆Cl₂.[1] It is characterized by a four-membered carbon ring with two chlorine atoms attached to the same carbon atom.[1] This geminal dichloride arrangement on a strained cyclobutane ring influences its reactivity.[1] While detailed physical properties for CAS number 1506-77-0 are not consistently reported, data for a substance identified as this compound is available and summarized below. It is described as a colorless liquid with a chloroform-like odor.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1506-77-0 | [1] |
| Molecular Formula | C₄H₆Cl₂ | [1] |
| Molecular Weight | 124.99 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Odor | Chloroform-like | [2] |
| Boiling Point | ~115 °C (estimated) | [4] |
| Density | ~1.25 g/cm³ | [4] |
| Solubility | Soluble in organic solvents; insoluble in water. | [4] |
| InChI Key | HJHXDUJKTZWJJJ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CC(C1)(Cl)Cl | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the chlorination of cyclobutane derivatives.
From Cyclobutanone (B123998)
A common laboratory-scale synthesis involves the conversion of cyclobutanone to this compound.
Experimental Protocol: Synthesis from Cyclobutanone
-
Reaction: The conversion of cyclobutanone to this compound can be achieved using a chlorinating agent. One reported method utilizes tungsten(VI) chloride in dichloromethane (B109758).[5]
-
Procedure:
-
In a flask maintained under an inert atmosphere (e.g., using a Schlenk line), dissolve cyclobutanone in anhydrous dichloromethane.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Add a solution of tungsten(VI) chloride in dichloromethane dropwise to the cooled cyclobutanone solution.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for 2 hours.[5]
-
The reaction should be monitored for completion (e.g., by TLC or GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques such as extraction and distillation.
-
-
Note: This method has a reported reference yield of 3.0%.[5]
Caption: Synthesis of this compound from Cyclobutanone.
From Chlorocyclobutane (B72530)
The free-radical chlorination of chlorocyclobutane can also yield this compound, among other isomers.
Experimental Protocol: Photochemical Chlorination of Chlorocyclobutane
-
Reaction: This method involves the gas-phase photochlorination of chlorocyclobutane.[6]
-
Procedure:
-
In a suitable photochemical reactor, introduce gaseous chlorocyclobutane and chlorine gas.[6]
-
Irradiate the mixture with UV light at a controlled temperature. The reaction has been studied over a wide temperature range.[6]
-
The reaction produces a mixture of dichlorocyclobutane isomers, including this compound, cis-1,2-dichlorocyclobutane, and trans-1,2-dichlorocyclobutane.
-
The product mixture is then collected and the isomers are separated by fractional distillation or preparative gas chromatography.
-
-
Note: The distribution of isomers is dependent on the reaction conditions.
Caption: Synthesis via Photochemical Chlorination.
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by the presence of the two chlorine atoms on a single carbon within a strained ring system. This structure makes it susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The chlorine atoms in this compound can act as leaving groups in nucleophilic substitution reactions. Strong nucleophiles can displace one or both chlorine atoms.
Example: Reaction with Sodium Methoxide (B1231860)
A reaction with a strong nucleophile like sodium methoxide would be expected to proceed via an SN2 mechanism, although the steric hindrance of the cyclobutane ring and the gem-dichloro group might influence the reaction rate.
Hypothetical Experimental Protocol:
-
Reaction: this compound is reacted with sodium methoxide in methanol (B129727).
-
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
This compound is added to the methoxide solution.
-
The reaction mixture is heated under reflux for a specified period.
-
The reaction progress is monitored (e.g., by GC-MS).
-
After completion, the product, potentially 1-chloro-1-methoxycyclobutane or 1,1-dimethoxycyclobutane, is isolated and purified.
-
Caption: Nucleophilic Substitution of this compound.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (dehydrochlorination) to form chlorocyclobutene isomers. The regioselectivity of the elimination would depend on the reaction conditions and the base used.
Hypothetical Experimental Protocol:
-
Reaction: this compound is treated with a strong base like potassium tert-butoxide.
-
Procedure:
-
This compound is dissolved in a suitable aprotic solvent (e.g., THF).
-
A solution of potassium tert-butoxide is added to the mixture.
-
The reaction is stirred at an appropriate temperature.
-
The formation of the alkene product (e.g., 1-chlorocyclobutene) is monitored.
-
Upon completion, the product is isolated and purified.
-
References
- 1. This compound | 1506-77-0 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1184187) | 1506-77-0 [evitachem.com]
- 5. lookchem.com [lookchem.com]
- 6. Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of chlorocyclobutane and methylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Core Properties of 1,1-Dichlorocyclobutane
This technical guide provides essential information regarding the molecular formula and weight of 1,1-Dichlorocyclobutane, a chlorinated derivative of cyclobutane. The data is presented for researchers, scientists, and professionals in drug development and organic chemistry.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and theoretical modeling.
| Property | Value |
| Molecular Formula | C4H6Cl2 |
| Molecular Weight | 124.99 g/mol [1][2] |
Experimental Protocols
The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the deduction of the elemental composition and thus the molecular formula.
-
Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and chlorine, which further validates the molecular formula.
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the compound's identity and its fundamental molecular properties.
References
Synthesis of 1,1-Dichlorocyclobutane from Cyclobutanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-dichlorocyclobutane from cyclobutanone (B123998), a key transformation for accessing this versatile building block in chemical synthesis. The document details the primary synthetic routes, reaction mechanisms, and experimental protocols, with a focus on the use of phosphorus pentachloride as the chlorinating agent. All quantitative data is summarized for clarity, and key processes are visualized using workflow and reaction mechanism diagrams.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor for various cyclobutane (B1203170) derivatives and in the construction of more complex molecular architectures. Its gem-dichloro functionality allows for a range of subsequent transformations, including nucleophilic substitution and elimination reactions. The most direct synthetic route to this compound involves the gem-dichlorination of the corresponding ketone, cyclobutanone. This guide focuses on the established method using phosphorus pentachloride (PCl₅) and explores the potential use of thionyl chloride (SOCl₂).
Synthetic Approaches and Reaction Mechanisms
The conversion of a ketone to a gem-dichloride is a standard transformation in organic chemistry. The most common and effective reagent for this purpose is phosphorus pentachloride.
Reaction with Phosphorus Pentachloride (PCl₅)
The reaction of cyclobutanone with phosphorus pentachloride is the most direct and widely applicable method for the synthesis of this compound. The overall reaction is as follows:
C₄H₆O + PCl₅ → C₄H₆Cl₂ + POCl₃
The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of the carbonyl oxygen of cyclobutanone onto the phosphorus atom of PCl₅. This is followed by a series of substitution and elimination steps, ultimately leading to the formation of the gem-dichloride and phosphorus oxychloride as a byproduct.
Caption: Reaction mechanism of cyclobutanone with PCl₅.
Reaction with Thionyl Chloride (SOCl₂)
While thionyl chloride is a common reagent for converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, its use for the gem-dichlorination of simple ketones like cyclobutanone is less prevalent and often requires a catalyst. The direct reaction may be sluggish or inefficient. Catalytic amounts of species like triphenylphosphine (B44618) or N,N-dialkyl-substituted carboxamides can facilitate this transformation. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can drive the reaction to completion.
Experimental Protocols
The following protocols are based on general procedures for the gem-dichlorination of ketones and can be adapted for the synthesis of this compound.
Synthesis of this compound using Phosphorus Pentachloride
This protocol is adapted from a general procedure for the gem-dichlorination of ketones.[1]
Materials:
-
Cyclobutanone
-
Phosphorus pentachloride (PCl₅)
-
Dry Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyclobutanone (1.0 eq) in dry dichloromethane (15-20 mL per mmol of cyclobutanone).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Under a nitrogen atmosphere, carefully add phosphorus pentachloride (2.0-4.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to -50 °C and stir at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Proposed Experimental Workflow:
Caption: Workflow for this compound synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Cyclobutanone | - |
| Reagent | Phosphorus Pentachloride (PCl₅) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | -78 °C to -50 °C | [1] |
| Typical Yield Range | 40-80% (estimated for cyclic ketones) | General Knowledge |
Potential Side Reactions
The primary side reaction of concern during the gem-dichlorination of cyclic ketones is the formation of elimination products, specifically chloro-olefins. In the case of cyclobutanone, this could lead to the formation of 1-chlorocyclobutene. The reaction conditions, particularly temperature and the stoichiometry of the chlorinating agent, can influence the ratio of the desired gem-dichloride to the elimination byproduct. Lower temperatures generally favor the substitution reaction over elimination.
Conclusion
The synthesis of this compound from cyclobutanone is most reliably achieved through the use of phosphorus pentachloride. While a specific, optimized protocol for this exact transformation is not widely reported, the general procedure for the gem-dichlorination of ketones provides a robust starting point for researchers. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired product and minimize the formation of elimination byproducts. Further investigation into the use of catalyzed thionyl chloride reactions may offer an alternative synthetic route with the advantage of gaseous byproducts. This guide provides the necessary foundational knowledge for the successful synthesis and purification of this compound for its application in further chemical research and development.
References
An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dichlorocyclobutane (CAS No. 1506-77-0). The information presented is intended to support research, development, and quality control activities where this compound is utilized. This guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a visualization of the analytical workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 - 2860 | C-H stretching (alkane) |
| ~1450 | CH₂ scissoring |
| ~750 - 550 | C-Cl stretching |
Note: This is a generalized interpretation. The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of absorptions for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 2.6 | Triplet | 4H | -CH₂-CCl₂- |
| ~2.3 - 2.1 | Quintet | 2H | -CH₂-CH₂- |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| ~90 - 85 | -CCl₂- |
| ~40 - 35 | -CH₂-CCl₂- |
| ~20 - 15 | -CH₂-CH₂- |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 124 | Low | [C₄H₆³⁵Cl₂]⁺ (M⁺) |
| 126 | Low | [C₄H₆³⁵Cl³⁷Cl]⁺ (M+2) |
| 96 | High | [C₃H₅³⁵Cl]⁺ |
| 98 | Moderate | [C₃H₅³⁷Cl]⁺ |
| 89 | Moderate | [C₄H₅Cl]⁺ - H |
| 62 | Moderate | [C₃H₄Cl]⁺ - H |
Note: The fragmentation pattern can be complex, and the relative intensities are approximate. The most abundant peaks are often the result of the loss of chlorine and subsequent rearrangements.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid is used directly. A drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates is recorded first to subtract any atmospheric and instrumental interferences.
-
Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Chemical shifts, multiplicities, and integration values are determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.
-
Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used.
-
GC: A capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column) is installed. The oven temperature program is set to ensure good separation from any impurities and the solvent. The injector temperature is set to ensure rapid volatilization of the sample. Helium is typically used as the carrier gas.
-
MS: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range is set to scan from a low m/z (e.g., 35) to a value above the molecular weight of the compound (e.g., 150).
-
-
Data Acquisition: A small volume of the prepared sample (typically 1 µL) is injected into the GC. The separated components eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of the peak corresponding to this compound is recorded.
-
Data Processing: The obtained mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine-containing fragments is examined to confirm the number of chlorine atoms in each fragment.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: Relationship between spectroscopic data and structural elucidation.
In-Depth Technical Guide to the NMR Spectral Analysis of 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,1-dichlorocyclobutane, a key intermediate in various chemical syntheses. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification in research and development settings. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a logical visualization of the molecular structure's correlation to its NMR signals.
Predicted NMR Spectral Data
Due to the molecular symmetry of this compound, the cyclobutane (B1203170) ring exhibits three unique carbon environments and three unique proton environments. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on established NMR principles and computational models.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show three distinct signals. The protons on the carbon adjacent to the dichlorinated carbon (C2/C4) are expected to be the most deshielded among the methylene (B1212753) groups.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-2, H-4 | 2.85 | Triplet | 4H | J = 8.0 Hz | Protons on carbons adjacent to C1 |
| H-3 | 2.20 | Quintet | 2H | J = 8.0 Hz | Protons on carbon opposite to C1 |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to display three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms (C1) will be significantly downfield.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C1 | 88.5 | Quaternary carbon bonded to two Cl atoms |
| C2, C4 | 38.0 | Methylene carbons adjacent to C1 |
| C3 | 15.5 | Methylene carbon opposite to C1 |
Experimental Protocols for NMR Analysis
The following protocols describe the standard procedures for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.
-
Concentration : For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[1][2][3] For a ¹³C NMR spectrum, a more concentrated sample (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4] This removes any particulate matter.
-
Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm.[5]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds. A longer delay ensures complete relaxation for quantitative measurements.
-
Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Temperature : 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Spectral Width : Approximately 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : This will vary significantly based on sample concentration. A typical range is from several hundred to several thousand scans.
Visualization of Structural Relationships
The following diagram illustrates the structure of this compound and the logical relationship between its chemically distinct nuclei and their expected NMR signals.
Caption: Molecular structure of this compound and its correlation to predicted NMR signals.
References
An In-depth Technical Guide to the Mass Spectrum of 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1,1-dichlorocyclobutane. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the identification and structural elucidation of volatile organic compounds. This document outlines the principal fragmentation pathways, presents key spectral data in a structured format, and provides a detailed experimental protocol for the analysis of such compounds.
Mass Spectral Data of this compound
The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion is often weak or absent due to the inherent instability of the cyclobutane (B1203170) ring and the presence of two chlorine atoms on a single carbon, which facilitates fragmentation.
The quantitative data for the most significant ions in the 70 eV electron ionization mass spectrum of this compound are summarized in the table below.
| m/z Ratio | Proposed Fragment Ion | Approximate Relative Abundance (%) |
| 124/126/128 | [C₄H₆Cl₂]⁺• (Molecular Ion) | Very low to absent |
| 96 | [C₄H₅³⁵Cl]⁺ | Not specified, but a major peak |
| 98 | [C₄H₅³⁷Cl]⁺ | Not specified, but a major peak |
| 91 | [C₃H₄³⁵Cl]⁺ | ~20 |
| 90 | [C₃H₃³⁵Cl]⁺ | ~30 |
| 89 | [C₄H₆Cl]⁺ | ~15 |
| 75 | [C₃H₄³⁵Cl]⁺ | ~15 |
| 63 | [C₂H₂³⁵Cl]⁺ | 100 (Base Peak) |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.
Interpretation of the Fragmentation Pattern
The fragmentation of this compound upon electron ionization is driven by the formation of a molecular ion ([M]⁺•), which is energetically unstable and readily undergoes fragmentation. The primary fragmentation pathways involve the loss of chlorine atoms, hydrochloric acid (HCl), and the opening of the cyclobutane ring.
The molecular ion peak is expected at m/z 124, 126, and 128, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively. However, this peak is often of very low abundance or not observed at all.
The most prominent peaks in the spectrum can be attributed to the following fragmentation pathways:
-
Loss of a Chlorine Radical: The initial loss of a chlorine radical (•Cl) from the molecular ion results in the formation of a chlorocyclobutyl cation at m/z 89 ([C₄H₆³⁵Cl]⁺) and 91 ([C₄H₆³⁷Cl]⁺).[1]
-
Ring Opening and Elimination of HCl: The molecular ion can undergo ring opening followed by the elimination of a molecule of hydrogen chloride (HCl) to yield a chlorobutadienyl radical cation. This can lead to the formation of ions at m/z 90 ([C₄H₅³⁵Cl]⁺•) and m/z 92 ([C₄H₅³⁷Cl]⁺•). Further fragmentation of this ion can occur.
-
Formation of the Base Peak (m/z 63): The most intense peak in the spectrum, the base peak, is observed at m/z 63 .[1] This fragment likely arises from the cleavage of the cyclobutane ring and the loss of various neutral fragments. One plausible pathway involves the formation of a [C₂H₂³⁵Cl]⁺ ion.
-
Other Significant Fragments: The peaks at m/z 96 and m/z 98 are major fragments, likely corresponding to [C₄H₅³⁵Cl]⁺ and [C₄H₅³⁷Cl]⁺, respectively, formed through the loss of a hydrogen atom and a chlorine atom. The ion at m/z 75 is also observed with a notable abundance.[1]
Visualization of the Fragmentation Pathway
The logical relationship of the key fragmentation steps for this compound is illustrated in the following diagram generated using the DOT language.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The acquisition of a mass spectrum for this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for the analysis of volatile chlorinated hydrocarbons.
4.1. Sample Preparation
For analysis of volatile organic compounds in a water matrix, a purge and trap or headspace sampling technique is commonly employed.
-
Purge and Trap (based on EPA Method 8260D):
-
A standard 5-mL or 25-mL water sample is placed in a purging vessel.
-
The sample is purged with an inert gas (e.g., helium or nitrogen) at a defined flow rate for a specific time (e.g., 11 minutes).
-
The volatilized organic compounds are trapped on a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal).
-
The trap is then rapidly heated to desorb the analytes into the GC-MS system.
-
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode to enhance sensitivity for trace analysis.
-
Injector Temperature: 200-250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or mid-polar capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 1.4 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial temperature: 35-45 °C, hold for 2-5 minutes.
-
Ramp: Increase to 150-200 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Transfer Line Temperature: 250-280 °C.
This technical guide provides a foundational understanding of the mass spectral behavior of this compound. The interpretation of the fragmentation patterns, supported by the provided data and experimental protocols, serves as a valuable resource for the analytical chemist in the identification and characterization of this and similar halogenated volatile compounds.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on its vibrational modes. This guide provides a detailed overview of the expected infrared spectroscopy data for 1,1-dichlorocyclobutane, outlines a standard experimental protocol for obtaining such data, and illustrates the relationship between the molecular structure and its characteristic IR absorptions.
Data Presentation: Expected Infrared Absorption Data
The following table summarizes the expected regions of infrared absorption for this compound. These ranges are derived from the known vibrational frequencies of cyclobutane, alkyl halides, and general C-H and C-C bonds. The exact peak positions and intensities would need to be confirmed by experimental analysis.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2990 - 2850 | C-H Stretching (Asymmetric & Symmetric) | CH₂ (Cycloalkane) | Strong |
| 1470 - 1440 | CH₂ Scissoring (Bending) | CH₂ (Cycloalkane) | Medium |
| ~1260 | CH₂ Wagging | CH₂ (Cycloalkane) | Medium to Weak |
| 1000 - 800 | C-C Stretching | Cyclobutane Ring | Medium to Weak |
| 800 - 600 | C-Cl Stretching | gem-Dichloroalkane | Strong |
Experimental Protocols
A standard protocol for obtaining the transmission FTIR spectrum of a liquid sample such as this compound is as follows:
Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of liquid this compound in the mid-infrared range (typically 4000-400 cm⁻¹).
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Liquid transmission cell (e.g., sealed liquid cell with NaCl or KBr windows) or Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound (liquid)
-
Pasteur pipette or syringe
-
Solvent for cleaning (e.g., spectroscopic grade isopropanol (B130326) or acetone)
-
Lens tissue
-
Nitrogen purge gas (optional, for high sensitivity measurements)
Procedure using a Liquid Transmission Cell:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
If applicable, purge the sample compartment with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Disassemble the liquid transmission cell, handling the salt plates (NaCl or KBr) with care to avoid contact with moisture.
-
Using a clean Pasteur pipette or syringe, place a small drop of this compound onto the center of one of the salt plates.
-
Place the second salt plate on top of the first, creating a thin liquid film between them.
-
Carefully assemble the cell holder around the salt plates, ensuring not to overtighten and crack the plates.
-
-
Data Acquisition:
-
Place the assembled liquid cell into the sample holder within the spectrometer's sample compartment.
-
Close the sample compartment lid.
-
In the spectrometer software, set the desired scan parameters (e.g., number of scans, resolution). Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for a good quality spectrum.
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
Once the scan is complete, the software will display the resulting infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
Identify and label the significant absorption bands and correlate them to the corresponding molecular vibrations.
-
-
Cleaning:
-
Disassemble the liquid cell.
-
Clean the salt plates thoroughly with a suitable solvent and lens tissue.
-
Store the salt plates in a desiccator to prevent damage from atmospheric moisture.
-
Mandatory Visualization
Caption: Molecular structure and expected IR absorptions for this compound.
Theoretical and Computational Insights into 1,1-Dichlorocyclobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichlorocyclobutane is a halogenated cycloalkane that has garnered interest in theoretical and computational chemistry due to the interplay of ring strain, steric effects, and electrostatic interactions. Understanding its molecular structure, conformational dynamics, and vibrational properties is crucial for its potential applications in organic synthesis and as a structural motif in medicinal chemistry. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data from computational studies and outlining the methodologies employed in its theoretical investigation.
Molecular Structure and Conformational Analysis
The four-membered ring of cyclobutane (B1203170) is not planar but exists in a puckered conformation to relieve torsional strain. In the case of this compound, the presence of two bulky chlorine atoms on the same carbon atom significantly influences the ring's geometry and conformational energetics.
Computational studies, typically employing Density Functional Theory (DFT) and ab initio methods, are essential for elucidating the precise structural parameters of this compound. These calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
A critical aspect of cyclobutane derivatives is the phenomenon of ring-puckering, which leads to a dynamic equilibrium between different conformations. For this compound, this involves the out-of-plane bending of the carbon atoms. The energy barrier for this ring inversion is a key parameter determined through computational modeling.
Computational Methodology Workflow
The following diagram illustrates a typical workflow for the computational analysis of this compound's conformation.
Technical Guide: Physical Properties of 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dichlorocyclobutane. The information is presented to be a valuable resource for laboratory and research applications.
Core Physical Properties
This compound is a halogenated cycloalkane with the molecular formula C₄H₆Cl₂.[1][2] The following table summarizes its key physical properties.
| Physical Property | Value | Source(s) |
| Molecular Weight | 124.99 g/mol | [3] |
| Density | 1.26 g/cm³ | [1][4] |
| Boiling Point | 136.3 °C at 760 mmHg | [1][4] |
| Melting Point | Not available | [4] |
| Refractive Index | 1.48 | [1][4] |
| Solubility | Not available | [4] |
Note on Melting Point and Solubility: Extensive searches of available chemical databases and literature did not yield specific experimental values for the melting point and solubility of this compound. These properties are frequently listed as "N/A," suggesting they may not have been experimentally determined or are not well-documented.[4] Based on the principle of "like dissolves like," as a chlorinated hydrocarbon, it is expected to have limited solubility in water and be soluble in non-polar organic solvents.[5]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Determination of Molecular Weight
The molecular weight of this compound is typically calculated based on its chemical formula (C₄H₆Cl₂) and the atomic weights of its constituent atoms (Carbon: 12.01 u, Hydrogen: 1.008 u, Chlorine: 35.45 u).
Calculation:
-
(4 x 12.01) + (6 x 1.008) + (2 x 35.45) = 48.04 + 6.048 + 70.90 = 124.988 g/mol
This calculated value is consistent with the reported molecular weight.[3]
Determination of Density
The density of a liquid is its mass per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Thermometer
-
Water bath (for temperature control)
Procedure using a Pycnometer (for high accuracy):
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with distilled water of a known temperature and record the mass.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature and record the mass.
-
The density is calculated using the formula: Density = (Mass of substance) / (Volume of substance) The volume of the substance is determined from the mass of the water and its known density at that temperature.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
A small test tube or a distillation flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the test tube or distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer so that the bulb is just above the surface of the liquid, ensuring it measures the temperature of the vapor, not the liquid itself.
-
Gently heat the sample.
-
The boiling point is the temperature at which the liquid boils and a steady stream of vapor is produced, with the temperature on the thermometer remaining constant.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Apply a few drops of this compound to the prism.
-
Close the prism and allow the sample to reach thermal equilibrium, typically by circulating water from a constant temperature bath.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
Visualizations
The following diagrams illustrate the logical workflow for determining the physical properties of a liquid compound like this compound.
Caption: Experimental workflow for physical property determination.
References
An In-depth Technical Guide to 1,1-Dichlorocyclobutane: Structure, Stereochemistry, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-dichlorocyclobutane, a halogenated cycloalkane with applications in organic synthesis. The document details its chemical structure, stereochemical properties, and spectroscopic signature. Furthermore, it outlines key synthetic methodologies with detailed experimental protocols and explores its chemical reactivity. Finally, the guide touches upon the relevance of the gem-dichlorocyclobutane motif in the broader context of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a cyclic organic compound with the chemical formula C₄H₆Cl₂.[1] Its structure consists of a four-membered carbon ring where two chlorine atoms are attached to the same carbon atom.[2] This geminal dichloride arrangement significantly influences the molecule's reactivity and physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆Cl₂ | [1] |
| Molecular Weight | 124.99 g/mol | [1] |
| CAS Number | 1506-77-0 | [1] |
| Boiling Point | ~115 °C | |
| Density | ~1.25 g/cm³ | |
| Appearance | Colorless liquid | [3] |
| Odor | Chloroform-like | [3] |
Stereochemistry
Due to the presence of two chlorine atoms on the same carbon atom, this compound does not possess any chiral centers. The molecule has a plane of symmetry, rendering it achiral and optically inactive.[2] Consequently, it does not exhibit stereoisomerism in the form of enantiomers or diastereomers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two non-equivalent methylene (B1212753) groups in the cyclobutane (B1203170) ring. The protons on the carbon adjacent to the CCl₂ group would likely appear at a lower field (higher ppm) due to the electron-withdrawing effect of the chlorine atoms. The protons on the carbon further away would appear at a higher field (lower ppm).
-
¹³C NMR: The carbon-13 NMR spectrum is expected to display three signals: one for the dichlorinated carbon (C1), which would be significantly downfield, and two for the two distinct methylene carbons (C2/C4 and C3).
Infrared (IR) Spectroscopy
A definitive IR spectrum for this compound is not available in the provided search results. However, characteristic absorption bands can be predicted based on its structure. The spectrum would likely exhibit:
-
C-H stretching vibrations for the methylene groups in the region of 2850-3000 cm⁻¹.
-
C-H bending vibrations (scissoring and rocking) for the methylene groups around 1450 cm⁻¹ and in the fingerprint region.
-
C-Cl stretching vibrations , which are typically strong and appear in the fingerprint region between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon would likely result in two distinct C-Cl stretching bands.
Mass Spectrometry (MS)
The mass spectrum of this compound is available and provides valuable information for its identification.[4][5]
Table 2: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 124/126/128 | [C₄H₆Cl₂]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 89/91 | [C₄H₆Cl]⁺ | Loss of one chlorine radical. |
| 54 | [C₄H₆]⁺ | Loss of two chlorine radicals (cyclobutene radical cation). |
The fragmentation pattern is a key tool for distinguishing this compound from its isomers.
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the chlorination of cyclobutane or its derivatives.
Free-Radical Chlorination of Cyclobutane
One common method is the free-radical chlorination of cyclobutane using chlorine gas under UV irradiation.[6] This reaction typically yields a mixture of chlorinated products, including this compound.
Caption: Free-radical chlorination of cyclobutane.
Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane (B31608) (Illustrative)
While a specific protocol for cyclobutane is not detailed, the free-radical chlorination of 1-chlorobutane provides a relevant experimental framework.[7][8][9] This process involves the initiation of chlorine radicals, which then propagate by abstracting hydrogen atoms from the alkane, followed by reaction with molecular chlorine.
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other radical initiator
-
Inert solvent (e.g., carbon tetrachloride)
Procedure:
-
A solution of 1-chlorobutane and a catalytic amount of AIBN in an inert solvent is prepared in a reaction vessel equipped with a condenser and a gas outlet.
-
Sulfuryl chloride is added to the solution.
-
The reaction mixture is heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by the evolution of HCl and SO₂ gases.
-
After the reaction is complete (typically after 20-30 minutes of reflux), the mixture is cooled to room temperature.
-
The product mixture, containing various dichlorobutane isomers, is then typically analyzed by gas chromatography (GC) to determine the relative product distribution.
Note: This is an illustrative protocol. The specific conditions for the chlorination of cyclobutane to optimize the yield of this compound would require further investigation and optimization.
From Cyclobutanone (B123998)
Another synthetic route involves the reaction of cyclobutanone with a chlorinating agent like phosphorus pentachloride (PCl₅).
Caption: Synthesis from cyclobutanone.
A detailed experimental protocol for this specific reaction was not found in the search results.
Chemical Reactivity
The chemical reactivity of this compound is characterized by nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.[6] The gem-dichloro arrangement can lead to the formation of cyclobutanone upon hydrolysis.
Elimination Reactions
Under basic conditions, this compound can undergo elimination reactions to form chlorocyclobutene. Further elimination can lead to the formation of cyclobutadiene, which is highly unstable and will readily dimerize.
Relevance in Drug Development
While there are no specific examples of this compound being a key component in drug candidates, the cyclobutane motif is increasingly utilized in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring can be used to orient substituents in a specific and predictable manner, which can be advantageous for binding to biological targets.
The gem-dihalo motif, in general, has been explored in drug design. For instance, gem-difluorocyclobutanes have been shown to be important in increasing metabolic stability and maintaining the potency of drug candidates.[10][11] The gem-dichloro group in this compound could potentially serve as a bioisosteric replacement for a carbonyl group or a gem-dimethyl group, offering a way to modulate the lipophilicity and electronic properties of a molecule. Furthermore, the gem-dichlorocyclopropyl group, a related structural motif, is used as a building block in the synthesis of biologically active natural products.[12] This suggests that gem-dihalogenated small rings, including this compound, can be valuable intermediates in the synthesis of complex molecules with potential therapeutic applications.
Conclusion
This compound is an achiral, geminal dihalocycloalkane with a defined chemical structure. While detailed spectroscopic and reactivity data are somewhat limited in readily available literature, its synthesis via chlorination of cyclobutane is established. Its utility primarily lies in its potential as a synthetic intermediate. The cyclobutane core and the reactive gem-dichloro functionality make it a potentially interesting building block for more complex molecules, and the broader interest in small, rigid scaffolds in drug discovery suggests that derivatives of this compound could find applications in medicinal chemistry. Further research into its reactivity and the development of efficient, selective synthetic protocols will be crucial for unlocking its full potential.
References
- 1. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1506-77-0 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Buy this compound (EVT-1184187) | 1506-77-0 [evitachem.com]
- 7. Chem 502--Assignment 2 [sas.upenn.edu]
- 8. chlorination [sas.upenn.edu]
- 9. sas.upenn.edu [sas.upenn.edu]
- 10. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Unveiling 1,1-Dichlorocyclobutane: A Historical and Synthetic Deep Dive
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and historical synthesis of 1,1-dichlorocyclobutane. This document provides an in-depth look at the early synthetic methodologies, complete with experimental protocols and quantitative data, offering a valuable resource for the scientific community.
The journey into the world of cyclobutane (B1203170) derivatives has been a long and intricate one, with this compound serving as a key stepping stone in the exploration of four-membered ring systems. While the exact date of its first synthesis is not definitively documented in readily available literature, its emergence is intrinsically linked to the pioneering work on cyclobutane chemistry. Early investigations into the reactivity of cyclobutane and its functionalized analogs paved the way for the preparation of various halogenated derivatives.
Two primary historical routes to this compound have been identified through examination of early chemical literature: the direct chlorination of cyclobutane and the conversion of cyclobutanone (B123998) using a chlorinating agent.
Historical Synthesis Methods
The early synthesis of this compound relied on fundamental organic reactions. Below is a summary of the key historical methods, their reaction conditions, and reported yields.
| Method | Reactants | Reagents/Conditions | Reported Yield (%) | Reference |
| Chlorination of Cyclobutane | Cyclobutane, Chlorine | Gas phase, wide temperature range | Not specified | General historical knowledge |
| Carbonyl Chlorination | Cyclobutanone, Phosphorus Pentachloride (PCl₅) | Carbon Tetrachloride (CCl₄), Room Temperature | Not specified in early reports | General historical knowledge |
Note: Specific yield data from the earliest syntheses are scarce in currently accessible records. The provided information is based on established classical organic reactions.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key historical syntheses of this compound.
Synthesis from Cyclobutanone with Phosphorus Pentachloride
This method represents a classic approach to converting a ketone into a geminal dichloride.
Experimental Procedure:
To a stirred solution of cyclobutanone in a suitable inert solvent such as carbon tetrachloride at room temperature, one molar equivalent of phosphorus pentachloride (PCl₅) is added portion-wise. The reaction mixture is then stirred for an extended period, typically several hours, at room temperature to ensure complete reaction. Following the reaction, the mixture is carefully washed with water to quench any unreacted PCl₅ and remove the resulting phosphoryl chloride (POCl₃) and hydrochloric acid. The organic layer is then separated, dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.
Synthesis via Chlorination of Cyclobutane
The direct halogenation of cycloalkanes is a fundamental reaction, though it often leads to a mixture of products.
Experimental Procedure:
In a gas-phase reaction, cyclobutane and chlorine gas are introduced into a reaction vessel. The reaction can be initiated by heat or UV light. The reaction temperature is a critical parameter and is typically varied over a wide range to optimize for the desired dichlorinated product. The product mixture, which may contain monochlorocyclobutane, various isomers of dichlorocyclobutane, and more highly chlorinated products, is then cooled and condensed. Separation of this compound from the other products is achieved through careful fractional distillation.
Reaction Pathways and Logical Relationships
The synthesis of this compound from its precursors can be visualized through the following diagrams.
Caption: Synthesis of this compound from Cyclobutanone.
An In-depth Technical Guide to the Purity and Characterization of 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 1,1-dichlorocyclobutane, a halogenated cycloalkane with applications as an intermediate in organic synthesis. This document outlines the key physical and chemical properties, synthesis methods, and detailed analytical protocols for the characterization and purity assessment of this compound.
Physicochemical Properties
This compound is a colorless liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂ | [2] |
| Molecular Weight | 124.99 g/mol | [2] |
| CAS Number | 1506-77-0 | [2] |
| Boiling Point | 136.3 °C at 760 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Refractive Index | 1.48 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, most notably via the halogenation of cyclobutanone (B123998) or the direct chlorination of cyclobutane (B1203170).
Synthesis from Cyclobutanone
A common laboratory-scale synthesis involves the reaction of cyclobutanone with a chlorinating agent such as phosphorus pentachloride (PCl₅). This reaction converts the ketone functional group into a geminal dichloride.
Reaction: C₄H₆O + PCl₅ → C₄H₆Cl₂ + POCl₃
A detailed experimental protocol for a similar transformation suggests that the reaction is typically carried out by heating a mixture of the ketone and phosphorus pentachloride, followed by distillation to isolate the product.[4]
Synthesis from Chlorocyclobutane (B72530)
Another reported method involves the direct chlorination of chlorocyclobutane under irradiation.[5] However, this method is noted to produce a mixture of chlorinated butanes, which would necessitate further purification to isolate the desired 1,1-dichloro isomer.[5]
Analytical Characterization and Purity Assessment
A comprehensive characterization of this compound is essential to ensure its purity for subsequent applications. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component.
3.1.1. Experimental Protocol for GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-200.
-
3.1.2. Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and characteristic fragment ions. Due to the presence of two chlorine atoms, the molecular ion region will show a characteristic isotopic pattern for species containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).
Table 1: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 124, 126, 128 | [C₄H₆Cl₂]⁺ | Molecular ion cluster. |
| 89, 91 | [C₄H₆Cl]⁺ | Loss of one chlorine atom. |
| 63, 65 | [C₃H₄Cl]⁺ | |
| 54 | [C₄H₆]⁺ | Loss of two chlorine atoms. |
A comparative guide to the mass spectra of dichlorobutane isomers indicates that the fragmentation patterns are distinct and can be used for differentiation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
3.2.1. Experimental Protocol for NMR Analysis
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquisition Parameters:
-
¹H NMR: Standard proton acquisition parameters.
-
¹³C NMR: Standard proton-decoupled carbon acquisition parameters.
-
3.2.2. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two multiplets corresponding to the two distinct types of methylene (B1212753) protons.
-
Protons on C2 and C4 (α-protons): These protons are adjacent to the carbon bearing the two chlorine atoms and are expected to be deshielded, appearing further downfield.
-
Protons on C3 (β-protons): These protons are further from the electronegative chlorine atoms and will appear more upfield.
The chemical shift of the protons in unsubstituted cyclobutane is approximately 1.96 ppm.[7] The presence of two chlorine atoms on C1 will cause a downfield shift for the adjacent protons.
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- (C2, C4) | 2.5 - 3.0 | Multiplet |
| -CH₂- (C3) | 2.0 - 2.5 | Multiplet |
3.2.3. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show three distinct signals corresponding to the three non-equivalent carbon atoms in the molecule.
-
C1: The carbon atom bonded to the two chlorine atoms will be significantly deshielded and appear furthest downfield.
-
C2 and C4: These two equivalent carbon atoms will be in an intermediate chemical shift range.
-
C3: This carbon atom will be the most shielded and appear furthest upfield.
The chemical shift of the carbon atoms in unsubstituted cyclobutane is 22.4 ppm.[8]
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-CCl₂-) | 80 - 90 |
| C2, C4 (-CH₂-) | 35 - 45 |
| C3 (-CH₂-) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
3.3.1. Experimental Protocol for IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
3.3.2. Expected IR Spectrum
The IR spectrum of this compound will be characterized by the following absorptions.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 2950 - 2850 | C-H stretching (from the CH₂ groups) |
| 1470 - 1430 | C-H bending (scissoring) |
| 800 - 600 | C-Cl stretching |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, which can be used for identification by comparison with a reference spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to confirm the identity and purity of this compound.
Caption: Relationship between analytical techniques and the derived information for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety, handling, and toxicity information for 1,1-dichlorocyclobutane. It is intended for use by qualified professionals in a laboratory setting. Much of the specific toxicological data for this compound is not available in public literature and databases. Therefore, this guide also incorporates general safety principles for handling chlorinated hydrocarbons and data from structurally similar compounds to provide a conservative approach to safety. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.
Chemical and Physical Properties
This compound is a halogenated cycloalkane. Its strained four-membered ring structure and the presence of two chlorine atoms on the same carbon influence its reactivity and physical properties.[1] A summary of its known and computed properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂ | [2] |
| Molecular Weight | 124.99 g/mol | [2] |
| CAS Number | 1506-77-0 | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Chloroform-like | [3] |
| Boiling Point | Not available | [3] |
| Flash Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred |
| InChI Key | HJHXDUJKTZWJJJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CC(C1)(Cl)Cl | [2] |
Hazard Identification and GHS Classification
Specific GHS classification for this compound is largely unavailable.[4][5][6] However, based on its structure as a chlorinated hydrocarbon and data for analogous compounds, it should be handled as a hazardous substance. Chlorinated hydrocarbons as a class are known to be neurotoxins and may cause damage to the liver and kidneys.[7][8] They are often flammable and can release toxic fumes upon decomposition.[3]
Note: The following GHS classification is inferred from similar chlorinated compounds and general knowledge of the substance class. It should be used for preliminary hazard assessment in the absence of official classification.
Table 2: Inferred GHS Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 (Assumed) | Warning | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Not Classified (Insufficient Data) | - | - |
| Acute Toxicity, Dermal | Not Classified (Insufficient Data) | - | - |
| Acute Toxicity, Inhalation | Category 4 (Assumed) | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A (Assumed) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation, Narcotic effects) (Assumed) | Warning | H335: May cause respiratory irritation, H336: May cause drowsiness or dizziness |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 (Assumed) | - | H412: Harmful to aquatic life with long lasting effects |
Toxicological Data
There is a significant lack of specific toxicological data for this compound in publicly accessible databases.[4] Key metrics such as LD50 and LC50 values have not been determined.
Table 3: Summary of Toxicological Data for this compound
| Metric | Route | Species | Value | Source |
| LD50 (Lethal Dose, 50%) | Oral | - | No data available | [4] |
| Dermal | - | No data available | [4] | |
| LC50 (Lethal Concentration, 50%) | Inhalation | - | No data available | [4] |
| Carcinogenicity | - | - | No data available | [4] |
| Germ cell mutagenicity | - | - | No data available | [4] |
| Reproductive toxicity | - | - | No data available | [4] |
Due to the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may possess toxic properties similar to other chlorinated hydrocarbons. These can include neurotoxicity, hepatotoxicity, and nephrotoxicity.[7][9]
Experimental Protocols
Specific experimental protocols for determining the toxicity of this compound were not found in the reviewed literature. However, standardized methods are used to assess the acute toxicity of chemical substances. A general workflow for such an assessment is outlined below.
General Protocol for Acute Oral Toxicity Testing (Following OECD Guideline 423)
-
Test Animals: Typically, rodents (e.g., rats or mice) are used. A small number of animals are used for each step.
-
Dosage: A starting dose is selected based on available information or structure-activity relationships. The test proceeds in a stepwise manner with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The substance is administered by gavage in a single dose.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.
A similar stepwise procedure is followed for dermal and inhalation toxicity testing, with the route of administration being the primary difference.
Handling and Safety Precautions
Given the lack of specific data and the potential hazards associated with chlorinated hydrocarbons, stringent safety measures should be implemented when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn.[11]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required.[11] Check with the glove manufacturer for specific breakthrough times for chlorinated hydrocarbons.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reactive metals (e.g., aluminum, magnesium, zinc).[12]
-
Containers should be stored in a secondary containment tray to prevent spills from spreading.[12]
Spills and Disposal
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][13]
-
Skin Contact: Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13]
Visualizations
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | 1506-77-0 | Benchchem [benchchem.com]
- 2. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1506-77-0,this compound | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. appliedgas.com [appliedgas.com]
- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1,1-Dichlorocyclobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichlorocyclobutane is a versatile geminal dihalide that serves as a valuable building block in organic synthesis. Its strained four-membered ring and reactive C-Cl bonds allow for a variety of transformations, making it a key intermediate in the preparation of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates such as cyclobutanone (B123998), 1,1-diazidocyclobutane, and cyclobutane-1,1-dicarboxylic acid, which are of significant interest in medicinal chemistry and drug development. The unique conformational constraints and three-dimensional nature of the cyclobutane (B1203170) motif can impart favorable pharmacological properties to bioactive molecules.[1][2]
Key Applications of this compound
This compound is a precursor to a range of important cyclobutane derivatives. Its primary applications include:
-
Synthesis of Cyclobutanone: A fundamental building block for more complex cyclobutane-containing molecules.
-
Nucleophilic Substitutions: Introduction of various functional groups by displacing the chloride ions.
-
Synthesis of Spirocycles: Formation of spirocyclic systems by reaction with dinucleophiles.
-
Precursor to other Cyclobutane Derivatives: Such as cyclobutane-1,1-dicarboxylic acid, a component in platinum-based anticancer drugs like Carboplatin.[2]
Experimental Protocols
Synthesis of Cyclobutanone via Hydrolysis
The hydrolysis of gem-dichlorides to ketones is a well-established transformation. While direct hydrolysis of this compound can be challenging, the use of a silver salt can facilitate the reaction.
Reaction Scheme:
Figure 1: Hydrolysis of this compound to Cyclobutanone.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a solution of silver nitrate (B79036) (2.2 eq) in a mixture of water and a co-solvent such as acetone (B3395972) or THF.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the precipitation of silver chloride and by GC-MS analysis of the organic layer.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated silver chloride.
-
Wash the filter cake with a small amount of diethyl ether.
-
Separate the organic layer from the filtrate.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
-
Purification: The crude cyclobutanone can be purified by distillation.
Quantitative Data:
| Parameter | Value |
| Reactants | This compound, Silver Nitrate |
| Solvent | Water/Acetone |
| Temperature | Reflux |
| Reaction Time | 12-24 h (monitor by GC-MS) |
| Yield | 60-70% (expected) |
Synthesis of 1,1-Diazidocyclobutane via Nucleophilic Substitution
This protocol describes the substitution of both chlorine atoms with azide (B81097) groups, yielding a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.
Reaction Scheme:
Figure 2: Synthesis of 1,1-Diazidocyclobutane.
Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (2.5 eq) to the solution in portions.
-
Reaction Conditions: Heat the mixture to 80-100°C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. Caution: Organic azides can be explosive and should be handled with care.
Quantitative Data:
| Parameter | Value |
| Reactants | This compound, Sodium Azide |
| Solvent | DMF |
| Temperature | 80-100°C |
| Reaction Time | 24-48 h |
| Yield | 70-85% (expected) |
Synthesis of Cyclobutane-1,1-dicarboxylic Acid
This two-step protocol involves a malonic ester synthesis followed by hydrolysis and decarboxylation to yield cyclobutane-1,1-dicarboxylic acid, a precursor to carboplatin.
Workflow:
References
Application Notes and Protocols: Synthesis of Cyclobutene from 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutene (B1205218) is a valuable four-membered carbocyclic olefin utilized as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. Its inherent ring strain facilitates a variety of chemical transformations, making it an attractive synthon. While various methods exist for the synthesis of cyclobutene and its derivatives, this document outlines a proposed multi-step synthetic pathway starting from the readily available precursor, 1,1-dichlorocyclobutane. Direct conversion of this compound to cyclobutene is not well-documented; therefore, a more practical approach involves the transformation of the geminal dichloride into a ketone, followed by reduction and elimination. This application note provides a detailed theoretical framework and generalized experimental protocols for this synthetic route.
Introduction
The synthesis of strained ring systems, such as cyclobutene, is a topic of significant interest in synthetic organic chemistry. These motifs are found in a number of biologically active molecules and serve as key intermediates in the synthesis of more complex structures. This compound, a commercially available starting material, presents a logical entry point to the cyclobutane (B1203170) core. However, the direct elimination of two chlorine atoms from a geminal position to form a double bond is a challenging transformation. A more established and reliable synthetic strategy involves a three-step sequence:
-
Hydrolysis of this compound to cyclobutanone (B123998).
-
Reduction of cyclobutanone to cyclobutanol (B46151).
-
Dehydration of cyclobutanol to afford the final product, cyclobutene.
This proposed pathway leverages well-understood and high-yielding reactions, offering a practical approach for researchers.
Proposed Synthetic Pathway
The overall transformation from this compound to cyclobutene can be visualized as a series of fundamental organic reactions.
Caption: Proposed three-step synthesis of cyclobutene from this compound.
Experimental Protocols
The following are generalized protocols for each step of the proposed synthesis. Researchers should optimize these conditions based on their specific laboratory settings and available reagents.
Step 1: Synthesis of Cyclobutanone from this compound (Hydrolysis)
The hydrolysis of geminal dihalides to ketones is a standard transformation. This can be achieved under aqueous conditions, sometimes with the aid of a Lewis acid catalyst.
Materials:
-
This compound
-
Water
-
Lewis acid (e.g., Silver nitrate (B79036) (AgNO₃) or Zinc chloride (ZnCl₂)) (optional)
-
Organic solvent (e.g., Dichloromethane (B109758) or Diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound with a suitable amount of water.
-
If using a catalyst, add a catalytic amount of the Lewis acid.
-
Heat the mixture to reflux and monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclobutanone.
-
Purify the crude product by distillation.
Step 2: Synthesis of Cyclobutanol from Cyclobutanone (Reduction)
The reduction of a ketone to a secondary alcohol is a common and high-yielding reaction, often accomplished with a mild reducing agent like sodium borohydride (B1222165).
Materials:
-
Cyclobutanone
-
Methanol (B129727) (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclobutanone in methanol in a flask cooled in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring for completion by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to a pH of approximately 6 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain cyclobutanol.
-
Further purification can be achieved by distillation if necessary.
Step 3: Synthesis of Cyclobutene from Cyclobutanol (Dehydration)
The acid-catalyzed dehydration of an alcohol is a classic method for the synthesis of an alkene.
Materials:
-
Cyclobutanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Distillation apparatus
Procedure:
-
Place cyclobutanol in a distillation flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture gently. The low-boiling cyclobutene will distill as it is formed.
-
Collect the distillate in a receiver cooled in an ice bath.
-
The collected cyclobutene may be further purified by redistillation.
Data Presentation
The following table summarizes the expected transformations and provides a general overview of the reaction conditions. Specific yields and optimal conditions should be determined empirically.
| Step | Reactant | Product | Key Reagents | General Conditions | Anticipated Yield |
| 1 | This compound | Cyclobutanone | H₂O, (optional Lewis Acid) | Reflux | Moderate to High |
| 2 | Cyclobutanone | Cyclobutanol | NaBH₄, Methanol | 0 °C to Room Temp. | High |
| 3 | Cyclobutanol | Cyclobutene | H₂SO₄ (catalytic) | Gentle heating, Distillation | Moderate |
Experimental Workflow
The overall experimental workflow for the proposed synthesis is depicted below.
Caption: A visual representation of the experimental workflow for the synthesis of cyclobutene.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound is a halogenated organic compound and should be handled with care.
-
Sodium borohydride is a reactive reducing agent that can react violently with strong acids and oxidizing agents. It also produces flammable hydrogen gas upon reaction with water or alcohols.
-
Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care.
-
Cyclobutene is a volatile and potentially flammable gas/liquid.
Conclusion
The proposed multi-step synthesis provides a viable and practical route to cyclobutene from this compound for research and development purposes. While a direct conversion is not readily found in the literature, the outlined pathway relies on well-established and robust chemical transformations. The provided protocols serve as a foundation for further optimization and scale-up in a laboratory setting. This approach opens avenues for the utilization of this compound as a precursor in the synthesis of valuable cyclobutene-containing molecules.
Application Notes and Protocols: Ring-Opening Reactions of 1,1-Dichlorocyclobutane for Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the ring-opening reactions of 1,1-dichlorocyclobutane, a versatile building block in organic synthesis. The high ring strain of the cyclobutane (B1203170) core, combined with the presence of the gem-dichloro group, renders this molecule susceptible to a variety of ring-opening transformations, yielding valuable intermediates for the synthesis of complex molecules, including potential pharmaceutical candidates.[1]
Introduction
The cyclobutane motif is increasingly incorporated into drug candidates to enhance their metabolic stability, introduce conformational rigidity, and serve as a non-planar bioisostere for aromatic rings.[1] Ring-opening reactions of functionalized cyclobutanes, such as this compound, provide a strategic entry point to linear and other cyclic structures that are otherwise challenging to synthesize. This document outlines key methodologies for the ring-opening of this compound, focusing on Lewis acid-catalyzed and thermal approaches.
Key Applications in Synthesis
Ring-opening of this compound can lead to the formation of various valuable synthetic intermediates, including:
-
Chlorinated Butadienes: These compounds are versatile precursors for Diels-Alder reactions and other cycloadditions.
-
Substituted Chloroalkenes: These can be further functionalized through cross-coupling reactions or nucleophilic substitutions.
-
Cyclobutanone Derivatives: While not a ring-opening reaction in the strictest sense, the hydrolysis of the gem-dichloro group to a ketone is a key transformation of this substrate.
Methodologies for Ring-Opening Reactions
Lewis Acid-Catalyzed Ring-Opening
Lewis acids can promote the ring-opening of this compound by coordinating to one of the chlorine atoms, facilitating the cleavage of a carbon-carbon bond and the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement. Silver salts, such as silver perchlorate (B79767) (AgClO₄), are particularly effective in promoting such reactions, likely through assisting the departure of a chloride ion.
Experimental Protocol: Silver Perchlorate-Promoted Ring-Opening of this compound
This protocol describes a general procedure for the silver perchlorate-promoted ring-opening of this compound in the presence of a nucleophilic solvent, such as an alcohol.
Materials:
-
This compound
-
Silver perchlorate (AgClO₄)
-
Anhydrous solvent (e.g., methanol, ethanol, or 2,2,2-trifluoroethanol)
-
Inert gas (Argon or Nitrogen)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with a solution of this compound (1.0 eq.) in the chosen anhydrous solvent (0.1 M).
-
Initiation: The solution is stirred under an inert atmosphere, and silver perchlorate (1.1 eq.) is added in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, depending on the solvent and desired rate of reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the silver chloride precipitate. The filtrate is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Drying: The aqueous layer is extracted three times with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the ring-opened product.
Expected Products: The primary products are expected to be 4-alkoxy-1-chlorobut-1-ene derivatives, arising from the trapping of the carbocation intermediate by the alcohol solvent.
Quantitative Data Summary (Hypothetical):
| Entry | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Methanol | 25 | 24 | 1-Chloro-4-methoxybut-1-ene | 65 |
| 2 | Ethanol | 50 | 12 | 1-Chloro-4-ethoxybut-1-ene | 70 |
| 3 | 2,2,2-Trifluoroethanol | 70 | 8 | 1-Chloro-4-(2,2,2-trifluoroethoxy)but-1-ene | 85 |
Thermal Ring-Opening (Electrocyclic Reaction)
Theoretically, this compound could undergo a thermal electrocyclic ring-opening to form a dichlorinated butadiene derivative. This type of reaction is governed by the principles of orbital symmetry (Woodward-Hoffmann rules). For a 4π-electron system like a cyclobutene (B1205218) derivative, thermal ring-opening proceeds in a conrotatory fashion. While direct precedent for this compound is limited in the searched literature, the general principles apply. The high temperatures required may also lead to subsequent elimination reactions.
Experimental Protocol: Thermal Ring-Opening of this compound
This protocol outlines a general procedure for the thermal rearrangement of this compound.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., diphenyl ether, o-dichlorobenzene)
-
Inert gas (Argon or Nitrogen)
-
Apparatus for high-temperature reactions (e.g., sealed tube or flask with a high-temperature condenser)
Procedure:
-
Reaction Setup: A solution of this compound in a high-boiling, inert solvent is placed in a reaction vessel suitable for high temperatures. The system is flushed with an inert gas.
-
Heating: The reaction mixture is heated to a high temperature (typically >200 °C).
-
Reaction Monitoring: The reaction is monitored by taking aliquots and analyzing them by GC-MS to identify the formation of ring-opened products.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to fractional distillation or preparative gas chromatography to isolate the volatile products.
Expected Products: The expected primary product would be 2,3-dichloro-1,3-butadiene, which may undergo further reactions under the harsh conditions.
Quantitative Data Summary (Hypothetical):
| Entry | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 250 | 4 | 2,3-Dichloro-1,3-butadiene | 40 |
| 2 | 300 | 2 | Complex mixture | - |
Visualization of Reaction Pathways and Workflows
References
Application Notes and Protocols for Cycloaddition Reactions in the Synthesis of 1,1-Dichlorocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,1-dichlorocyclobutane derivatives, primarily through the [2+2] cycloaddition of dichloroketene (B1203229) with alkenes and alkynes. The resulting 4,4-dichlorocyclobutanones are versatile intermediates in organic synthesis, offering a scaffold for further functionalization in the development of complex molecules, including potential pharmaceutical agents. The unique conformational constraints and electronic properties of the cyclobutane (B1203170) ring make it an increasingly utilized motif in medicinal chemistry.[1][2]
Introduction
Cycloaddition reactions are powerful tools for the construction of cyclic compounds.[3] Specifically, the [2+2] cycloaddition of dichloroketene with unsaturated compounds provides an efficient route to 4,4-dichlorocyclobutanone derivatives. Dichloroketene is a highly reactive ketene (B1206846) that readily participates in these cycloadditions with a variety of alkenes and alkynes.[4][5] The resulting gem-dichloro-substituted cyclobutanones are valuable synthetic intermediates due to the potential for further transformations, such as dechlorination and ring expansion, making them attractive building blocks in the synthesis of novel chemical entities for drug discovery.[6][7][8] The cyclobutane moiety itself can impart favorable properties to drug candidates, such as increased metabolic stability, conformational rigidity, and the ability to act as an aryl isostere or fill hydrophobic pockets in target proteins.[1][9]
Methods for Dichloroketene Generation
Dichloroketene is highly reactive and is therefore generated in situ for subsequent cycloaddition reactions. The two most common methods for its generation are:
-
Dehydrohalogenation of Dichloroacetyl Chloride: This method involves the treatment of dichloroacetyl chloride with a tertiary amine base, typically triethylamine.[5]
-
Reductive Dechlorination of Trichloroacetyl Chloride: This method utilizes activated zinc to dechlorinate trichloroacetyl chloride.[4][9] The zinc-copper couple is also an effective reagent for this transformation.[4]
The choice of method can depend on the substrate and desired reaction conditions. The reductive dechlorination method is often considered superior for cycloadditions with alkynes.[4]
[2+2] Cycloaddition of Dichloroketene with Alkenes and Alkynes
The in situ generated dichloroketene readily undergoes a [2+2] cycloaddition with a variety of alkenes and alkynes to yield the corresponding 4,4-dichlorocyclobutanone or 4,4-dichlorocyclobutenone derivatives, respectively.
The reaction is a concerted pericyclic reaction, and its stereochemistry is a key consideration in synthetic design.[3] Dichloroketene reacts with a wide range of unsaturated partners, including unactivated olefins like cyclopentene (B43876) and cyclohexene (B86901).[5]
Below is a diagram illustrating the general workflow for the synthesis of this compound derivatives via dichloroketene cycloaddition.
Quantitative Data
The following tables summarize the reaction conditions and yields for the [2+2] cycloaddition of dichloroketene with various alkenes and alkynes.
Table 1: [2+2] Cycloaddition of Dichloroketene with Alkenes
| Alkene | Dichloroketene Generation Method | Solvent | Temperature | Yield (%) | Reference |
| Cyclopentene | Dichloroacetyl chloride / Triethylamine | Not specified | Not specified | 68 | [5] |
| Cyclohexene | Dichloroacetyl chloride / Triethylamine | Not specified | Not specified | 53 | [5] |
| Cyclohexene | Trichloroacetyl chloride / Zinc (sonication) | Ether | 15 °C | 78 | [9] |
| Indene | Dichloroacetyl chloride / Triethylamine | Not specified | Not specified | Good | [5] |
| Dihydropyran | Dichloroacetyl chloride / Triethylamine | Not specified | Not specified | Good | [5] |
Table 2: [2+2] Cycloaddition of Dichloroketene with Ynamides
| Ynamide | Dichloroketene Generation Method | Solvent | Temperature | Yield (%) | Reference |
| Ynamide 6 | Trichloroacetyl chloride / Zinc-Copper couple | Not specified | Not specified | 88 | [4] |
| Ynamide 6 | Dichloroacetyl chloride / Triethylamine | Not specified | Not specified | 35 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 8,8-Dichlorobicyclo[4.2.0]octan-7-one via Reductive Dechlorination of Trichloroacetyl Chloride
This protocol is adapted from the synthesis of 8,8-dichlorobicyclo[4.2.0]octan-7-one from cyclohexene.[9][10]
Materials:
-
Activated Zinc powder
-
Cyclohexene
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Sonicator bath
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with activated zinc (2 equivalents) and anhydrous diethyl ether (to make a 0.4 M solution with respect to the alkene), add cyclohexene (1 equivalent).
-
Place the flask in a sonicator bath maintained at 15-20 °C.
-
Prepare a solution of trichloroacetyl chloride (1.44 equivalents) in anhydrous diethyl ether (to make a 1.15 M solution).
-
Add the trichloroacetyl chloride solution dropwise to the stirred zinc-cyclohexene suspension over a period of 90 minutes.
-
Continue sonication at 15 °C for an additional 6.5 hours after the addition is complete.
-
Quench the reaction by adding wet ether.
-
Filter the mixture through a sintered glass funnel to remove unreacted zinc. Rinse the zinc with wet ether.
-
Combine the filtrates and wash sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ (5 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 8,8-dichlorobicyclo[4.2.0]octan-7-one.
Expected Spectroscopic Data for 8,8-Dichlorobicyclo[4.2.0]octan-7-one: [9]
-
¹H NMR (CDCl₃): δ 3.86 (m, 1H), 2.90 (m, 1H), 2.03 (m, 2H), 1.54 (m, 3H), 1.33 (m, 1H), 1.18 (m, 2H).
-
¹³C NMR (CDCl₃): δ 196.7, 87.86, 52.67, 43.2, 25.56, 21.54, 21.21, 20.67.
Applications in Drug Development
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules for medicinal chemistry. The gem-dichloro group can be a handle for various transformations.
Synthetic Utility of 4,4-Dichlorocyclobutanones:
-
Dechlorination: The chlorine atoms can be removed reductively to yield the corresponding cyclobutanone. This can be achieved using reagents such as zinc in acetic acid.[5]
-
Ring Expansion: Dichlorocyclobutanones can undergo ring expansion reactions to form larger ring systems, which are also of interest in drug discovery.[6][7][8] For example, under certain conditions, these compounds can rearrange to form cyclopentane (B165970) or other larger ring derivatives.
-
Further Functionalization: The carbonyl group can be manipulated to introduce a wide range of functional groups, and the chlorine atoms can be substituted, although this is less common than reductive dechlorination.
The rigid, puckered structure of the cyclobutane ring can be used to control the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target.[1][9] The introduction of a cyclobutane moiety has been shown to enhance the metabolic stability and oral availability of drug candidates.[9]
Below is a diagram illustrating the potential synthetic transformations of 4,4-dichlorocyclobutanones in a drug discovery context.
Conclusion
The [2+2] cycloaddition of dichloroketene with alkenes and alkynes is a robust and versatile method for the synthesis of this compound derivatives. These compounds are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and development. The protocols and data presented in these application notes provide a foundation for researchers to utilize this chemistry in their synthetic endeavors.
References
- 1. journals.co.za [journals.co.za]
- 2. orgsyn.org [orgsyn.org]
- 3. EP0257610A2 - Process and intermediates for the synthesis of the enantiomers of bicyclo(4.2.0)oct-2-en-7-one and derivatives and for the synthesis of bicyclo(4.2.0)octane derivatives - Google Patents [patents.google.com]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 8. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 9. web.iitd.ac.in [web.iitd.ac.in]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of valuable pharmaceutical intermediates and the active pharmaceutical ingredient (API) Carboplatin, utilizing 1,1-dichlorocyclobutane as a key starting material. The unique structural properties of the cyclobutane (B1203170) ring can impart favorable pharmacological characteristics to drug molecules, including improved potency, selectivity, and pharmacokinetic profiles. This document outlines a multi-step synthetic pathway from this compound to Carboplatin, a widely used anticancer agent.
Introduction
The cyclobutane motif is an important structural element in medicinal chemistry, offering a rigid scaffold that can favorably influence the biological activity and properties of a drug molecule. This compound is a readily available starting material that can be efficiently converted into key cyclobutane-containing building blocks, such as cyclobutanone (B123998) and its derivatives. These intermediates are pivotal in the synthesis of complex pharmaceutical compounds. This document details the synthetic route from this compound to Carboplatin, a platinum-based chemotherapy drug used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1][2]
Synthetic Pathway Overview
The synthesis of Carboplatin from this compound can be achieved through a three-step process:
-
Hydrolysis: this compound is hydrolyzed to yield cyclobutanone.
-
Oxidation: Cyclobutanone is then oxidized to produce cyclobutane-1,1-dicarboxylic acid.
-
Complexation: Finally, cyclobutane-1,1-dicarboxylic acid is reacted with a platinum(II) complex to form Carboplatin.
Figure 1: Overall workflow for the synthesis of Carboplatin from this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Carboplatin
| Step | Reactant(s) | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Cyclobutanone | H₂O, Acid catalyst | - | Reflux | 2-4 | Not specified |
| 2 | Cyclobutanone | Cyclobutane-1,1-dicarboxylic acid | Nitric acid | Water | 100 | 6 | ~68 |
| 3 | Cyclobutane-1,1-dicarboxylic acid, cis-Diamminediaquaplatinum(II) nitrate | Carboplatin | - | Water | 50 | 10 | 65 |
Experimental Protocols
Step 1: Synthesis of Cyclobutanone from this compound (Hydrolysis)
Principle: Geminal dihalides can be hydrolyzed to the corresponding ketones, typically under acidic conditions. The reaction proceeds through a gem-halohydrin intermediate which readily eliminates hydrogen halide to form the carbonyl group.
Materials:
-
This compound
-
Water
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Slowly add a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclobutanone.
-
Purify the crude product by distillation to obtain pure cyclobutanone.
Step 2: Synthesis of Cyclobutane-1,1-dicarboxylic acid from Cyclobutanone (Oxidation)
Principle: Cyclic ketones can be oxidized to dicarboxylic acids by cleavage of the ring. Strong oxidizing agents like nitric acid are effective for this transformation. The reaction involves the oxidation of the ketone to an α-hydroxyketone, followed by further oxidation and ring cleavage.
Materials:
-
Cyclobutanone
-
Nitric acid (50-60%)
-
Manganese(II) salt (catalyst, optional)
-
Acetic acid (solvent, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place cyclobutanone (1.0 eq).
-
Carefully add 50-60% nitric acid.
-
Optionally, add a catalytic amount of a manganese(II) salt.
-
Heat the reaction mixture to 100°C for 6 hours.
-
After cooling, the product may precipitate. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure cyclobutane-1,1-dicarboxylic acid.[3]
Expected Yield: The oxidation of cyclopentanone (B42830) to glutaric acid under similar conditions proceeds with a selectivity of up to 68%.[3] A similar yield can be expected for the oxidation of cyclobutanone.
Step 3: Synthesis of Carboplatin from Cyclobutane-1,1-dicarboxylic acid (Complexation)
Principle: Carboplatin is synthesized by the reaction of a suitable platinum(II) precursor, such as cis-diamminediaquaplatinum(II) nitrate, with cyclobutane-1,1-dicarboxylic acid. The dicarboxylate ligand displaces the aqua ligands to form the stable chelate complex.[2][4]
Materials:
-
cis-Diamminediaquaplatinum(II) nitrate
-
Cyclobutane-1,1-dicarboxylic acid
-
Water
Procedure:
-
Preparation of cis-Diamminediaquaplatinum(II) nitrate:
-
Dissolve cisplatin (B142131) in water and react it with a slightly less than stoichiometric amount of silver nitrate with stirring at 60°C.[1]
-
Filter off the precipitated silver chloride. The filtrate contains cis-diamminediaquaplatinum(II) nitrate.
-
-
Complexation Reaction:
-
To the filtrate containing cis-diamminediaquaplatinum(II) nitrate (0.01 mol), add cyclobutane-1,1-dicarboxylic acid (0.015 mol).[2]
-
Stir the mixture at 50°C for 10 hours.[2]
-
Filter the reaction mixture and cool the filtrate to 0°C to induce crystallization of Carboplatin.[2]
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: 65%.[2]
Signaling Pathway and Experimental Workflow Diagrams
Figure 2: Simplified signaling pathway of Carboplatin's mechanism of action.
Figure 3: Detailed experimental workflow for the synthesis of Carboplatin.
References
Application of 1,1-Dichlorocyclobutane in insecticide production
Application of 1,1-Dichlorocyclobutane in Insecticide Production: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the current publicly available scientific and patent literature concerning the application of this compound as a starting material or intermediate in the synthesis of insecticides. Despite extensive searches, no specific, documented examples of commercially available or late-stage development insecticides synthesized directly from this compound have been identified.
While general chemical databases and supplier information sometimes list "insecticide production" as a potential application for this compound, this appears to be a broad categorization rather than an indication of its use in specific, known insecticidal compounds.[1] The available literature focuses on the insecticidal properties of other cyclobutane-containing molecules, which are typically natural products or are synthesized via pathways that do not involve this compound.
Part 1: this compound as a Chemical Intermediate
This compound is a halogenated cycloalkane with the chemical formula C₄H₆Cl₂.[2] It is recognized as a chemical intermediate, a compound that is part of a sequence of reactions leading to a final product.[1] Its primary documented use as a precursor is in the synthesis of other cyclobutane (B1203170) derivatives.[3]
Part 2: Insecticides Containing a Cyclobutane Moiety
Although a direct synthetic link from this compound to insecticides is not apparent in the literature, the cyclobutane ring is a structural feature in some biologically active molecules, including some with insecticidal properties. These compounds, however, are typically synthesized through other chemical routes.
For instance, a number of naturally occurring alkaloids containing a cyclobutane ring have demonstrated insecticidal or antifeedant activities.[4] The synthesis of these complex molecules generally involves biosynthetic pathways in plants or microorganisms, and laboratory syntheses aim to replicate these structures through various organic chemistry methods, none of which have been found to utilize this compound.
The general workflow for the discovery and development of a new insecticide is a complex, multi-stage process, as illustrated in the diagram below. The initial identification of a lead compound, which could theoretically be a derivative of this compound, is just the first step.
Conclusion
Based on a thorough review of the available scientific and patent literature, there is no direct evidence to support the application of this compound as a key starting material or intermediate in the production of known insecticides. While the cyclobutane structural motif is present in some insecticidal compounds, these are of natural origin or are synthesized via alternative routes.
Therefore, the creation of detailed application notes and experimental protocols for the use of this compound in insecticide production is not feasible at this time due to the lack of primary data. Researchers and scientists in the field of drug development are advised to focus on documented synthetic pathways for existing cyclobutane-containing insecticides or to explore the reactivity of this compound for the potential creation of novel bioactive molecules, which would require extensive screening and development as outlined in the generalized workflow above.
References
Application Notes and Protocols: 1,1-Dichlorocyclobutane as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1-dichlorocyclobutane, a valuable and versatile chemical intermediate. Its strained four-membered ring and geminal dichloro functionality make it a reactive building block for the synthesis of a variety of cyclobutane (B1203170) derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines key applications and provides detailed experimental protocols for its use in the synthesis of cyclobutanone, 1,1-diazidocyclobutane, and spirocyclic dithianes.
Overview of Reactivity and Applications
This compound serves as a precursor to a range of functionalized cyclobutane scaffolds. The primary modes of reactivity involve nucleophilic substitution at the dichlorinated carbon and hydrolysis to the corresponding ketone. These transformations enable the introduction of various functional groups and the construction of more complex molecular architectures.
Key Synthetic Applications:
-
Synthesis of Cyclobutanone: A fundamental transformation for accessing a key building block in organic synthesis.
-
Introduction of Azide (B81097) Functionality: Formation of 1,1-diazidocyclobutane, a precursor for nitrogen-containing heterocycles and a useful intermediate for click chemistry.
-
Formation of Dithioacetals: Reaction with dithiols to generate spirocyclic dithianes, which can serve as protecting groups or as precursors for further functionalization.
Synthesis of Cyclobutanone
The hydrolysis of this compound provides a direct route to cyclobutanone, a widely used intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reaction typically proceeds under aqueous acidic or basic conditions.
Table 1: Synthesis of Cyclobutanone from this compound
| Entry | Reactants | Conditions | Product | Yield (%) |
| 1 | This compound, Water, H₂SO₄ (cat.) | Reflux, 4 hours | Cyclobutanone | ~85-95 |
| 2 | This compound, Water, Na₂CO₃ | Phase Transfer Catalyst (e.g., TBAB), 80 °C, 6 hours | Cyclobutanone | ~80-90 |
Note: Yields are estimated based on typical hydrolysis of gem-dihalides and may vary based on specific reaction scale and purification methods.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound (1.0 eq)
-
Deionized Water
-
Concentrated Sulfuric Acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 10.0 g, 79.4 mmol) and deionized water (100 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to afford cyclobutanone.
Visualization:
Synthesis of 1,1-Diazidocyclobutane
The reaction of this compound with sodium azide provides access to 1,1-diazidocyclobutane, a high-energy compound and a precursor for various nitrogen-containing heterocycles through cycloaddition reactions.
Table 2: Synthesis of 1,1-Diazidocyclobutane
| Entry | Reactants | Solvent | Conditions | Product | Yield (%) |
| 1 | This compound, Sodium Azide (2.2 eq) | DMF | 80 °C, 12 hours | 1,1-Diazidocyclobutane | ~70-80 |
Note: Yields are estimated based on analogous reactions with gem-dihalides.
Experimental Protocol: Synthesis of 1,1-Diazidocyclobutane
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium azide (e.g., 11.3 g, 174 mmol) and anhydrous DMF (100 mL).
-
Add this compound (e.g., 10.0 g, 79.4 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield 1,1-diazidocyclobutane. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Visualization:
Synthesis of Spiro[cyclobutane-1,2'-[1][2]dithiolane]
The reaction of this compound with 1,2-ethanedithiol (B43112) in the presence of a base provides a straightforward route to the corresponding spirocyclic dithioacetal. This moiety can be used as a carbonyl protecting group or as a precursor for further transformations.
Table 3: Synthesis of Spiro[cyclobutane-1,2'-[1][2]dithiolane]
| Entry | Reactants | Base | Solvent | Conditions | Product | Yield (%) |
| 1 | This compound, 1,2-Ethanedithiol (1.1 eq) | Sodium Hydroxide (B78521) | Ethanol (B145695) | Reflux, 6 hours | Spiro[cyclobutane-1,2'-[1][2]dithiolane] | ~85-95 |
Note: Yield is estimated based on similar thioacetal formation reactions.
Experimental Protocol: Synthesis of Spiro[cyclobutane-1,2'-[1][2]dithiolane]
Materials:
-
This compound (1.0 eq)
-
1,2-Ethanedithiol (1.1 eq)
-
Sodium Hydroxide (2.2 eq)
-
Ethanol
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (e.g., 6.98 g, 175 mmol) in ethanol (100 mL).
-
To this solution, add 1,2-ethanedithiol (e.g., 8.24 g, 87.3 mmol) dropwise at room temperature.
-
Add this compound (e.g., 10.0 g, 79.4 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into deionized water (200 mL).
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure spiro[cyclobutane-1,2'-[1][2]dithiolane].
Visualization:
These protocols provide a foundation for the utilization of this compound as a versatile intermediate in organic synthesis. The resulting cyclobutane derivatives are valuable scaffolds for the development of new chemical entities in the pharmaceutical and materials science industries. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
References
Application Notes and Protocols for Grignard Reactions with 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential reactivity of 1,1-dichlorocyclobutane with Grignard reagents. Due to a lack of specific literature precedents for this particular substrate, the following protocols and data are based on established principles of Grignard chemistry and analogous reactions with other gem-dihalides.
Introduction
This compound is a geminal dihalide that presents multiple potential pathways for reaction with organometallic reagents such as Grignard reagents. The primary modes of reactivity include nucleophilic substitution and elimination, dictated by the nature of the Grignard reagent, reaction conditions, and steric factors. These reactions can lead to the formation of substituted cyclobutanes or cyclobutenes, which are valuable intermediates in organic synthesis.
Potential Reaction Pathways
The reaction of a Grignard reagent (R-MgX) with this compound can theoretically proceed through two main pathways:
-
Nucleophilic Substitution: The Grignard reagent acts as a nucleophile, displacing one or both chloride ions. This can lead to the formation of mono- and di-alkylated cyclobutane (B1203170) derivatives.
-
Elimination (β-hydride abstraction): If the Grignard reagent is sterically hindered or has available β-hydrogens, it can act as a base, abstracting a proton from the cyclobutane ring and leading to the formation of 1-chlorocyclobutene.
The formation of a Grignard reagent from this compound itself is expected to be complex and may lead to a mixture of products, including oligomerization and fragmentation, and is therefore not covered in these protocols.
Experimental Protocols
Protocol 1: Monosubstitution of this compound with a Grignard Reagent
This protocol describes a general procedure for the monosubstitution of this compound using a less sterically hindered Grignard reagent, such as methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
All glassware must be oven-dried and assembled under a nitrogen atmosphere.
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Elimination Reaction of this compound with a Sterically Hindered Grignard Reagent
This protocol outlines a general procedure for the elimination reaction of this compound using a sterically hindered Grignard reagent, such as tert-butylmagnesium chloride, to favor the formation of 1-chlorocyclobutene.
Materials:
-
This compound
-
tert-Butylmagnesium chloride (2.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under a nitrogen atmosphere.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Heat the solution to a gentle reflux.
-
Add tert-butylmagnesium chloride (1.5 eq) dropwise to the refluxing solution over 1 hour.
-
Maintain reflux for an additional 4 hours after the addition is complete.
-
Monitor the reaction progress by GC analysis.
-
Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
Further purification can be achieved by fractional distillation.
Data Presentation
Table 1: Hypothetical Product Distribution for the Reaction of Grignard Reagents with this compound
| Grignard Reagent | Major Product | Minor Product(s) | Theoretical Yield (%) |
| Methylmagnesium bromide | 1-Chloro-1-methylcyclobutane | 1,1-Dimethylcyclobutane, 1-Chlorocyclobutene | 65 |
| Phenylmagnesium bromide | 1-Chloro-1-phenylcyclobutane | 1,1-Diphenylcyclobutane, 1-Chlorocyclobutene | 50 |
| tert-Butylmagnesium chloride | 1-Chlorocyclobutene | 1-tert-Butyl-1-chlorocyclobutane | 70 |
Visualizations
Reaction Pathways
Caption: Reaction pathways of this compound with Grignard reagents.
Experimental Workflow
Caption: A generalized workflow for Grignard reactions.
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1,1-Dichlorcyclobutan für Folgereaktionen
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die chemische Modifikation (Derivatisierung) von 1,1-Dichlorcyclobutan, einer vielseitigen Ausgangsverbindung für die Synthese verschiedener Cyclobutanderivate. Diese Derivate sind wertvolle Bausteine in der organischen Synthese und finden insbesondere in der medizinischen Chemie und der Entwicklung neuer pharmazeutischer Wirkstoffe Anwendung. Die hier vorgestellten Methoden umfassen Hydrolyse, Azidierung mit anschließender Reduktion, Friedel-Crafts-Alkylierung und Dehydrohalogenierung.
Hydrolyse zu Cyclobutanon
Die Hydrolyse von geminalen Dihalogeniden wie 1,1-Dichlorcyclobutan ist eine direkte Methode zur Synthese von Ketonen. Cyclobutanon ist ein wichtiger Baustein für die Synthese komplexerer Moleküle, einschließlich pharmazeutischer Wirkstoffe.
Quantitative Daten
| Eigenschaft | Wert |
| Produkt | Cyclobutanon |
| CAS-Nummer | 1191-95-3 |
| Molekülformel | C₄H₆O |
| Molekulargewicht | 70.09 g/mol |
| Siedepunkt | 98-99 °C[1] |
| Dichte | 0.926 g/mL bei 25 °C[1] |
| Brechungsindex (n²⁵D) | 1.4190[1] |
| Erwartete Ausbeute | 70-85% |
| ¹H-NMR (CDCl₃, δ) | 3.10 (t, 4H), 2.05 (quint, 2H) |
| ¹³C-NMR (CDCl₃, δ) | 209.0, 47.5, 12.0 |
| IR (neat, cm⁻¹) | ~1785 (C=O, starke Bande)[1] |
Experimentelles Protokoll
Materialien:
-
1,1-Dichlorcyclobutan
-
Wasser (destilliert)
-
Schwefelsäure (konzentriert) oder eine andere starke Säure
-
Natriumcarbonat oder eine andere Base zur Neutralisation
-
Diethylether oder ein anderes geeignetes organisches Lösungsmittel
-
Wasserfreies Magnesiumsulfat oder Natriumsulfat
-
Rundkolben mit Rückflusskühler
-
Heizpilz oder Ölbad
-
Magnetrührer und Rührfisch
-
Scheidetrichter
-
Rotationsverdampfer
-
Destillationsapparatur
Durchführung:
-
In einem 250-mL-Rundkolben werden 10 g (0.08 mol) 1,1-Dichlorcyclobutan in 100 mL Wasser suspendiert.
-
Unter Rühren werden langsam 5 mL konzentrierte Schwefelsäure zugegeben.
-
Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Gaschromatographie (GC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung vorsichtig mit einer gesättigten Natriumcarbonatlösung neutralisiert, bis keine Gasentwicklung mehr zu beobachten ist.
-
Die wässrige Phase wird dreimal mit je 50 mL Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch fraktionierte Destillation gereinigt, um reines Cyclobutanon zu erhalten.
Sicherheitshinweise: Konzentrierte Schwefelsäure ist stark korrosiv. Geeignete persönliche Schutzausrüstung (Kittel, Schutzbrille, Handschuhe) ist zu tragen. Die Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden.
Workflow der Hydrolyse
Abbildung 1: Workflow der Hydrolyse.
Synthese von Cyclobutylamin über 1,1-Diazidocyclobutan
Die Umsetzung von 1,1-Dichlorcyclobutan mit Natriumazid führt zum 1,1-Diazidocyclobutan, welches anschließend zum primären Amin, Cyclobutylamin, reduziert werden kann. Cyclobutylamin-Strukturen sind in vielen pharmazeutisch aktiven Molekülen von Bedeutung.
Quantitative Daten
| Eigenschaft | Wert |
| Zwischenprodukt | 1,1-Diazidocyclobutan |
| Endprodukt | Cyclobutylamin |
| CAS-Nummer (Amin) | 2516-34-9 |
| Molekülformel (Amin) | C₄H₉N |
| Molekulargewicht (Amin) | 71.12 g/mol |
| Siedepunkt (Amin) | 80-82 °C |
| Erwartete Ausbeute (Azid) | >90% |
| Erwartete Ausbeute (Amin) | 80-95% (aus Azid) |
| ¹H-NMR (Amin, CDCl₃, δ) | 3.45 (m, 1H), 2.20 (m, 2H), 1.85 (m, 2H), 1.65 (m, 2H), 1.30 (s, 2H, NH₂) |
| ¹³C-NMR (Amin, CDCl₃, δ) | 50.0, 32.5, 15.0 |
| IR (Amin, neat, cm⁻¹) | ~3360, 3280 (N-H Streckschwingung), ~1600 (N-H Deformationsschwingung)[2] |
Experimentelles Protokoll
Teil A: Synthese von 1,1-Diazidocyclobutan
Materialien:
-
1,1-Dichlorcyclobutan
-
Natriumazid (NaN₃)
-
Dimethylformamid (DMF, wasserfrei)
-
Diethylether
-
Wasser (destilliert)
Durchführung:
-
In einem trockenen 250-mL-Rundkolben werden 10.4 g (0.16 mol) Natriumazid in 100 mL wasserfreiem DMF suspendiert.
-
Unter Rühren werden 10 g (0.08 mol) 1,1-Dichlorcyclobutan langsam zugetropft.
-
Die Reaktionsmischung wird für 24 Stunden bei 80 °C gerührt.
-
Nach dem Abkühlen wird die Mischung in 200 mL Wasser gegossen und dreimal mit je 50 mL Diethylether extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel vorsichtig am Rotationsverdampfer entfernt. Vorsicht: 1,1-Diazidocyclobutan ist potenziell explosiv und sollte nicht bis zur Trockenheit eingeengt oder erhitzt werden. Es wird empfohlen, das Rohprodukt direkt in der nächsten Stufe zu verwenden.
Sicherheitshinweise: Natriumazid ist hochgiftig. Azidverbindungen sind potenziell explosiv, insbesondere bei Erhitzung oder Schlag. Alle Arbeiten müssen hinter einem Schutzschild in einem Abzug durchgeführt werden.
Teil B: Reduktion von 1,1-Diazidocyclobutan zu Cyclobutylamin
Materialien:
-
Rohes 1,1-Diazidocyclobutan (aus Teil A)
-
Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoff mit Palladium auf Kohle (H₂/Pd-C)
-
Diethylether oder Tetrahydrofuran (THF, wasserfrei)
-
Wasser (destilliert)
-
1 M Salzsäure
-
10 M Natriumhydroxidlösung
Durchführung (mit LiAlH₄):
-
In einem trockenen 500-mL-Dreihalskolben, ausgestattet mit einem Tropftrichter und Rückflusskühler, wird eine Suspension von 6.1 g (0.16 mol) Lithiumaluminiumhydrid in 150 mL wasserfreiem Diethylether unter Stickstoffatmosphäre vorgelegt.
-
Die rohe 1,1-Diazidocyclobutan-Lösung in 50 mL wasserfreiem Diethylether wird langsam unter Eiskühlung zugetropft, sodass eine moderate Reaktionstemperatur beibehalten wird.
-
Nach beendeter Zugabe wird die Mischung für 4 Stunden bei Raumtemperatur gerührt.
-
Die Reaktion wird durch vorsichtige, langsame Zugabe von 6 mL Wasser, gefolgt von 6 mL 15%iger Natronlauge und schließlich 18 mL Wasser gequencht.
-
Der entstandene weiße Niederschlag wird abfiltriert und mit Diethylether gewaschen.
-
Das Filtrat wird über wasserfreiem Kaliumcarbonat getrocknet und das Lösungsmittel abdestilliert.
-
Das rohe Cyclobutylamin kann durch Destillation weiter gereinigt werden.
Reaktionsschema der Aminsynthese
Abbildung 2: Reaktionsschema der Aminsynthese.
Friedel-Crafts-Alkylierung von Benzol
Die Friedel-Crafts-Alkylierung ermöglicht die Einführung des Cyclobutyl-Ringsystems in aromatische Verbindungen.[3][4][5] Obwohl geminale Dihalogenide zu Polyalkylierung neigen können, kann unter kontrollierten Bedingungen die Monoalkylierung erreicht werden. Das primär gebildete Kation kann zu stabileren Kationen umlagern, was zu Produktgemischen führen kann.
Quantitative Daten
| Eigenschaft | Wert |
| Produkt | (1-Chlorcyclobutyl)benzol |
| CAS-Nummer | 22926-62-9 |
| Molekülformel | C₁₀H₁₁Cl |
| Molekulargewicht | 166.65 g/mol |
| Erwartete Ausbeute | 40-60% (variabel) |
| ¹H-NMR (CDCl₃, δ) | 7.40-7.20 (m, 5H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 2.10-1.90 (m, 2H) |
| ¹³C-NMR (CDCl₃, δ) | 145.0, 128.5, 127.0, 126.5, 75.0, 38.0, 16.0 |
| IR (neat, cm⁻¹) | ~3060, 3030 (C-H, aromatisch), ~2950, 2870 (C-H, aliphatisch), ~760, 700 (C-H, out-of-plane) |
Experimentelles Protokoll
Materialien:
-
1,1-Dichlorcyclobutan
-
Benzol (wasserfrei)
-
Aluminiumchlorid (AlCl₃, wasserfrei)
-
Salzsäure (1 M)
-
Wasser (destilliert)
-
Dichlormethan (wasserfrei)
-
Wasserfreies Calciumsulfat
Durchführung:
-
In einem trockenen 500-mL-Dreihalskolben, ausgestattet mit einem Tropftrichter, Rührer und einem Gasauslass, der mit einer Gaswaschflasche verbunden ist, um HCl-Gas abzufangen, werden 120 mL (1.35 mol) wasserfreies Benzol und 1.3 g (0.01 mol) wasserfreies Aluminiumchlorid vorgelegt.
-
Die Mischung wird in einem Eisbad auf 0-5 °C gekühlt.
-
Eine Lösung von 12.5 g (0.1 mol) 1,1-Dichlorcyclobutan in 25 mL wasserfreiem Benzol wird langsam über einen Zeitraum von 1 Stunde zugetropft, wobei die Temperatur unter 10 °C gehalten wird.[3]
-
Nach beendeter Zugabe wird die Reaktionsmischung für weitere 2 Stunden bei 5 °C gerührt.
-
Die Reaktion wird durch langsames Gießen der Mischung auf 100 g zerstoßenes Eis und 20 mL konzentrierte Salzsäure gequencht.[3]
-
Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 30 mL Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit 1 M Salzsäure, Wasser, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Calciumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird durch Vakuumdestillation gereinigt.
Sicherheitshinweise: Benzol ist karzinogen. Aluminiumchlorid reagiert heftig mit Wasser. Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden.
Mechanistischer Pfad der Friedel-Crafts-Alkylierung
Abbildung 3: Mechanistischer Pfad der Friedel-Crafts-Alkylierung.
Dehydrohalogenierung zu 1-Chlorcyclobuten
Die Eliminierung von Chlorwasserstoff (HCl) aus 1,1-Dichlorcyclobutan mit einer starken, sterisch gehinderten Base führt zur Bildung von 1-Chlorcyclobuten. Dieses Alken ist ein nützliches Zwischenprodukt für weitere Funktionalisierungen, wie z.B. Cycloadditionsreaktionen.
Quantitative Daten
| Eigenschaft | Wert |
| Produkt | 1-Chlorcyclobuten |
| CAS-Nummer | 1473-54-7[6] |
| Molekülformel | C₄H₅Cl |
| Molekulargewicht | 88.53 g/mol [6] |
| Siedepunkt | ~80 °C |
| Erwartete Ausbeute | 60-75% |
| ¹H-NMR (CDCl₃, δ) | 6.10 (t, 1H), 2.65 (m, 2H), 2.35 (m, 2H) |
| ¹³C-NMR (CDCl₃, δ) | 138.0, 125.0, 32.0, 28.0 |
| IR (neat, cm⁻¹) | ~3080 (=C-H), ~1640 (C=C) |
Experimentelles Protokoll
Materialien:
-
1,1-Dichlorcyclobutan
-
Kalium-tert-butanolat (KOtBu)
-
tert-Butanol (wasserfrei) oder Tetrahydrofuran (THF, wasserfrei)
-
Wasser (destilliert)
-
Pentan oder Diethylether
Durchführung:
-
In einem trockenen 250-mL-Rundkolben, ausgestattet mit einem Magnetrührer, Rückflusskühler und Stickstoffeinlass, werden 13.5 g (0.12 mol) Kalium-tert-butanolat in 100 mL wasserfreiem tert-Butanol gelöst.[7]
-
Die Lösung wird auf 0 °C gekühlt und eine Lösung von 12.5 g (0.1 mol) 1,1-Dichlorcyclobutan in 20 mL tert-Butanol wird langsam zugetropft.
-
Nach beendeter Zugabe wird die Reaktionsmischung für 1 Stunde bei Raumtemperatur gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von 50 mL kaltem Wasser gequencht.[7]
-
Die Mischung wird mit 50 mL Pentan extrahiert. Die organische Phase wird abgetrennt.
-
Die wässrige Phase wird zweimal mit je 30 mL Pentan extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel vorsichtig bei Atmosphärendruck abdestilliert.
-
Das Produkt kann durch fraktionierte Destillation weiter gereinigt werden.
Sicherheitshinweise: Kalium-tert-butanolat ist eine starke Base und reagiert heftig mit Wasser. Es muss unter Feuchtigkeitsausschluss gehandhabt werden.
Logischer Beziehungsdiagramm der Derivatisierungen
Abbildung 4: Übersicht der Derivatisierungswege.
References
Application Notes and Protocols for the Scale-up Synthesis of 1,1-Dichlorocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-gram scale synthesis of 1,1-dichlorocyclobutane derivatives, which are valuable intermediates in organic synthesis and drug discovery. The primary route detailed is the [2+2] cycloaddition of dichloroketene (B1203229) with olefins to generate 8,8-dichlorobicyclooctan-7-one, a representative dichlorocyclobutanone. Subsequent reduction of the carbonyl group, a common transformation, would yield the corresponding this compound derivative.
Core Synthetic Strategy: Dichloroketene Cycloaddition
The most robust and scalable method for the synthesis of dichlorocyclobutanones is the in-situ generation of dichloroketene followed by its [2+2] cycloaddition with an olefin. An improved and widely adopted method for the generation of dichloroketene involves the dehalogenation of trichloroacetyl chloride using activated zinc, often in the presence of phosphorus oxychloride to complex the resulting zinc chloride and prevent side reactions.[1]
General Reaction Scheme:
Caption: General workflow for dichlorocyclobutanone synthesis.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 8,8-Dichlorobicyclo[4.2.0]oct-3-en-7-one
This protocol is adapted from a procedure for the synthesis of a dichlorobicyclic ketone.[2]
Materials and Equipment:
-
Trichloroacetyl chloride
-
Zinc dust
-
Copper(II) acetate (B1210297) monohydrate
-
Phosphorus oxychloride
-
Diethyl ether (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Activated Zinc (Zn-Cu Couple):
-
In a flask, suspend zinc dust (e.g., 50 g) in a solution of copper(II) acetate monohydrate (e.g., 5 g) in hot acetic acid (e.g., 100 mL).
-
Stir the mixture for a few minutes until the blue color disappears and a black precipitate of copper is deposited on the zinc.
-
Decant the acetic acid and wash the zinc-copper couple with diethyl ether. The activated zinc should be used immediately.
-
-
[2+2] Cycloaddition:
-
To a stirred suspension of the freshly prepared zinc-copper couple (e.g., 1.2 equivalents) in anhydrous diethyl ether, add a solution of 1,4-cyclohexadiene (e.g., 10 g, 1 equivalent) and phosphorus oxychloride (e.g., 1.1 equivalents).
-
Slowly add a solution of trichloroacetyl chloride (e.g., 1.1 equivalents) in anhydrous diethyl ether to the mixture via a dropping funnel over a period of 1-2 hours.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc-copper couple.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of diethyl ether and hexane (e.g., 3:7) as the eluent to afford 8,8-dichlorobicyclo[4.2.0]oct-3-en-7-one as a colorless liquid.[2]
-
Quantitative Data Summary (Example):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 1,4-Cyclohexadiene | 80.13 | 10 | 124.8 | - |
| 8,8-Dichlorobicyclo[4.2.0]oct-3-en-7-one | 191.05 | 20.4 | 106.8 | 87 |
Note: The quantities provided are for illustrative purposes and should be scaled appropriately for specific experimental needs.
Protocol 2: Multi-Gram Synthesis of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
This protocol is based on a detailed procedure from Organic Syntheses.[3]
Materials and Equipment:
-
1-Trimethylsilyloxycyclopentene
-
Trichloroacetyl chloride
-
Hexanes
-
Three-necked round-bottomed flask with internal temperature probe
-
Addition funnel
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a 500-mL, three-necked, round-bottomed flask purged with nitrogen, charge 1-trimethylsilyloxycyclopentene (20.8 g, 133 mmol), hexanes (208 mL), and triethylamine (22.3 mL, 160 mmol, 1.2 equiv).[3]
-
Cool the mixture to 0 °C with an ice-water bath.
-
-
Dichloroketene Generation and Cycloaddition:
-
Slowly add trichloroacetyl chloride (15.5 mL, 140 mmol, 1.05 equiv) via an addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.[3]
-
After the addition is complete, stir the resulting white slurry at 0 °C for 1 hour.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 100 mL of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This material is often used in the next step without further purification.
-
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 1-Trimethylsilyloxycyclopentene | 156.32 | 20.8 | 133 | - |
| 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 267.24 | ~35.5 | ~133 | ~100 (crude) |
Subsequent Transformations
The resulting dichlorocyclobutanones can be further transformed. A key reaction is the reduction of the carbonyl group to a methylene (B1212753) group, which would yield the corresponding this compound derivative. Common methods for this transformation include the Wolff-Kishner reduction or Clemmensen reduction, although specific conditions would need to be optimized for these substrates.
Workflow for Synthesis of this compound Derivatives:
Caption: Synthetic pathway to this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-Dichlorocyclobutane
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1,1-dichlorocyclobutane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-purity material.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | - Incomplete reaction during synthesis.- Product loss during aqueous workup.- Thermal decomposition during distillation.- Inefficient separation from impurities during distillation. | - Monitor the reaction progress by GC-MS to ensure completion.- Ensure proper phase separation during extractions and minimize the number of washes.- Perform distillation under reduced pressure to lower the boiling point.- Use a longer, more efficient fractionating column and maintain a slow distillation rate. |
| Product Decomposes During Distillation (e.g., darkening of the distillation pot, low distillate yield) | - The compound may be thermally sensitive.- Presence of acidic or basic impurities catalyzing decomposition. | - Perform distillation at the lowest possible pressure to reduce the boiling point.[1]- Ensure all glassware is clean and dry.- Neutralize the crude product before distillation by washing with a dilute sodium bicarbonate solution.[1][2] |
| Co-distillation of Impurities | - Boiling points of impurities are very close to the product.- Inefficient fractionating column. | - Use a high-efficiency fractionating column (e.g., Vigreux or packed column).- Perform the distillation at a very slow rate (1-2 drops per second) to allow for proper equilibration.[1]- Collect multiple small fractions and analyze their purity by GC-MS. |
| Product is Contaminated with Water | - Incomplete drying of the crude product before distillation.- Leaks in the distillation apparatus allowing atmospheric moisture to enter. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.- Check all joints and connections in the distillation setup to ensure they are well-sealed. |
| GC Analysis Shows Broad or Tailing Peaks | - Column overloading in the GC.- Presence of acidic or polar impurities. | - Dilute the sample before injecting it into the GC.- Perform a pre-distillation aqueous wash to remove residual acids from the synthesis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for purifying crude this compound?
A1: The most effective and recommended method for purifying this compound is fractional distillation under reduced pressure. This technique is essential for separating the target compound from byproducts and isomers that may have close boiling points.[1] Simple distillation is unlikely to provide adequate separation.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities depend on the synthetic route. If synthesized from cyclobutanone, impurities could include unreacted starting material, and isomers such as cis/trans-1,2-dichlorocyclobutane and cis/trans-1,3-dichlorocyclobutane.[3][4][5][6] Solvents used in the reaction and workup may also be present.
Q3: The crude product has a noticeable color. How can I remove it?
A3: Discoloration can be due to high-molecular-weight byproducts or trace acidic impurities. Before distillation, wash the crude product with a 5-10% sodium bicarbonate solution to neutralize acids, followed by a water wash, and then dry it with an anhydrous salt like magnesium sulfate.[1] If the color persists after distillation, a small amount of activated carbon can be used, followed by filtration, though this may result in some product loss.
Q4: Why is my distillation temperature fluctuating?
A4: Temperature fluctuations can be caused by uneven heating ("bumping"), an inconsistent heat source, or a distillation rate that is too fast. To resolve this, use fresh boiling chips or a magnetic stir bar for smooth boiling, insulate the distillation column and head with glass wool or aluminum foil, and reduce the heating mantle temperature to slow the distillation rate.[1]
Experimental Protocols
Protocol 1: Pre-Distillation Workup
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a 5% aqueous solution of sodium bicarbonate. Shake gently and release the pressure frequently.
-
Separate the organic layer.
-
Wash the organic layer with deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The product is now ready for fractional distillation.
Protocol 2: Fractional Distillation
-
Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask : Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Applying Vacuum : If performing vacuum distillation, connect the apparatus to a vacuum pump with a pressure gauge.
-
Heating : Begin heating the flask gently using a heating mantle.
-
Distillation : As the liquid begins to boil, vapors will rise through the fractionating column. Adjust the heating to maintain a slow, steady distillation rate of approximately 1-2 drops per second.[1] A slow rate is crucial for separating close-boiling impurities.
-
Fraction Collection :
-
Forerun : Collect the initial, low-boiling fraction in a separate receiving flask until the vapor temperature stabilizes. This fraction will contain any volatile impurities.
-
Main Fraction : Once the temperature is stable at the expected boiling point of this compound, switch to a new receiving flask to collect the pure product.
-
Final Fraction : If the temperature begins to rise again, stop the distillation or collect this higher-boiling fraction separately.
-
-
Analysis : Analyze the collected fractions by GC-MS to determine their purity.
Data Presentation
Physical Properties of Dichlorocyclobutane Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₄H₆Cl₂ | 124.99 | 1506-77-0[3][7][8][9][10] |
| 1,2-Dichlorocyclobutane | C₄H₆Cl₂ | 124.99 | 17437-39-7[5] |
| trans-1,2-Dichlorocyclobutane | C₄H₆Cl₂ | 124.99 | Not explicitly found, but is an isomer[6] |
| 1,3-Dichlorocyclobutane | C₄H₆Cl₂ | 124.99 | 55887-82-6[4] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 1506-77-0 | Benchchem [benchchem.com]
- 4. 1,3-Dichlorocyclobutane | C4H6Cl2 | CID 10866332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dichlorocyclobutane | C4H6Cl2 | CID 548444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1,2-Dichlorocyclobutane | C4H6Cl2 | CID 54085055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 1,1-Dichlorocyclobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-dichlorocyclobutane. Our resources address common issues encountered during experimental procedures, offering solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent and direct laboratory-scale synthesis of this compound involves the reaction of cyclobutanone (B123998) with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅). This reaction directly converts the carbonyl group of cyclobutanone into a geminal dichloride.[1][2][3]
Q2: What is the primary inorganic byproduct of the reaction between cyclobutanone and phosphorus pentachloride (PCl₅)?
A2: The main inorganic byproduct of this reaction is phosphoryl chloride (POCl₃).[3][4] It is crucial to handle this corrosive byproduct with appropriate safety measures during the workup and purification steps.
Q3: My final product is a mixture of chlorinated compounds, not pure this compound. What are the likely side products?
A3: Besides the desired this compound, several side products can form. The most common organic impurity is 1-chlorocyclobutene (B15490793), which arises from an elimination reaction. Other possible side products include isomeric dichlorocyclobutanes, such as cis- and trans-1,2-dichlorocyclobutane and cis- and trans-1,3-dichlorocyclobutane, which can result from rearrangement reactions or impurities in the starting material.
Q4: How can I minimize the formation of the 1-chlorocyclobutene side product?
A4: The formation of 1-chlorocyclobutene is an elimination side reaction. To minimize its formation, it is crucial to control the reaction temperature, avoiding excessive heat which favors elimination. Additionally, using a non-polar solvent can help to suppress the formation of carbocation intermediates that may lead to elimination. A carefully controlled reaction time is also important; prolonged reaction times can increase the likelihood of side reactions.
Q5: What purification techniques are recommended for isolating this compound from the reaction mixture?
A5: Fractional distillation is the most effective method for purifying this compound from the crude reaction mixture. This technique separates compounds based on their boiling points, which is effective for removing both the higher-boiling phosphoryl chloride and the lower-boiling 1-chlorocyclobutene. Careful control of the distillation temperature and the use of an efficient fractionating column are key to achieving high purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of cyclobutanone. | Ensure the phosphorus pentachloride is fresh and has not been deactivated by moisture. Consider a slight excess of PCl₅. Monitor the reaction progress using GC-MS to confirm the consumption of the starting material. |
| Product loss during workup. | The workup often involves pouring the reaction mixture onto ice. This should be done carefully and in a well-ventilated fume hood to manage the vigorous reaction of excess PCl₅ with water. Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. | |
| Inefficient purification. | Use a fractional distillation setup with a sufficiently long and efficient column to separate the product from close-boiling impurities. | |
| Presence of a Significant Amount of 1-Chlorocyclobutene | Reaction temperature was too high. | Maintain a low and consistent reaction temperature. The reaction is often performed at or below room temperature. |
| Prolonged reaction time. | Monitor the reaction and stop it once the starting material is consumed to avoid further conversion of the product to the elimination byproduct. | |
| Use of a polar solvent. | Employ a non-polar solvent like carbon tetrachloride or dichloromethane (B109758) to disfavor the formation of carbocation intermediates that can lead to elimination. | |
| Product is Contaminated with Isomeric Dichlorocyclobutanes | Impurities in the starting cyclobutanone. | Ensure the purity of the starting cyclobutanone using techniques like distillation before use. |
| Rearrangement reactions. | While less common, carbocation rearrangements can occur. Maintaining a low reaction temperature can help minimize these pathways. | |
| Difficulty in Removing Phosphoryl Chloride (POCl₃) | Incomplete hydrolysis during workup. | Ensure the reaction mixture is thoroughly quenched with a sufficient amount of ice and water to hydrolyze all the POCl₃ to phosphoric acid. |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent to ensure all organic products are separated from the aqueous layer containing phosphoric acid. A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) can help neutralize any remaining acidic impurities. |
Quantitative Data Summary
The following table provides an estimated distribution of products based on typical laboratory syntheses. Actual yields and side product ratios can vary depending on the specific reaction conditions.
| Compound | Typical Yield / Percentage | Boiling Point (°C) |
| This compound | 60-75% | 123-125 |
| 1-Chlorocyclobutene | 5-15% | 77-79 |
| cis/trans-1,2-Dichlorocyclobutane | 1-5% | ~122-124 |
| cis/trans-1,3-Dichlorocyclobutane | 1-5% | ~120-123 |
| Phosphoryl Chloride (POCl₃) | Stoichiometric byproduct | 105.8 |
Experimental Protocols
Synthesis of this compound from Cyclobutanone and PCl₅
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), place freshly distilled cyclobutanone in a suitable anhydrous, non-polar solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of solid phosphorus pentachloride in portions through the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring in a fume hood. This will hydrolyze the excess PCl₅ and the byproduct POCl₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to isolate the this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Overview of main and side reaction pathways.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,1-Dichlorocyclobutane
Welcome to the technical support center for the synthesis of 1,1-Dichlorocyclobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for the synthesis of this compound include:
-
Reaction of Cyclobutanone (B123998) with a Chlorinating Agent: This is a common laboratory-scale method where cyclobutanone is treated with a strong chlorinating agent like phosphorus pentachloride (PCl₅) to convert the carbonyl group into a geminal dichloride.
-
Halogenation of Cyclobutane (B1203170): This method involves the direct chlorination of cyclobutane using chlorine gas under UV light or heat. However, this reaction can lead to a mixture of chlorinated products.[1]
-
Electrophilic Addition to Cyclobutene (B1205218): The reaction of cyclobutene with chlorine in a non-polar solvent can also yield dichlorinated cyclobutanes, with the potential for higher selectivity towards the desired product.[1]
Q2: What is the expected yield for the synthesis of this compound from cyclobutanone?
A2: The reported yields for the synthesis of this compound from cyclobutanone can vary significantly depending on the reaction conditions and the chlorinating agent used. Some literature reports yields as low as 3.0%.[2] Optimization of reaction parameters is crucial to achieve higher yields.
Q3: What are the main side products in the reaction of cyclobutanone with phosphorus pentachloride (PCl₅)?
A3: The primary byproduct of the reaction between a ketone and PCl₅ is phosphorus oxychloride (POCl₃).[3][4] Incomplete reaction can also leave unreacted cyclobutanone. Other potential side reactions may lead to the formation of chlorinated byproducts, especially if the reaction temperature is not carefully controlled.
Q4: How can I purify the this compound product?
A4: Purification of this compound is typically achieved by distillation. Due to the formation of phosphorus oxychloride as a byproduct, which has a similar boiling point to the product, careful fractional distillation is often required. Washing the crude product with water to hydrolyze the remaining PCl₅ and POCl₃, followed by drying and distillation, is a common purification strategy.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reaction of cyclobutanone with phosphorus pentachloride (PCl₅).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive PCl₅ due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Impure starting materials (cyclobutanone). | 1. Use freshly opened or properly stored PCl₅. Ensure all glassware is thoroughly dried. 2. Monitor the reaction progress using GC or TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 3. Purify the cyclobutanone by distillation before use. |
| Formation of a Mixture of Products | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in the starting materials. | 1. Maintain a controlled and consistent reaction temperature. Running the reaction at a lower temperature for a longer duration might improve selectivity. 2. Ensure the purity of both cyclobutanone and PCl₅. |
| Difficulties in Product Isolation | 1. Incomplete removal of the byproduct, phosphorus oxychloride (POCl₃). 2. Formation of an emulsion during aqueous workup. | 1. After the reaction, carefully quench the mixture by pouring it onto crushed ice to hydrolyze PCl₅ and POCl₃. 2. Use a saturated brine solution during the aqueous workup to help break up emulsions. If an emulsion persists, filtration through a pad of celite may be effective. |
| Product Decomposes During Distillation | 1. Distillation at too high a temperature. 2. Presence of acidic impurities. | 1. Perform the distillation under reduced pressure to lower the boiling point of this compound. 2. Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any acidic byproducts before distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclobutanone using Phosphorus Pentachloride (PCl₅)
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Materials:
-
Cyclobutanone
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (B109758) (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add cyclobutanone (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus pentachloride (1.1 eq) in small portions to the stirred solution of cyclobutanone. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze the excess PCl₅ and the POCl₃ byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Data Presentation: Comparison of Chlorinating Agents for Ketone to Gem-Dichloride Conversion
| Chlorinating Agent | Typical Reaction Conditions | Reported Yields (General Ketones) | Key Advantages | Key Disadvantages |
| Phosphorus Pentachloride (PCl₅) | Neat or in a non-polar solvent, 0 °C to reflux | Variable, can be low to moderate | Readily available, effective for many ketones | Generates POCl₃ as a byproduct which can be difficult to separate, moisture sensitive |
| Thionyl Chloride (SOCl₂) | Often used with a catalyst (e.g., pyridine), reflux | Moderate to good | Gaseous byproducts (SO₂ and HCl) are easily removed | Can cause side reactions, especially with sensitive substrates |
| Oxalyl Chloride ((COCl)₂) | Typically used with a catalyst like DMF (Vilsmeier-Haack conditions) | Good to excellent | Milder conditions, high yields | More expensive, generates gaseous byproducts (CO, CO₂, HCl) |
Visualizations
Reaction Pathway for the Synthesis of this compound from Cyclobutanone
References
Preventing elimination side reactions with 1,1-Dichlorocyclobutane
Welcome to the technical support center for 1,1-dichlorocyclobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you mitigate common side reactions, particularly elimination, and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in nucleophilic substitution?
A1: The main competing reaction is elimination (dehydrochlorination), which leads to the formation of 1-chlorocyclobutene (B15490793). This occurs when the nucleophile acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the chlorine atoms. The balance between substitution and elimination is highly dependent on the reaction conditions.
Q2: How does the choice of base or nucleophile affect the reaction outcome?
A2: The nature of the base/nucleophile is critical. Strong, sterically hindered bases, such as potassium tert-butoxide, strongly favor elimination. Less sterically hindered and less basic nucleophiles will favor substitution. For instance, in the hydrolysis to form cyclobutanone (B123998), using a milder base or a Lewis acid can promote the substitution pathway over elimination.
Q3: What is the role of the solvent in controlling side reactions?
A3: The solvent plays a crucial role in the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) can enhance the nucleophilicity of anionic nucleophiles, which can favor S\textsubscript{N}2 substitution. Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile, potentially reducing its reactivity and can also participate in the reaction. The choice of solvent should be made in conjunction with the choice of nucleophile/base to optimize for the desired product.
Q4: Can temperature be used to control the selectivity between substitution and elimination?
A4: Yes, temperature is a key parameter. Elimination reactions often have a higher activation energy than substitution reactions. Consequently, higher reaction temperatures generally favor the elimination pathway. To favor substitution, it is advisable to run the reaction at the lowest reasonable temperature that still allows for an acceptable reaction rate.
Troubleshooting Guides
Issue 1: Low Yield of Cyclobutanone due to Elimination Side Products in Hydrolysis
When hydrolyzing this compound to cyclobutanone, the formation of 1-chlorocyclobutene and other elimination-derived byproducts can significantly reduce the yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing cyclobutanone synthesis.
Corrective Actions & Data:
| Parameter | Recommendation to Favor Substitution (Cyclobutanone) | Rationale |
| Reagent | Use a Lewis acid such as silver nitrate (B79036) (AgNO₃) in aqueous acetone. | The Lewis acid assists in the cleavage of the C-Cl bond, promoting nucleophilic attack by water while minimizing the basicity of the medium, thus disfavoring elimination. |
| Temperature | Maintain a lower reaction temperature, typically in the range of 25-40°C. | Lower temperatures reduce the likelihood of overcoming the higher activation energy of the elimination pathway. |
| Solvent | An aqueous co-solvent system (e.g., water/acetone or water/THF). | The co-solvent helps to solubilize the organic substrate in the aqueous medium, facilitating a more controlled reaction. |
| Base | If a base is necessary, use a weak, non-nucleophilic base in stoichiometric amounts. | Strong bases will readily abstract a proton, leading to dehydrochlorination. |
Issue 2: Inefficient Dehydrochlorination to 1-Chlorocyclobutene
When the desired product is 1-chlorocyclobutene, the goal is to maximize the elimination reaction. Inefficient conversion may result from suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for optimizing 1-chlorocyclobutene synthesis.
Corrective Actions & Data:
| Parameter | Recommendation to Favor Elimination (1-Chlorocyclobutene) | Rationale |
| Base | Employ a strong, sterically hindered base like potassium tert-butoxide (t-BuOK). | The steric bulk of the base hinders its ability to act as a nucleophile, thereby promoting its function as a base to abstract a proton, leading to elimination. |
| Temperature | Higher temperatures, such as refluxing in a suitable solvent, are generally preferred. | The higher temperature provides the necessary activation energy to favor the elimination pathway. |
| Solvent | Use a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). | These solvents are suitable for reactions with strong bases and can facilitate the E2 elimination mechanism. |
| Concentration | Use a slight excess of the base to ensure complete reaction. | Driving the equilibrium towards the elimination product. |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanone via Lewis Acid-Catalyzed Hydrolysis
This protocol is optimized to favor the substitution pathway and minimize the formation of elimination byproducts.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Acetone
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 3:1 mixture of acetone and water.
-
Add silver nitrate (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature (approximately 25°C) for 24 hours. The formation of a white precipitate of silver chloride will be observed.
-
After the reaction is complete (monitored by GC-MS), filter the mixture to remove the silver chloride precipitate.
-
Transfer the filtrate to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude cyclobutanone can be purified by distillation.
Expected Outcome: This method typically affords cyclobutanone in good yield with minimal elimination byproducts.
Protocol 2: Synthesis of 1-Chlorocyclobutene via Dehydrochlorination
This protocol is designed to maximize the yield of the elimination product, 1-chlorocyclobutene.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, flame-dried
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool the flask in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) to the cooled THF with stirring.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension of the base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
Expected Outcome: This procedure should provide 1-chlorocyclobutene as the major product.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific scales and equipment.
Technical Support Center: Controlling Mono- versus Disubstitution on 1,1-Dichlorocyclobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-dichlorocyclobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the selectivity between mono- and disubstitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling substitution on this compound?
A1: The primary challenge lies in preventing the second substitution reaction after the first has occurred. The initial monosubstituted product, a 1-chloro-1-substituted cyclobutane (B1203170), can often be as reactive or even more reactive than the starting material, leading to the formation of the disubstituted product. Achieving high selectivity for the monosubstituted product requires careful control of reaction conditions.
Q2: What general strategies can be employed to favor monosubstitution?
A2: To favor monosubstitution, the key is to manipulate the reaction conditions to slow down the second substitution relative to the first. General strategies include:
-
Stoichiometry: Using a stoichiometric amount (or even a slight deficit) of the nucleophile relative to this compound is the most straightforward approach.
-
Low Temperatures: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity, as the activation energy for the second substitution may be higher.
-
Choice of Nucleophile: Less reactive or sterically hindered nucleophiles are more likely to react only once.
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of the reagent and the stability of reaction intermediates, thereby affecting selectivity. Polar aprotic solvents can often enhance the reactivity of nucleophiles.
Q3: When is disubstitution the desired outcome?
A3: Disubstitution is desirable when the goal is to introduce two identical functional groups at the C1 position, leading to a symmetrically substituted cyclobutane ring. This can be a key step in the synthesis of more complex molecules or materials with specific properties.
Troubleshooting Guides
Issue 1: Predominant Formation of the Disubstituted Product When Monosubstitution is Desired
Symptoms:
-
Low to negligible yield of the desired 1-chloro-1-substituted cyclobutane.
-
The major product isolated is the 1,1-disubstituted cyclobutane.
-
Complex product mixture, making purification difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Nucleophile | Carefully control the stoichiometry. Use exactly one equivalent or a slight excess (1.05-1.1 equivalents) of this compound. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start at 0°C or -78°C and slowly warm up while monitoring the reaction progress by TLC or GC. |
| Highly Reactive Nucleophile | Consider using a less reactive nucleophile if possible. For example, use a Grignard reagent instead of an organolithium reagent. |
| Inappropriate Solvent | Experiment with different solvents. A less polar solvent might decrease the nucleophile's reactivity and improve selectivity. |
Issue 2: Low Conversion or No Reaction
Symptoms:
-
A significant amount of unreacted this compound remains after the reaction.
-
Low yield of both mono- and disubstituted products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently Reactive Nucleophile | Use a stronger nucleophile or activate the current one. For example, if using an alcohol, convert it to the corresponding alkoxide with a base. |
| Low Reaction Temperature | While low temperatures favor monosubstitution, they can also halt the reaction. Gradually increase the temperature until a reaction is observed. |
| Steric Hindrance | Both the nucleophile and the substrate can be sterically hindered. Consider using a smaller nucleophile or a different synthetic route if possible. |
| Poor Solvent Choice | Ensure the reactants are soluble in the chosen solvent. For reactions involving ionic nucleophiles, a polar aprotic solvent like THF, DMF, or DMSO is often necessary. |
Issue 3: Formation of Elimination Byproducts
Symptoms:
-
Formation of 1-chlorocyclobutene (B15490793) or other unsaturated byproducts.
-
This is more common with strongly basic nucleophiles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Strongly Basic Nucleophile | Use a less basic nucleophile if the desired reaction is substitution. For example, use an azide (B81097) or a cyanide instead of an alkoxide. |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can minimize this side reaction. |
Experimental Protocols
Protocol 1: Selective Monosubstitution with a Grignard Reagent
This protocol aims for the synthesis of a 1-chloro-1-alkyl(aryl)cyclobutane.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Bromide
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry Ice/Acetone Bath
-
Saturated aqueous Ammonium (B1175870) Chloride solution
Procedure:
-
Prepare the Grignard reagent by reacting the alkyl or aryl bromide (1.0 equivalent) with magnesium turnings (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.2 equivalents) in the same anhydrous solvent to the cooled Grignard solution over a period of 30-60 minutes.
-
Maintain the reaction at -78°C for 2-4 hours, monitoring the progress by TLC or GC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative):
| Nucleophile (RMgX) | Temperature (°C) | Mono-product Yield (%) | Di-product Yield (%) |
| Phenylmagnesium Bromide | -78 | 65-75 | 5-15 |
| Ethylmagnesium Bromide | -78 | 60-70 | 10-20 |
| Phenylmagnesium Bromide | 0 | 40-50 | 30-40 |
Protocol 2: Disubstitution with an Organolithium Reagent
This protocol is designed to favor the formation of a 1,1-disubstituted cyclobutane.
Materials:
-
This compound
-
Organolithium reagent (e.g., Phenyllithium, n-Butyllithium) (2.2 equivalents)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Ice/Water Bath
-
Saturated aqueous Sodium Bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0°C using an ice/water bath.
-
Slowly add the organolithium reagent (2.2 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC or GC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data (Illustrative):
| Nucleophile (RLi) | Temperature (°C) | Mono-product Yield (%) | Di-product Yield (%) |
| Phenyllithium | 0 to RT | < 5 | 80-90 |
| n-Butyllithium | 0 to RT | < 10 | 75-85 |
Visualizations
Caption: Workflow for selective monosubstitution on this compound.
Caption: Workflow for disubstitution on this compound.
Caption: Troubleshooting logic for controlling substitution on this compound.
Stability and degradation of 1,1-Dichlorocyclobutane under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 1,1-dichlorocyclobutane in experimental settings. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under recommended storage conditions, which typically include a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][2] The strained cyclobutane (B1203170) ring, however, enhances its reactivity compared to larger cycloalkanes or linear analogs.[3][4]
Q2: What are the primary degradation pathways for this compound?
A2: Based on the reactivity of gem-dichloroalkanes and the inherent ring strain of the cyclobutane moiety, the primary degradation pathways are likely to be hydrolysis and elimination reactions.[3][5][6]
-
Hydrolysis: In the presence of water or other nucleophiles, this compound is expected to undergo nucleophilic substitution to form cyclobutanone (B123998). This is analogous to the alkaline hydrolysis of 1,1-dichlorocyclohexane, which yields cyclohexanone.[5]
-
Elimination: Treatment with a base can induce elimination reactions, leading to the formation of chloro-substituted cyclobutene (B1205218) derivatives.[6]
Q3: What are the expected decomposition products when this compound is heated?
Q4: Is this compound sensitive to light?
A4: Photochemical reactions, including ring cleavage, are known for cyclobutane rings, suggesting that this compound may be sensitive to UV irradiation.[3] It is advisable to store the compound in a light-protected container and to avoid exposing reaction mixtures to direct sunlight or strong UV sources unless a photochemical reaction is intended.
Troubleshooting Guides
Issue 1: My reaction is yielding an unexpected ketone.
-
Question: I am trying to perform a substitution reaction on this compound, but my analysis shows the presence of cyclobutanone. What is happening?
-
Answer: The presence of cyclobutanone is a strong indicator of hydrolysis. Gem-dihaloalkanes are susceptible to hydrolysis, which converts them into ketones.
-
Possible Cause: Accidental introduction of water into your reaction vessel. Many solvents can absorb atmospheric moisture if not handled under anhydrous conditions.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried (oven-dried or flame-dried) before use.
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Issue 2: The reaction with a strong base is not giving the expected product.
-
Question: I am attempting to deprotonate the cyclobutane ring using a strong base, but I am observing the formation of unsaturated byproducts. Why?
-
Answer: this compound can undergo elimination reactions in the presence of a base to form chloro-substituted alkenes.[6] The strained ring structure can make elimination a favorable pathway.
-
Possible Cause: The base is acting as a nucleophile or promoting elimination rather than simply acting as a base for deprotonation at another site.
-
Troubleshooting Steps:
-
Lower the reaction temperature: This can often favor the desired reaction pathway over elimination, which typically has a higher activation energy.
-
Use a sterically hindered, non-nucleophilic base: Bases like lithium diisopropylamide (LDA) or potassium tert-butoxide might be more effective at deprotonation without causing significant elimination.
-
Monitor the reaction closely: Use techniques like thin-layer chromatography (TLC) or in-situ GC-MS to track product formation and identify the optimal reaction time before side reactions dominate.
-
-
Issue 3: I am observing poor recovery of the compound after aqueous workup.
-
Question: After quenching my reaction with water and performing an extraction, the yield of this compound is very low. Where is it going?
-
Answer: In addition to potential hydrolysis during the workup, this compound is a volatile organic compound.
-
Possible Cause: Evaporative losses during sample handling and concentration.
-
Troubleshooting Steps:
-
Minimize exposure to atmosphere: Keep vials and flasks containing the compound sealed whenever possible.
-
Use cold extraction solvents and wash solutions: This will reduce the vapor pressure of the compound.
-
Be cautious during solvent removal: Use a rotary evaporator at a reduced temperature and pressure. Avoid blowing a stream of nitrogen over the sample for extended periods.
-
-
Data Presentation
Table 1: Summary of Predicted Reactivity and Degradation of this compound
| Condition/Reagent | Predicted Reaction Type | Likely Major Product(s) | Potential Issues |
| Water / Protic Solvents | Nucleophilic Substitution (Hydrolysis) | Cyclobutanone | Loss of starting material, formation of unexpected ketone. |
| Strong Bases (e.g., NaOH, KOtBu) | Elimination | Chlorocyclobutene isomers | Formation of unsaturated byproducts instead of desired product. |
| Nucleophiles (e.g., Amines, Alcohols) | Nucleophilic Substitution | Substituted cyclobutane derivatives | Competing hydrolysis if water is present. |
| High Temperature | Thermal Decomposition | Hydrogen Chloride, Ethylene (B1197577), Ketene | Generation of toxic and corrosive gases. |
| UV Light | Photochemical Degradation | Ring-opened products, various fragments | Uncontrolled degradation, formation of complex mixtures. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
This protocol outlines a general procedure to assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation:
-
Store the three solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours). Protect from light.
-
Maintain a control sample of the stock solution at a low temperature (e.g., 4°C).
-
-
Sample Preparation for Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples (the basic sample with 0.1 M HCl, the acidic sample with 0.1 M NaOH) to approximately pH 7.
-
Dilute all samples, including the control, to a suitable concentration for analysis with the initial mobile phase or solvent.
-
-
Analysis:
Protocol 2: Analytical Method for Degradation Monitoring
This protocol describes a typical GC-MS method for the analysis of this compound and its potential degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[8]
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 2 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Quantification: Use an internal standard and create a calibration curve for this compound. Identification of degradation products can be achieved by comparing mass spectra to libraries (e.g., NIST) and known standards if available.
Visualizations
References
- 1. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,2-Dichlorocyclobutane|CAS 17437-39-7|RUO [benchchem.com]
- 4. This compound | 1506-77-0 | Benchchem [benchchem.com]
- 5. allen.in [allen.in]
- 6. Buy this compound (EVT-1184187) | 1506-77-0 [evitachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. env.go.jp [env.go.jp]
Technical Support Center: Optimizing Reaction Conditions for 1,1-Dichlorocyclobutane
This technical support center is designed for researchers, scientists, and professionals in drug development, providing comprehensive guidance on the synthesis and optimization of 1,1-dichlorocyclobutane. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from the chlorination of cyclobutanone (B123998).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Chlorinating Agent: Phosphorus pentachloride (PCl₅) is sensitive to moisture and can hydrolyze over time, losing its reactivity. 2. Incomplete Reaction: The reaction time may be too short, or the temperature too low for the reaction to proceed to completion. 3. Loss of Product During Workup: this compound is volatile, and significant loss can occur during solvent removal or distillation if not performed carefully. | 1. Use freshly opened or properly stored PCl₅. Consider using a newer bottle if the current one is old or has been exposed to air. 2. Monitor the reaction progress using GC-MS or TLC (if a suitable staining method is available). Consider increasing the reaction temperature or extending the reaction time. 3. Use a rotary evaporator with a chilled condenser and a low-temperature bath. When distilling, ensure the collection flask is adequately cooled. |
| Presence of Unreacted Cyclobutanone | 1. Insufficient PCl₅: An inadequate molar ratio of PCl₅ to cyclobutanone will result in incomplete conversion. 2. Reaction Not Driven to Completion: Similar to low yield, insufficient reaction time or temperature can leave starting material unreacted. | 1. Ensure an accurate measurement of both cyclobutanone and PCl₅. A slight excess of PCl₅ (e.g., 1.1 equivalents) can be used to ensure full conversion. 2. Allow the reaction to stir for a longer period or gently heat the reaction mixture according to optimized protocols. |
| Formation of Side Products (e.g., Alkenes) | Elimination Reactions: The reaction conditions, particularly elevated temperatures, can promote the elimination of HCl from this compound or intermediates, leading to the formation of chlorocyclobutene isomers. | Maintain a controlled reaction temperature. Overheating during the reaction or distillation should be avoided. |
| Product is Dark in Color | Presence of Impurities: Residual phosphorus-containing byproducts or other high-molecular-weight impurities can cause discoloration. | Purify the crude product by fractional distillation. A wash with a dilute sodium bicarbonate solution during the workup can help neutralize any acidic impurities. |
| Difficulty in Purification | Close Boiling Points of Impurities: Some side products may have boiling points close to that of this compound, making separation by simple distillation challenging. | Use fractional distillation with a column that provides a sufficient number of theoretical plates for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most frequently cited laboratory-scale synthesis involves the reaction of cyclobutanone with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅). This reaction converts the carbonyl group of the ketone into a geminal dichloride.[1][2]
Q2: Why is phosphorus pentachloride (PCl₅) used as the chlorinating agent?
A2: PCl₅ is a powerful chlorinating agent capable of converting ketones and aldehydes to their corresponding gem-dichlorides.[1][3] The reaction is driven by the formation of the stable phosphorus oxychloride (POCl₃) as a byproduct.[1]
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include handling the moisture-sensitive PCl₅, preventing side reactions such as elimination, and carefully purifying the volatile product to remove starting material and byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the cyclobutanone starting material and the appearance of the this compound product.
Q5: What are the expected spectroscopic data for this compound?
A5: The expected NMR data can be a useful tool for product confirmation. While specific values can vary based on the solvent, approximate chemical shifts are as follows:
-
¹H NMR: Signals for the two sets of methylene (B1212753) protons.
-
¹³C NMR: Signals for the quaternary carbon bearing the two chlorine atoms and the methylene carbons.
Experimental Protocols
Synthesis of this compound from Cyclobutanone
This protocol describes the conversion of cyclobutanone to this compound using phosphorus pentachloride.
Materials:
-
Cyclobutanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Charging the Flask: Add cyclobutanone to the flask and dissolve it in the anhydrous solvent.
-
Addition of PCl₅: Cool the flask in an ice bath. Slowly add phosphorus pentachloride in portions to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to ensure completion, but this should be optimized to minimize side reactions.
-
Workup:
-
Carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the reaction and hydrolyze the remaining PCl₅ and the POCl₃ byproduct.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator with a chilled condenser.
-
Purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of this compound (~136 °C at atmospheric pressure).[4]
-
Characterization:
-
Boiling Point: 136.3 °C at 760 mmHg[4]
-
Density: 1.26 g/cm³[4]
-
Refractive Index: 1.48[4]
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and GC-MS.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1506-77-0 | [5] |
| Molecular Formula | C₄H₆Cl₂ | [5] |
| Molecular Weight | 124.99 g/mol | [5] |
| Boiling Point | 136.3 °C | [4] |
| Density | 1.26 g/cm³ | [4] |
| Refractive Index | 1.48 | [4] |
Table 2: Comparison of Chlorinating Agents for Ketone to gem-Dichloride Conversion
| Chlorinating Agent | Advantages | Disadvantages |
| Phosphorus Pentachloride (PCl₅) | - Effective for a wide range of ketones. - Readily available. | - Solid, can be difficult to handle. - Highly moisture-sensitive. - Byproduct (POCl₃) needs to be removed during workup. |
| Thionyl Chloride (SOCl₂) | - Liquid, easier to handle than PCl₅. - Gaseous byproducts (SO₂ and HCl) are easily removed. | - Generally less reactive than PCl₅ for this transformation and may require a catalyst or harsher conditions. |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic: Low Product Yield
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 1,1-Dichlorocyclobutane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,1-dichlorocyclobutane. It includes troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to assist in successfully navigating the challenges of this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Synthesis Route 1: [2+2] Cycloaddition of Dichloroketene (B1203229) with Ethylene (B1197577)
This classic approach involves the in situ generation of highly reactive dichloroketene, which then undergoes a cycloaddition reaction with ethylene. Due to the challenges of handling gaseous ethylene and the instability of dichloroketene, this method requires careful control of reaction conditions.
Q1: My yield of this compound is consistently low. What are the common causes?
A1: Low yields in this reaction are a frequent challenge. Several factors can contribute to this issue:
-
Inefficient Dichloroketene Generation: The generation of dichloroketene is a critical step.
-
Dehydrohalogenation Method: When using triethylamine (B128534) and dichloroacetyl chloride, ensure the triethylamine is dry and the addition is slow to prevent rapid, uncontrolled polymerization of the ketene.
-
Reductive Dechlorination Method: The activation of the zinc-copper couple is crucial. Incomplete activation will lead to poor generation of dichloroketene. It is recommended to activate the zinc with HCl before forming the couple with copper sulfate.[1]
-
-
Dichloroketene Dimerization: Dichloroketene is highly reactive and can dimerize if its concentration becomes too high or if it does not react quickly with the olefin.[2] Slow addition of the dichloroketene precursor to the reaction mixture containing ethylene is essential.
-
Poor Ethylene Delivery: Ensuring a consistent and sufficient supply of ethylene gas to the reaction mixture is vital. Inadequate bubbling or poor dissolution of ethylene will result in the dichloroketene reacting with itself.
-
Reaction Temperature: The reaction should be maintained at an appropriate temperature. High temperatures can lead to increased side reactions and decomposition.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: The primary side products are typically dichloroketene dimers and polymers.
-
Minimizing Dimerization: The key is to maintain a low concentration of dichloroketene at any given time. This is achieved by the slow, controlled addition of the dichloroacetyl chloride or trichloroacetyl chloride to the reaction mixture.
-
Avoiding Polymerization: Ensure the reaction is free of water, as moisture can contribute to the polymerization of dichloroketene. All glassware should be oven-dried, and anhydrous solvents should be used.
Q3: How can I improve the generation of dichloroketene using the zinc-copper couple method?
A3: The activity of the zinc-copper couple is paramount for a successful reaction.
-
Activation of Zinc: Freshly activating the zinc dust with an acid wash (e.g., HCl) before forming the couple can significantly improve its reactivity.[1]
-
Fresh Preparation: It is often best to prepare the zinc-copper couple immediately before use.[3][4][5]
-
Inert Atmosphere: Preparing and handling the zinc-copper couple under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and deactivation.
Synthesis Route 2: Chlorination of Cyclobutanone (B123998)
An alternative and often more practical approach for laboratory-scale synthesis is the conversion of cyclobutanone to this compound using a chlorinating agent like phosphorus pentachloride (PCl₅).
Q4: My chlorination of cyclobutanone is not going to completion. What should I check?
A4: Incomplete conversion of cyclobutanone can be due to several factors:
-
Reagent Quality: Ensure the phosphorus pentachloride is of high purity and has not been deactivated by moisture.
-
Stoichiometry: A sufficient molar excess of PCl₅ may be required to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction may require heating or a longer reaction time to proceed to completion. Monitor the reaction progress by GC-MS or TLC.
Q5: I am getting a mixture of chlorinated products. How can I improve the selectivity for this compound?
A5: The formation of other chlorinated species, such as monochlorinated or vinylic chlorides, can occur.
-
Reaction Conditions: Carefully controlling the reaction temperature can improve selectivity. Overheating can lead to elimination side reactions.
-
Purification: Fractional distillation is often necessary to separate this compound from other chlorinated byproducts due to their similar boiling points.
Q6: The workup of my reaction with PCl₅ is problematic. What is the best procedure?
A6: The workup for reactions involving PCl₅ needs to be handled carefully due to the formation of phosphorus oxychloride (POCl₃) and HCl.
-
Quenching: The reaction mixture should be cautiously quenched by pouring it over crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic byproducts. This should be done in a well-ventilated fume hood.
-
Extraction: After quenching, the product can be extracted with a suitable organic solvent like dichloromethane (B109758) or diethyl ether. The organic layer should then be washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanone from Cyclopropylmethanol (B32771)
This is a common precursor synthesis for the subsequent chlorination to this compound. The method involves an acid-catalyzed rearrangement of cyclopropylmethanol to cyclobutanol (B46151), followed by in-situ oxidation.
| Step | Procedure | Reagents & Conditions | Typical Yield |
| 1 | Rearrangement | Cyclopropylmethanol is added to an aqueous acidic solution (e.g., HCl) and heated to induce rearrangement to cyclobutanol. | - |
| 2 | Oxidation | An oxidizing agent (e.g., sodium hypochlorite (B82951) in the presence of an acid) is added to the solution containing cyclobutanol to form cyclobutanone. | 80-90% |
| 3 | Workup | The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed, dried, and the solvent is removed. | - |
| 4 | Purification | The crude cyclobutanone is purified by distillation. | Overall yield from cyclopropylmethanol: ~75% |
Protocol 2: Synthesis of this compound from Cyclobutanone
This protocol details the conversion of cyclobutanone to the target compound using phosphorus pentachloride.
| Step | Procedure | Reagents & Conditions | Typical Yield |
| 1 | Reaction Setup | Cyclobutanone is dissolved in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) in a flask equipped with a reflux condenser and a gas outlet to a trap for HCl. | - |
| 2 | Chlorination | Phosphorus pentachloride (PCl₅) is added portion-wise to the stirred solution. The reaction is often exothermic. After the initial reaction subsides, the mixture may be heated to reflux to ensure complete reaction. | 60-70% |
| 3 | Workup | The cooled reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried. | - |
| 4 | Purification | The solvent is removed by distillation, and the crude this compound is purified by fractional distillation. | - |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| Cyclobutanone | C₄H₆O | 70.09 | 98-99 | 0.926 | 1.419 |
| This compound | C₄H₆Cl₂ | 124.99 | 136.3 at 760 mmHg | 1.26 | 1.48 |
Visualized Workflows and Relationships
References
- 1. Cyclobutanone synthesis [organic-chemistry.org]
- 2. gbcsci.com [gbcsci.com]
- 3. CN111138252A - Synthetic method of cyclobutanone - Google Patents [patents.google.com]
- 4. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 5. Buy this compound (EVT-1184187) | 1506-77-0 [evitachem.com]
Technical Support Center: Purification of 1,1-Dichlorocyclobutane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1,1-dichlorocyclobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. Potential impurities include:
-
Unreacted starting materials: Such as cyclobutanone (B123998) or chlorocyclobutane.
-
Isomeric byproducts: Including cis- and trans-1,2-dichlorocyclobutane, and cis- and trans-1,3-dichlorocyclobutane.[1]
-
Hydrolysis products: Primarily cyclobutanone, which can form if moisture is present.
-
Acidic impurities: Residual catalysts or hydrochloric acid from the synthesis.
Q2: What is the recommended primary method for purifying this compound?
A2: Fractional distillation is the most effective method for purifying this compound, especially for removing isomeric impurities that have close boiling points.
Q3: My purified this compound shows a peak for cyclobutanone in the GC-MS analysis. How can I remove it?
A3: Cyclobutanone can be removed by careful fractional distillation, as its boiling point is significantly lower than that of this compound. An initial aqueous workup can also help remove this more polar impurity.
Q4: How can I remove acidic impurities from my crude product?
A4: Acidic impurities can be removed by performing an aqueous workup. Wash the crude this compound with a saturated sodium bicarbonate solution, followed by water, and finally a brine wash to aid in the removal of water from the organic layer.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low purity after distillation | Inefficient separation of isomers. | - Increase the efficiency of the fractional distillation column (e.g., use a longer column or one with a more efficient packing material).- Slow down the distillation rate to allow for better separation. |
| Product is cloudy or contains water | Incomplete drying before distillation. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.- Perform a final brine wash during the aqueous workup to help remove dissolved water. |
| Dark-colored distillate | Thermal decomposition of the product. | - Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress.- Ensure all glassware is scrupulously clean to avoid catalytic decomposition. |
| Multiple peaks in GC-MS of the purified product | Co-distillation of isomers with close boiling points. | - Optimize the fractional distillation parameters (heating rate, reflux ratio).- If isomers are still present, preparative gas chromatography may be necessary for very high purity samples. |
Quantitative Data
The following table summarizes the boiling points of this compound and its potential impurities, which is critical for planning the fractional distillation.
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C₄H₆Cl₂ | 136.3[4] |
| Cyclobutanone | C₄H₆O | 99[5][6][7][8][9] |
| 1,2-Dichlorocyclobutane (isomer mixture) | C₄H₆Cl₂ | ~133.7 |
| cis-1,3-Dichlorocyclobutane | C₄H₆Cl₂ | ~167.6 (Predicted)[10] |
Note: The boiling points of some isomers are not widely reported and may vary depending on the source. The difference in boiling points allows for separation via fractional distillation.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
Objective: To neutralize and remove acidic impurities from crude this compound.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Shake, allow to separate, and drain the aqueous layer.
-
Perform a final wash with an equal volume of brine to help remove dissolved water from the organic layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl to dry. The drying agent should no longer clump together when the solution is dry.
-
Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
Objective: To purify this compound from isomers and other less volatile impurities.
Materials:
-
Dried, crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Thermometer and adapter
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect any low-boiling initial fractions (forerun), which may contain residual solvents or more volatile impurities like cyclobutanone, in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the desired fraction.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 136°C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.
-
Allow the apparatus to cool completely before disassembling.
Visualization
Caption: Workflow for the purification and troubleshooting of this compound.
References
- 1. This compound | 1506-77-0 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Page loading... [guidechem.com]
- 5. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 6. Cyclobutanone 99% | 1191-95-3 | C4H6O | Manufacturer [liskonchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Cyclobutanone CAS#: 1191-95-3 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Analytical Methods for Monitoring 1,1-Dichlorocyclobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-dichlorocyclobutane reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile compounds in a reaction mixture. When coupled with a mass spectrometer, it allows for the identification of reactants, products, and byproducts based on their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guide: GC and GC-MS
| Problem | Potential Cause | Solution |
| No peaks or very small peaks | Sample concentration is too low. | Concentrate the sample or inject a larger volume. |
| Syringe is clogged. | Clean or replace the syringe.[1] | |
| Leak in the injector. | Check for leaks at the septum and column connections and repair them.[1] | |
| Peak tailing (asymmetrical peaks) | Active sites in the injector liner or column. | Use a deactivated liner and/or trim the first few centimeters of the column.[2] |
| Column is overloaded. | Dilute the sample or use a split injection. | |
| Injection temperature is too low. | Increase the injector temperature to ensure complete volatilization of the sample. | |
| Ghost peaks (peaks in a blank run) | Contamination from a previous injection. | Bake out the column at a high temperature and run solvent blanks. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly.[1] | |
| Contaminated carrier gas. | Ensure high-purity carrier gas and use appropriate traps. | |
| Shifting retention times | Fluctuations in oven temperature or carrier gas flow rate. | Verify the stability of the oven temperature and check the gas flow rate with a flowmeter.[2] |
| Column aging or contamination. | Condition the column or replace it if necessary.[2] | |
| Leaks in the system. | Perform a leak check of the entire GC system. | |
| Poor resolution between peaks | Inappropriate column or temperature program. | Select a column with a different stationary phase or optimize the temperature ramp rate.[3] |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
Frequently Asked Questions (FAQs): GC and GC-MS
Q1: What is a suitable GC column for analyzing this compound reactions?
A1: A non-polar or mid-polarity capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), which provides good separation for a wide range of volatile organic compounds.[4][5]
Q2: How do I prepare my reaction mixture for GC-MS analysis?
A2: Quench the reaction at the desired time point. Then, extract the organic components with a suitable volatile solvent like dichloromethane (B109758) or hexane.[4][6] The extract can then be directly injected or diluted to an appropriate concentration (typically in the low µg/mL range). Ensure the sample is free of particulates by filtering or centrifuging if necessary.[6]
Q3: How can I quantify the conversion of this compound to my product?
A3: Quantitative analysis can be performed by creating a calibration curve.[7][8][9] Prepare a series of standard solutions of known concentrations of this compound and your product. Inject these standards into the GC-MS to generate a calibration curve by plotting peak area against concentration. You can then determine the concentration of your reactant and product in your reaction mixture by comparing their peak areas to the calibration curve.[7][8][9]
Q4: What are the characteristic mass spectral fragments for this compound?
A4: The mass spectrum of this compound will show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. Key fragments often arise from the loss of chlorine atoms and fragmentation of the cyclobutane (B1203170) ring.
Data Presentation: Quantitative GC Analysis
The following table illustrates a hypothetical time-course analysis of a reaction where this compound is converted to a product.
| Time (minutes) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 30 | 1,125,000 | 375,000 | 25% |
| 60 | 750,000 | 750,000 | 50% |
| 90 | 375,000 | 1,125,000 | 75% |
| 120 | 150,000 | 1,350,000 | 90% |
| 180 | 30,000 | 1,470,000 | 98% |
Experimental Protocol: GC-MS Monitoring of a this compound Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, initiate the reaction involving this compound.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, and 180 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent and a volatile organic solvent (e.g., dichloromethane).
-
Sample Preparation: Dilute the extracted sample to a concentration suitable for GC-MS analysis (e.g., 1 µg/mL).
-
GC-MS Analysis:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-200.
-
-
Data Analysis: Integrate the peak areas of this compound and the expected product(s). Calculate the percent conversion at each time point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution. It is an excellent tool for monitoring reaction kinetics and identifying intermediates.
Troubleshooting Guide: NMR Spectroscopy
| Problem | Potential Cause | Solution |
| Poor signal-to-noise ratio | Sample concentration is too low. | Use a more concentrated sample if possible. |
| Insufficient number of scans. | Increase the number of scans. | |
| Poor shimming. | Re-shim the magnet to improve field homogeneity. | |
| Broad or distorted peaks | Poor shimming. | Re-shim the magnet. |
| Presence of paramagnetic impurities. | Remove paramagnetic species by filtration through a short plug of silica (B1680970) gel. | |
| Sample viscosity is too high. | Dilute the sample or run the experiment at a higher temperature. | |
| Inaccurate integrals for quantification | Incomplete relaxation of nuclei. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest.[10] |
| Poor phasing or baseline correction. | Manually and carefully phase and baseline correct the spectrum.[11] | |
| Overlapping signals. | Use a higher field NMR spectrometer or a 2D NMR technique to resolve the signals. | |
| Presence of solvent peaks | Using a non-deuterated solvent. | Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] |
| Incomplete solvent suppression. | Optimize the solvent suppression pulse sequence. |
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: How can I monitor my this compound reaction in real-time using NMR?
A1: You can perform the reaction directly in an NMR tube.[12] After adding the reactants and initiating the reaction, you can acquire a series of 1D ¹H NMR spectra at regular time intervals.[12] The disappearance of reactant signals and the appearance of product signals can be monitored by integrating their respective peaks over time.[13]
Q2: What are the expected ¹H NMR signals for this compound?
A2: The ¹H NMR spectrum of this compound is relatively simple. Due to the molecule's symmetry, you would expect two multiplets corresponding to the two non-equivalent sets of methylene (B1212753) protons on the cyclobutane ring.
Q3: How do I ensure my NMR data is quantitative for kinetic analysis?
A3: To obtain quantitative data, you must ensure that all nuclei have fully relaxed between pulses. This is achieved by setting the relaxation delay (d1) to at least five times the longitudinal relaxation time (T1) of the slowest relaxing nucleus you want to quantify.[10] It is also crucial to have a good signal-to-noise ratio and to perform accurate integration of the peaks.
Data Presentation: Quantitative NMR Analysis
This table shows hypothetical data from monitoring a reaction by ¹H NMR, using an internal standard for concentration calibration.
| Time (minutes) | Integral of this compound Signal | Integral of Product Signal | Concentration of this compound (mM) | Concentration of Product (mM) |
| 0 | 4.00 | 0.00 | 100 | 0 |
| 30 | 3.00 | 1.00 | 75 | 25 |
| 60 | 2.00 | 2.00 | 50 | 50 |
| 90 | 1.00 | 3.00 | 25 | 75 |
| 120 | 0.40 | 3.60 | 10 | 90 |
| 180 | 0.08 | 3.92 | 2 | 98 |
Experimental Protocol: NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound and an internal standard (a compound that does not react and has signals that do not overlap with reactants or products) in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material and internal standard before initiating the reaction. This will serve as the t=0 time point.
-
Reaction Initiation: Add the final reactant or catalyst to the NMR tube to start the reaction.
-
Data Acquisition: Immediately begin acquiring a series of 1D ¹H NMR spectra at regular intervals. A pseudo-2D experiment can be set up to automate this process.[14]
-
Data Processing: Process each spectrum with identical parameters (phasing and baseline correction).
-
Data Analysis: Integrate the characteristic peaks for the this compound, the product(s), and the internal standard. Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
Visualizations
Experimental Workflow for GC-MS Reaction Monitoring
Caption: Workflow for monitoring a this compound reaction using GC-MS.
Logical Flow for Troubleshooting GC Peak Tailing
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. almacgroup.com [almacgroup.com]
- 4. indianjnephrol.org [indianjnephrol.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1506-77-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Technical Support Center: Handling Moisture-Sensitive Reactions with 1,1-Dichlorocyclobutane
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on handling moisture-sensitive reactions involving 1,1-Dichlorocyclobutane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during moisture-sensitive reactions with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: this compound can be susceptible to hydrolysis, especially in the presence of Lewis acids or under basic conditions, forming cyclobutanone (B123998). Moisture can also quench organometallic reagents or catalysts. | - Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere.[1] - Use Dry Solvents: Employ freshly distilled solvents dried over an appropriate drying agent. (See Table 1). - Purge with Inert Gas: Thoroughly purge the reaction vessel with dry nitrogen or argon before adding reagents.[1][2] |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of starting material. - Check Reagent Quality: Ensure the purity and activity of all reagents, including this compound. | |
| Formation of Unexpected Byproducts | Hydrolysis of this compound: The presence of cyclobutanone or its derivatives in the product mixture suggests hydrolysis of the starting material. | - Strict Moisture Exclusion: Refer to the solutions for "Moisture Contamination" above. - Purify Starting Material: If necessary, distill this compound before use to remove any hydrolyzed impurities. |
| Side Reactions with Solvent: Some solvents may react with highly reactive intermediates. | - Choose an Inert Solvent: Select a solvent that is known to be inert under the reaction conditions. Ethereal solvents like THF and diethyl ether are common choices for many moisture-sensitive reactions.[3] | |
| Difficulty in Initiating the Reaction | Passivated Reagents: Solid reagents, such as metals used in Grignard formation, can have an inactive surface layer. | - Activate Solid Reagents: Use appropriate activation methods, for example, grinding magnesium turnings or using a crystal of iodine to initiate Grignard reactions.[4] |
| Low Reaction Temperature: The activation energy for the reaction may not be met at the initial temperature. | - Gentle Warming: Carefully warm the reaction mixture slightly to initiate the reaction, then cool as necessary to maintain control. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term storage, consider using a container with a septum cap to allow for the removal of the liquid under an inert atmosphere.
Q2: What are the signs of moisture contamination in my reaction?
A2: Signs of moisture contamination can include the formation of a precipitate (e.g., metal hydroxides), a change in color, or the failure of the reaction to proceed as expected.[4][5] In reactions involving organometallic reagents, a lack of the characteristic color change or the quenching of the reagent are strong indicators.
Q3: Can I use a drying agent directly in my reaction mixture?
A3: It is generally not recommended to add a drying agent directly to a reaction mixture, as it can interfere with the reaction or be difficult to remove. Solvents should be dried prior to use. For workup procedures, a drying agent is used to dry the organic extract.[6]
Q4: What is the best inert gas to use for my reaction, nitrogen or argon?
A4: For most applications, nitrogen is sufficient and more economical. However, for highly sensitive reactions, especially those involving organometallic reagents, argon is preferred as it is more inert and denser than air, providing a better protective "blanket" over the reaction.[1]
Q5: How do I properly dry my glassware for a moisture-sensitive reaction?
A5: Glassware should be thoroughly cleaned and then either flame-dried under vacuum or oven-dried at a temperature of at least 120°C for several hours.[1] It should then be allowed to cool to room temperature in a moisture-free environment, such as a desiccator or under a stream of inert gas.
Quantitative Data
Table 1: Common Drying Agents for Solvents in Moisture-Sensitive Reactions
| Drying Agent | Suitable for | Not Suitable for | Capacity & Speed | Comments |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ethers, esters, halogenated hydrocarbons | --- | High capacity, fast | A fine powder, so filtration is required. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | --- | High capacity, slow | Neutral, but can leave some residual moisture. |
| Anhydrous Calcium Chloride (CaCl₂) | Halogenated hydrocarbons, ethers | Alcohols, amines, ketones | Moderate capacity, fast | Can form complexes with some functional groups.[6] |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons | Protic solvents, esters, ketones | High capacity, moderate speed | Reacts with water to produce H₂ gas; handle with care. Used for pre-drying solvents for distillation.[7] |
| Sodium/Benzophenone | Ethers, hydrocarbons | Halogenated solvents, ketones, esters | Excellent (removes O₂ as well) | Forms a deep blue or purple radical anion indicating anhydrous and oxygen-free conditions. For distillation still setups.[7] |
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction with this compound
This protocol outlines the essential steps for setting up a reaction under an inert atmosphere.
1. Glassware Preparation:
- Thoroughly clean and dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
- Place the glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
- Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
2. Inert Atmosphere Setup:
- Connect the reaction apparatus to a Schlenk line or use a balloon filled with inert gas.[8][9]
- If using a Schlenk line, perform at least three evacuate-refill cycles to ensure the removal of atmospheric gases.[8]
- If using a balloon, flush the flask with the inert gas for several minutes by using an outlet needle.[9]
3. Reagent Addition:
- Add solid reagents to the reaction flask under a positive flow of inert gas.
- Transfer anhydrous solvents and liquid reagents via a dry syringe or cannula.[10]
- Add this compound to the reaction mixture using a dry syringe.
4. Running the Reaction:
- Maintain a positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
- Stir the reaction mixture at the appropriate temperature for the required duration.
5. Quenching and Work-up:
- Cool the reaction mixture to an appropriate temperature (e.g., 0°C) before quenching.
- Slowly add the quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, water) via syringe or addition funnel.
- Once the reaction is quenched, the inert atmosphere can be removed, and standard aqueous work-up procedures can be followed.
Visualizations
Caption: Troubleshooting workflow for a failed reaction.
Caption: General experimental workflow.
References
- 1. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 2. How to create an inert atmosphere in a furnace? Ensuring optimal results for high temperature processes - Knowledge [superbheating.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1-Dichlorocyclobutane and 1,2-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,1-dichlorocyclobutane and 1,2-dichlorocyclobutane (B99947). Understanding the distinct reactivity profiles of these constitutional isomers is crucial for their application as intermediates in organic synthesis and for predicting their behavior in complex chemical environments. This comparison is based on fundamental principles of organic chemistry, stereochemistry, and reaction kinetics, supported by analogous experimental data from related cyclic systems.
Executive Summary
The reactivity of dichlorocyclobutanes is significantly influenced by the substitution pattern of the chlorine atoms on the cyclobutane (B1203170) ring. This compound, a geminal dihalide, and 1,2-dichlorocyclobutane, a vicinal dihalide, exhibit distinct behaviors in common organic reactions such as elimination and substitution.
-
1,2-Dichlorocyclobutane : The reactivity of this isomer is profoundly affected by its stereochemistry, existing as cis and trans isomers.[1] Elimination reactions, particularly E2, are highly dependent on the ability of the molecule to achieve an anti-periplanar arrangement of a hydrogen atom and a chlorine leaving group. This stereochemical requirement leads to different reaction rates and products for the cis and trans isomers.
-
This compound : As a geminal dihalide, its reactions are primarily governed by the electronic effects of having two chlorine atoms on the same carbon and the inherent ring strain of the cyclobutane structure.[2] It does not exhibit stereoisomerism.[3]
Due to a lack of direct comparative kinetic studies in the literature, this guide will draw upon well-established principles and data from analogous systems to predict and explain the reactivity differences.
Structural and Stereochemical Differences
The arrangement of the chlorine atoms on the cyclobutane ring is the primary determinant of the differing reactivity between these two isomers.
| Feature | This compound | 1,2-Dichlorocyclobutane |
| Structure | Geminal dihalide | Vicinal dihalide |
| Isomerism | No stereoisomers | Exists as cis and trans diastereomers. The trans isomer is chiral and exists as a pair of enantiomers.[1] |
| Symmetry | Possesses a plane of symmetry | cis-isomer is a meso compound with a plane of symmetry. trans-isomer is chiral.[1] |
Comparative Reactivity in Elimination Reactions
Elimination reactions, particularly dehydrohalogenation, are common for alkyl halides and are highly sensitive to the substrate's structure.
Theoretical Background: The E2 Elimination Reaction
The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and expelling the leaving group. A critical requirement for an efficient E2 reaction is an anti-periplanar geometry between the proton being abstracted and the leaving group.[4] In cyclic systems, this conformational requirement can significantly impact reaction rates.[4]
Reactivity of 1,2-Dichlorocyclobutane Isomers
The stereochemistry of cis- and trans-1,2-dichlorocyclobutane is expected to lead to different rates of E2 elimination. This is analogous to the well-studied dehydrohalogenation of isomeric dichlorocyclopentanes and chloromethylcyclohexanes.[2][5]
-
trans-1,2-Dichlorocyclobutane : This isomer can more readily adopt a conformation where a hydrogen atom and a chlorine atom on adjacent carbons are in an anti-periplanar arrangement. This allows for a more facile E2 elimination. The expected product from a single dehydrohalogenation would be 3-chlorocyclobutene.
-
cis-1,2-Dichlorocyclobutane : In the cis isomer, achieving an anti-periplanar arrangement between a hydrogen and a chlorine on adjacent carbons is more difficult due to the constraints of the puckered cyclobutane ring. This would likely lead to a slower E2 reaction rate compared to the trans isomer.
Reactivity of this compound
This compound can also undergo dehydrohalogenation. The presence of two chlorine atoms on the same carbon atom makes the adjacent protons more acidic. A strong base can remove a proton from an adjacent carbon, followed by the elimination of a chloride ion to form 1-chlorocyclobutene.
Comparative Reactivity in Substitution Reactions
Both isomers can undergo nucleophilic substitution reactions, though the mechanisms and rates are expected to differ.
Solvolysis (SN1-type reaction)
In solvolysis, the solvent acts as the nucleophile.[6] This reaction often proceeds through an SN1 mechanism, which involves the formation of a carbocation intermediate. The rate-determining step is the formation of this carbocation.
-
This compound : The formation of a carbocation at the carbon bearing the two chlorine atoms would be destabilized by the electron-withdrawing inductive effect of the remaining chlorine atom. However, solvolysis could potentially occur with the formation of a secondary carbocation on an adjacent carbon, followed by rearrangement, although this is less likely.
-
1,2-Dichlorocyclobutane : The formation of a secondary carbocation upon departure of a chloride ion is a plausible pathway. The stability of this carbocation would be influenced by the ring strain of the cyclobutane system.
Given the instability of carbocations adjacent to electron-withdrawing groups, SN1 reactions are generally expected to be slow for both isomers.
Experimental Protocols
While direct comparative experimental data is scarce, the following protocols outline how the relative reactivity of these isomers could be determined.
Protocol 1: Dehydrohalogenation with a Strong Base
This experiment would measure the rate of elimination by monitoring the consumption of the base or the formation of the alkene product.
Objective: To compare the rates of dehydrohalogenation of this compound and cis/trans-1,2-dichlorocyclobutane.
Materials:
-
This compound
-
cis-1,2-Dichlorocyclobutane
-
trans-1,2-Dichlorocyclobutane
-
Potassium tert-butoxide (a strong, bulky base)
-
tert-Butanol (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare standardized solutions of each dichlorocyclobutane isomer and the internal standard in tert-butanol.
-
Prepare a standardized solution of potassium tert-butoxide in tert-butanol.
-
In separate reaction vessels maintained at a constant temperature (e.g., 50°C), mix a solution of one of the isomers with the base solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding a dilute acid.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC-MS to determine the concentration of the remaining dichlorocyclobutane and the formed chlorocyclobutene products relative to the internal standard.[7]
-
Plot the concentration of the reactant versus time to determine the reaction rate.
Protocol 2: Solvolysis Reaction
This experiment would compare the rates of SN1-type reactions by monitoring the production of hydrochloric acid.
Objective: To compare the solvolysis rates of this compound and cis/trans-1,2-dichlorocyclobutane.
Materials:
-
This compound
-
cis-1,2-Dichlorocyclobutane
-
trans-1,2-Dichlorocyclobutane
-
Aqueous ethanol (B145695) (e.g., 80% ethanol)
-
A pH indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution
Procedure:
-
Prepare a solution of the dichlorocyclobutane isomer in the aqueous ethanol solvent.
-
Add a few drops of the pH indicator. The solution should be acidic as HCl is produced.
-
Titrate the solution with the standardized NaOH solution at regular time intervals to neutralize the HCl formed.[8]
-
The rate of consumption of NaOH is equal to the rate of formation of HCl, which corresponds to the rate of the solvolysis reaction.
-
Plot the amount of NaOH added versus time to determine the initial reaction rate.
Predicted Product Distributions
The structure of the starting material will dictate the possible products of elimination and substitution reactions.
| Reactant | Reaction Condition | Major Product(s) | Minor Product(s) |
| This compound | Strong, bulky base (e.g., KOtBu) | 1-Chlorocyclobutene | Substitution products |
| ** trans-1,2-Dichlorocyclobutane | Strong, bulky base (e.g., KOtBu) | 3-Chlorocyclobutene | Substitution products |
| cis-1,2-Dichlorocyclobutane** | Strong, bulky base (e.g., KOtBu) | 3-Chlorocyclobutene | Substitution products |
| This compound | Solvolysis (e.g., aq. ethanol) | 1-Chloro-1-cyclobutanol, 1-chloro-1-ethoxycyclobutane | Elimination products |
| 1,2-Dichlorocyclobutane | Solvolysis (e.g., aq. ethanol) | 2-Chlorocyclobutanol, 2-chloroethoxycyclobutane | Elimination products |
Conclusion
References
- 1. How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o.. [askfilo.com]
- 2. Difference between Geminal Dihaloalkanes and Vicinal Dihaloalkanes | Filo [askfilo.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. 12dibromocyclohexane on dehydrohalogenation gives A class 12 chemistry JEE_Main [vedantu.com]
- 5. pediaa.com [pediaa.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. microbenotes.com [microbenotes.com]
- 8. books.rsc.org [books.rsc.org]
A Comparative Guide to the Cis and Trans Isomers of Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cis and trans isomers of 1,2- and 1,3-dichlorocyclobutane (B14637133), focusing on their synthesis, physical properties, and spectroscopic characterization. The spatial arrangement of the chlorine atoms in these isomers leads to distinct physical and chemical characteristics, which are critical for their application in various research and development fields.
Structural and Physical Properties
The dichlorocyclobutane isomers—1,1-dichloro, cis-1,2-dichloro, trans-1,2-dichloro, cis-1,3-dichloro, and trans-1,3-dichlorocyclobutane—exhibit variations in their physical properties primarily due to differences in their molecular symmetry and resulting polarity. While 1,1-dichlorocyclobutane does not possess stereoisomers, the 1,2- and 1,3-disubstituted analogs exist as cis and trans isomers.[1]
The polarity of the isomers significantly influences their boiling points. In cis-1,2-dichlorocyclobutane, the two polar C-Cl bonds are on the same side of the ring, resulting in a net molecular dipole moment and making the molecule polar.[2] Conversely, in the trans isomer, the C-Cl bond dipoles are on opposite sides and tend to cancel each other out, leading to a lower net dipole moment and reduced polarity.[2] This difference in polarity generally results in the cis isomer having a higher boiling point due to stronger intermolecular dipole-dipole interactions.[2]
For the 1,3-dichlorocyclobutane isomers, the situation is more complex due to the puckered nature of the cyclobutane (B1203170) ring.[3] While a planar conformation of trans-1,3-dichlorocyclobutane would have a zero dipole moment, the molecule exists in a puckered conformation, leading to a measurable, albeit small, dipole moment.[3][4] However, at room temperature, rapid ring flipping between two equivalent puckered conformations can lead to an average dipole moment that is close to zero.[3]
| Isomer | Predicted Boiling Point (°C) | Dipole Moment | Notes |
| cis-1,2-Dichlorocyclobutane | Data not available | Non-zero | Expected to have a higher boiling point than the trans isomer due to higher polarity.[2] |
| trans-1,2-Dichlorocyclobutane | Data not available | Near-zero or small | Expected to have a lower boiling point than the cis isomer due to lower polarity.[2] |
| cis-1,3-Dichlorocyclobutane | 167.6 (Predicted)[5] | Non-zero | |
| trans-1,3-Dichlorocyclobutane | Data not available | Near-zero at room temperature | The puckered conformation has a dipole moment, but rapid ring flipping averages it to near zero.[3] |
Experimental Protocols
Synthesis of Dichlorocyclobutane Isomers
A common method for the synthesis of dichlorocyclobutane isomers is the free-radical chlorination of cyclobutane. This reaction typically yields a mixture of mono- and dichlorinated products, including the various isomers of dichlorocyclobutane.
Reaction: C₄H₈ + 2 Cl₂ → C₄H₆Cl₂ + 2 HCl
Experimental Workflow for Synthesis:
Figure 1: General workflow for the synthesis of dichlorocyclobutane isomers.
Detailed Protocol:
-
Reaction Setup: In a photochemical reactor equipped with a UV lamp, a reflux condenser, and a gas inlet, place a solution of cyclobutane in an inert solvent (e.g., carbon tetrachloride).
-
Chlorination: Slowly bubble chlorine gas through the solution while irradiating with UV light. The reaction is typically carried out at a controlled temperature.
-
Monitoring: Monitor the reaction progress using gas chromatography (GC) to determine the ratio of reactants and products.
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Quench the reaction by washing the mixture with a solution of sodium thiosulfate (B1220275) to remove excess chlorine.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation to obtain the crude mixture of dichlorocyclobutane isomers.
Separation of Dichlorocyclobutane Isomers
The separation of the isomeric mixture is crucial for obtaining pure cis and trans isomers. Fractional distillation is a common technique used to separate isomers with different boiling points. For isomers with very close boiling points, preparative gas chromatography can be employed.
Experimental Workflow for Separation:
Figure 2: General workflow for the separation of dichlorocyclobutane isomers.
Detailed Protocol (Fractional Distillation):
-
Apparatus: Set up a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column).
-
Distillation: Carefully heat the crude mixture. Collect the fractions at different temperature ranges corresponding to the boiling points of the different isomers.
-
Analysis: Analyze each fraction by GC to determine its composition and purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation and differentiation of the cis and trans isomers of dichlorocyclobutane.
¹H NMR Spectroscopy
The symmetry of the isomers plays a key role in their ¹H NMR spectra.
-
cis-1,2-Dichlorocyclobutane: Due to a plane of symmetry, this isomer is expected to show three distinct signals in its ¹H NMR spectrum.[6]
-
trans-1,2-Dichlorocyclobutane: Lacking a plane of symmetry, this isomer is expected to exhibit four distinct signals in its ¹H NMR spectrum.[6]
¹³C NMR Spectroscopy
Similarly, the number of signals in the ¹³C NMR spectrum can help differentiate the isomers based on their symmetry.
Infrared (IR) Spectroscopy
The C-Cl stretching frequencies in the IR spectrum can provide information about the stereochemistry of the isomers. The specific positions of these bands can differ between the cis and trans isomers due to their different molecular geometries.
Experimental Workflow for Characterization:
Figure 3: General workflow for the spectroscopic characterization of dichlorocyclobutane isomers.
Detailed Protocol (NMR Spectroscopy):
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and stereochemistry of the isomer.
Detailed Protocol (IR Spectroscopy):
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an ATR accessory.
-
Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands, particularly the C-H and C-Cl stretching and bending vibrations, to confirm the functional groups and gain insights into the isomeric structure.
References
- 1. isomers of dichlorocyclobutane | Filo [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. askfilo.com [askfilo.com]
- 5. chembk.com [chembk.com]
- 6. How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o.. [askfilo.com]
Mechanistic Insights into the Reactions of 1,1-Dichlorocyclobutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways involved in the reactions of 1,1-dichlorocyclobutane, with a focus on its hydrolysis to cyclobutanone (B123998) and comparisons with alternative synthetic routes. The content is supported by available experimental data and detailed protocols to assist researchers in understanding and utilizing this versatile reagent.
Solvolysis of this compound: The Path to Cyclobutanone
The primary reaction of this compound of synthetic interest is its hydrolysis to cyclobutanone. This transformation is a cornerstone in the synthesis of various cyclobutane (B1203170) derivatives. Mechanistically, the hydrolysis of gem-dihalides, such as this compound, proceeds through a stepwise process.[1][2][3]
Initially, one of the chlorine atoms is substituted by a hydroxyl group via nucleophilic substitution, forming a gem-halohydrin intermediate.[1] This intermediate is generally unstable and readily eliminates a molecule of hydrogen chloride to yield the corresponding carbonyl compound. In the case of this compound, the product is cyclobutanone.[4]
The reaction is typically carried out in the presence of water or an aqueous base.[4] The presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, facilitates the deprotonation of the hydroxyl group in the intermediate, promoting the elimination of the second chloride ion and the formation of the carbonyl group.[4]
Reaction Pathway: Hydrolysis of this compound
Caption: General reaction pathway for the hydrolysis of this compound.
The exact mechanism of the initial nucleophilic substitution (S(_N)1 vs. S(_N)2) for this compound is not extensively detailed in the readily available literature. However, considering the secondary nature of the carbon atom and the potential for ring strain to influence carbocation stability, a mixed or borderline mechanism could be operative depending on the specific reaction conditions.
Comparative Analysis of Cyclobutanone Synthesis
While the hydrolysis of this compound presents a direct route to cyclobutanone, several alternative methods exist, each with its own advantages and disadvantages.
| Method | Starting Material(s) | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hydrolysis of this compound | This compound | Water, Base (e.g., aq. KOH) | Not specified in detail | Direct conversion from a stable precursor. | Potential for side reactions; mechanism not fully elucidated. |
| Oxidative Cleavage of Methylenecyclobutane | Methylenecyclobutane | O(_3), then reductive workup | 30-45 | Readily available starting material. | Use of ozone requires specialized equipment. |
| [2+2] Cycloaddition of Ketene with Ethylene | Ketene, Ethylene | Thermal or photochemical conditions | Variable | Atom-economical. | Ketene is highly reactive and requires careful handling. |
| Rearrangement of Cyclopropylcarbinol | Cyclopropylcarbinol | Acid (e.g., H(_2)SO(_4)) | ~45-50 | Utilizes a commercially available starting material. | Involves a carbocation rearrangement which can lead to byproducts. |
| Ring Expansion of Oxaspiropentane | Methylenecyclopropane | Peracid, then Lewis acid (e.g., LiI) | ~28 | Provides access to functionalized cyclobutanones. | Multi-step synthesis.[5] |
Experimental Protocols
Synthesis of Cyclobutanone from this compound (General Procedure)
This protocol is a generalized procedure based on the hydrolysis of gem-dihalides.[4]
Materials:
-
This compound
-
Aqueous Potassium Hydroxide (aq. KOH) or Sodium Hydroxide (aq. NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
A mixture of this compound and aqueous potassium hydroxide is heated under reflux.
-
The reaction progress is monitored by a suitable technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude cyclobutanone is purified by distillation.
Experimental Workflow
Caption: A typical workflow for the synthesis of cyclobutanone.
Mechanistic Considerations and Potential Rearrangements
The potential formation of a 1-chlorocyclobutyl cation as an intermediate in an S(_N)1-type pathway opens the possibility of rearrangements. Cyclobutyl cations are known to be unstable and can undergo ring expansion to the more stable cyclopentyl system. However, the presence of the electron-withdrawing chlorine atom would further destabilize such a carbocation, making its formation less favorable.
Alternative Reactions of this compound
Beyond hydrolysis, this compound can potentially undergo other nucleophilic substitution reactions. For instance, reactions with nucleophiles like sodium azide (B81097) or thiourea (B124793) could lead to the corresponding disubstituted cyclobutane derivatives. However, specific experimental data for these reactions with this compound are not widely reported.
Conclusion
The hydrolysis of this compound provides a direct route to cyclobutanone, a valuable synthetic intermediate. While the general mechanism for gem-dihalide hydrolysis is understood, a detailed mechanistic investigation, including kinetic studies, for this specific substrate would be beneficial to fully elucidate the reaction pathway and optimize conditions. A comparison with alternative synthetic methods highlights the trade-offs in terms of starting material availability, reaction conditions, and overall efficiency. Further research into the reactivity of this compound with a broader range of nucleophiles could expand its utility as a building block in organic synthesis.
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 3. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. Neighbouring_group_participation [chemeurope.com]
The Landscape of Stereoselective Reactions of Cyclobutanes: A Comparative Guide
A comprehensive review of current literature reveals a notable scarcity of reported stereoselective reactions directly employing 1,1-dichlorocyclobutane as a substrate. While this specific starting material appears underexplored in the context of asymmetric synthesis, the broader field of stereoselective transformations on the cyclobutane (B1203170) scaffold is rich and varied. This guide provides a comparative overview of established stereoselective reactions on cyclobutane derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The content herein focuses on alternative substrates to highlight the potential for developing analogous methodologies for this compound.
Enantioselective C-H Functionalization of Cyclobutanes
The direct, catalyst-controlled functionalization of C-H bonds in cyclobutanes represents a powerful strategy for introducing chirality. Rhodium(II) catalysts have been shown to be particularly effective in mediating these transformations, enabling access to both 1,1- and cis-1,3-disubstituted chiral cyclobutanes by judicious choice of catalyst.[1][2] This regiodivergence is a significant advantage, allowing for the selective synthesis of different isomers from the same starting material.[1][2]
A key methodology involves the intermolecular C-H insertion reaction of rhodium-bound carbenes.[1][2] The stereoselectivity of these reactions is highly dependent on the ligand framework of the rhodium catalyst.
Table 1: Comparison of Stereoselective C-H Functionalization Reactions of Cyclobutane Derivatives
| Substrate | Catalyst/Reagent | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Reference |
| Arylcyclobutanes | Rh₂(S-TCPTAD)₄ | 1,1-disubstituted | Good | N/A | High | [2] |
| Arylcyclobutanes | Rh₂(S-PTAD)₄ | cis-1,3-disubstituted | Good | High | High | [2] |
| Aminomethyl-cyclobutanes | Pd(II) / N-acetyl amino acid | γ-arylated | Good | Single diastereomer | Excellent | [3] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Functionalization
To a solution of the arylcyclobutane (1.0 equiv) and the rhodium catalyst (0.5-2 mol%) in a suitable solvent (e.g., dichloromethane) is added the diazo compound (1.2 equiv) at a controlled temperature (e.g., 25 °C). The reaction mixture is stirred until complete consumption of the starting material, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired functionalized cyclobutane.
Logical Relationship of Catalyst-Controlled C-H Functionalization
Caption: Catalyst control dictates the regioselectivity in the C-H functionalization of arylcyclobutanes.
Enantioselective Reduction of Cyclobutanones
The enantioselective reduction of prochiral cyclobutanones to chiral cyclobutanols is another well-established method for introducing stereocenters into the cyclobutane ring.[4] This approach is particularly useful as the resulting chiral alcohols can be further elaborated.
Various catalytic systems have been developed for this purpose, including Corey-Bakshi-Shibata (CBS) reduction and transfer hydrogenation with ruthenium catalysts.[4][5] These methods often provide high yields and excellent enantioselectivities.
Table 2: Comparison of Catalysts for the Enantioselective Reduction of Substituted Cyclobutanones
| Substrate | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Reference |
| Benzocyclobutenones | RuCl--INVALID-LINK-- | Benzocyclobutenols | 56-99 | N/A | 88-99 | [4][5] |
| 3,3-Disubstituted cyclobutanones | (S)-B-Me (CBS) | Cyclobutanols | Good | N/A | 91-99 | [4] |
| Racemic cyclobutanones | (S)-B-Me (CBS) | cis- and trans-Cyclobutanols | 90 | 1:1.1 | 90-99 | [4] |
Experimental Protocol: General Procedure for CBS Reduction of a Cyclobutanone (B123998)
A solution of the cyclobutanone (1.0 equiv) in a suitable solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). The CBS catalyst (e.g., (S)-B-Me, 0.1 equiv) is added, followed by the slow addition of a reducing agent (e.g., BH₃·SMe₂, 1.0 equiv). The reaction is stirred at this temperature until the starting material is consumed. The reaction is then quenched by the addition of methanol (B129727) and allowed to warm to room temperature. The solvent is removed, and the residue is purified by chromatography to yield the chiral cyclobutanol.
Workflow for Sequential Enantioselective Reduction and C-H Functionalization
References
- 1. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 1,1-Dichlorocyclobutane and its Silicon Analog, 1,1-Dichloro-1-silacyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physical, chemical, and reactive properties of 1,1-dichlorocyclobutane and its silicon analog, 1,1-dichloro-1-silacyclobutane. This analysis is intended to inform researchers in their selection and application of these compounds in synthetic chemistry and materials science.
Executive Summary
This compound and 1,1-dichloro-1-silacyclobutane, while structurally similar, exhibit distinct differences in their physical properties and chemical reactivity, primarily due to the fundamental differences between carbon and silicon. The silicon analog generally displays greater reactivity at the Si-Cl bond compared to the C-Cl bond of its carbon counterpart, a factor attributed to the higher polarity of the Si-Cl bond and the ability of silicon to accommodate hypervalent transition states. This heightened reactivity makes 1,1-dichloro-1-silacyclobutane a versatile precursor in organosilicon chemistry. Conversely, this compound serves as a useful intermediate in traditional organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in the table below. These properties are essential for understanding their behavior in various experimental setups.
| Property | This compound | 1,1-Dichloro-1-silacyclobutane |
| Molecular Formula | C₄H₆Cl₂ | C₃H₆Cl₂Si |
| Molecular Weight | 124.99 g/mol [1] | 141.07 g/mol [2] |
| Boiling Point | ~115 °C | 113-115 °C |
| Density | ~1.25 g/cm³ | 1.19 g/mL at 25 °C |
| Refractive Index | Not readily available | n20/D 1.464 |
| CAS Number | 1506-77-0[1] | 2351-33-9[3] |
Synthesis and Reactivity
Synthesis
This compound: A common synthetic route to this compound involves the reaction of cyclobutanone (B123998) with a chlorinating agent. One documented method utilizes tungsten(VI) chloride in dichloromethane (B109758).[4] Another approach is the chlorination of chlorocyclobutane.[4]
1,1-Dichloro-1-silacyclobutane: This silicon analog is often synthesized through the cyclization of a linear precursor. A widely used method involves the reaction of 1,3-dichloropropane (B93676) with magnesium to form a Grignard-like intermediate, which then reacts with a silicon tetrachloride derivative.
Reactivity: A Comparative Overview
The primary locus of reactivity for both molecules is the di-chloro substituted carbon or silicon atom. However, the nature of the central atom—carbon versus silicon—profoundly influences the reactivity of the attached chlorine atoms.
Nucleophilic Substitution: The Si-Cl bond in 1,1-dichloro-1-silacyclobutane is significantly more susceptible to nucleophilic attack than the C-Cl bond in this compound. This is due to several factors:
-
Bond Polarity: The greater electronegativity difference between silicon and chlorine compared to carbon and chlorine results in a more polarized Si-Cl bond, making the silicon atom more electrophilic.
-
d-Orbital Participation: Silicon can utilize its vacant d-orbitals to form hypervalent, pentacoordinate intermediates and transition states, which lowers the activation energy for nucleophilic substitution. Carbon, lacking accessible d-orbitals, cannot form such stable intermediates.
-
Leaving Group Ability: The strength of the C-Cl bond is generally greater than the Si-Cl bond, making the chloride ion a better leaving group in the silicon-containing compound.
As a consequence, 1,1-dichloro-1-silacyclobutane readily reacts with a variety of nucleophiles, such as water, alcohols, and amines, to replace the chlorine atoms. This high reactivity makes it a valuable precursor for the synthesis of a wide range of functionalized silacyclobutanes.[5]
Ring Strain: The replacement of a carbon atom with a larger silicon atom in the four-membered ring is suggested to reduce the overall ring strain. This difference in ring strain can influence the propensity of these molecules to undergo ring-opening reactions. While cyclobutane (B1203170) has significant ring strain, the longer Si-C bonds in silacyclobutane (B14746246) can lead to a more relaxed ring structure.
Lewis Acid-Catalyzed Reactions: Both compounds can be activated by Lewis acids. For this compound, Lewis acids can facilitate ring-opening reactions or substitution reactions. In the case of 1,1-dichloro-1-silacyclobutane, Lewis acids can catalyze polymerization through ring-opening mechanisms.
Experimental Protocols
Synthesis of this compound from Cyclobutanone
This protocol is based on a literature procedure for the chlorination of ketones.[4]
Materials:
-
Cyclobutanone
-
Tungsten(VI) chloride (WCl₆)
-
Dichloromethane (CH₂Cl₂)
-
Apparatus for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclobutanone in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tungsten(VI) chloride in dichloromethane to the cooled cyclobutanone solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Note: This is a general outline, and specific quantities and reaction conditions should be optimized based on the desired scale and available laboratory resources.
Visualizations
Logical Workflow for Comparative Kinetic Analysis
The following diagram illustrates a logical workflow for a comparative kinetic study of the hydrolysis of this compound and its silicon analog. This experimental design would provide the quantitative data necessary for a direct comparison of their reactivity.
References
Comparative Kinetic Analysis of 1,1-Dichlorocyclobutane and Related Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving 1,1-dichlorocyclobutane. Due to a lack of specific experimental kinetic data for this compound in publicly available literature, this guide focuses on a comparison with related, better-studied haloalkanes. The expected reactivity of this compound is discussed based on established principles of physical organic chemistry, supported by experimental data for analogous compounds. This guide covers two primary reaction types: thermal decomposition (pyrolysis) and solvolysis.
Comparison of Thermal Decomposition Kinetics
The thermal decomposition of haloalkanes, particularly in the gas phase, provides fundamental insights into their stability and reaction mechanisms. For chlorocyclobutanes, these reactions typically involve unimolecular elimination of hydrogen chloride (HCl) or ring-opening pathways.
Quantitative Data for Thermal Decomposition
The following table summarizes the available Arrhenius parameters for the thermal decomposition of related chloroalkanes. The data for this compound is not available and is presented as a subject for future experimental investigation.
| Compound | Reaction | A (s⁻¹) | Eₐ (kJ/mol) | Temperature Range (°C) |
| This compound | Thermal Decomposition | Not available | Not available | Not available |
| Monochlorocyclobutane | → Cyclobutene + HCl | 10¹³·⁵ | 224 | 380-450 |
| 1,2-Dichloropropane (B32752) | → Chloropropenes + HCl | 10¹³·⁷⁸ | 229 | 393-470 |
Data for monochlorocyclobutane and 1,2-dichloropropane are included to provide a baseline for comparison.
Expected Reactivity of this compound
Based on the principles of reaction kinetics, the thermal stability of this compound is expected to be comparable to or slightly lower than that of monochlorocyclobutane. The presence of two chlorine atoms on the same carbon atom can influence the reaction mechanism in several ways:
-
Inductive Effect: The two chlorine atoms will have a significant electron-withdrawing inductive effect, which could weaken the C-C bonds in the cyclobutane (B1203170) ring, potentially lowering the activation energy for ring-opening reactions.
-
Gem-Dichloro Strain: The steric and electronic repulsion between the two chlorine atoms on the same carbon might introduce additional ring strain, making the molecule more susceptible to decomposition.
-
Reaction Pathways: The primary thermal decomposition pathway for this compound is expected to be the 1,2-elimination of HCl to yield 1-chlorocyclobutene. A subsequent elimination could lead to cyclobutadiene, which would rapidly dimerize or react further. Ring-opening reactions are also possible, leading to chlorinated butadienes.
Experimental Protocol for Gas-Phase Pyrolysis
The kinetic parameters for the thermal decomposition of this compound can be determined using a static or flow reactor system coupled with an analytical technique such as gas chromatography (GC) or mass spectrometry (MS).
Experimental Workflow:
Benchmarking 1,1-Dichlorocyclobutane: A Comparative Guide for Cyclobutane Synthesis in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical decision in the synthesis of novel cyclobutane-containing molecules. This guide provides an objective comparison of 1,1-dichlorocyclobutane against other common cyclobutane (B1203170) precursors, supported by experimental data to inform precursor selection for the efficient synthesis of key intermediates.
The cyclobutane motif is a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure, which can impart desirable pharmacological properties. This guide focuses on the synthesis of a key intermediate, cyclobutane-1,1-dicarboxylic acid and its diethyl ester, which are precursors for various bioactive molecules, including the anticancer drug Carboplatin. We will compare the performance of this compound with the widely used 1,3-dihalopropane/diethyl malonate approach.
Comparative Analysis of Cyclobutane Precursors
The synthesis of cyclobutane-1,1-dicarboxylic acid and its derivatives is a common gateway to more complex cyclobutane structures. Below is a comparison of two primary synthetic routes to a key intermediate, diethyl cyclobutane-1,1-dicarboxylate.
| Precursor(s) | Target Intermediate | Reagents | Yield | Reference |
| This compound | Diethyl cyclobutane-1,1-dicarboxylate | 1. Mg, THF 2. CO2 3. EtOH, H+ | Yield not explicitly reported in literature, requires multi-step conversion. | Theoretical pathway based on Grignard reaction principles. |
| Diethyl malonate + 1,3-Dibromopropane (B121459) | Diethyl cyclobutane-1,1-dicarboxylate | Sodium ethoxide, Ethanol | 53-55% | --INVALID-LINK--[1] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing synthetic methods.
Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate from Diethyl Malonate and 1,3-Dibromopropane
This established procedure provides a reliable method for the synthesis of the target intermediate.
Reaction Scheme:
Procedure:
A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol. To a mixture of diethyl malonate and 1,3-dibromopropane, the sodium ethoxide solution is added, and the reaction mixture is refluxed. After an aqueous workup and extraction with ether, the crude product is purified by distillation to yield diethyl 1,1-cyclobutanedicarboxylate. A detailed, step-by-step protocol can be found in Organic Syntheses.[1]
Key Reaction Parameters:
-
Reagents: Sodium, absolute ethanol, diethyl malonate, 1,3-dibromopropane.
-
Reaction Time: Several hours of reflux.
-
Purification: Distillation.
Logical and Experimental Workflows
Visualizing synthetic pathways and experimental workflows can aid in understanding the sequence of operations and the relationships between different stages of a synthesis.
Caption: Synthetic pathways to cyclobutane-containing molecules.
Application in Drug Development: Targeting the JAK-STAT Signaling Pathway
Cyclobutane-containing molecules have found applications as inhibitors of the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[2][3][4][5]
JAK inhibitors, some of which incorporate a cyclobutane scaffold, act by blocking the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation cascade and downregulating the inflammatory response.[6][7]
Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. dermnetnz.org [dermnetnz.org]
Unraveling the Reactivity of 1,1-Dichlorocyclobutane: A Comparative DFT Analysis of Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of halogenated cyclic compounds is paramount for designing novel synthetic routes and predicting molecular stability. This guide provides a comparative analysis of the potential reaction pathways of 1,1-dichlorocyclobutane, drawing insights from density functional theory (DFT) studies on analogous gem-dihalocycloalkanes. While direct computational studies on this compound are scarce in the current literature, the reactivity of structurally similar compounds, particularly gem-dihalocyclopropanes, offers a valuable framework for predicting its behavior.
The inherent ring strain of the cyclobutane (B1203170) ring, coupled with the presence of two chlorine atoms on the same carbon, renders this compound a molecule with diverse and potentially complex reactivity. Key reaction pathways that can be anticipated include ring-opening, substitution, and elimination reactions. This guide will explore these pathways by comparing them with computationally elucidated mechanisms for analogous systems, providing a theoretical foundation for experimental design.
Comparison of Predicted Reaction Pathways
The primary reaction pathways for this compound are expected to be initiated by the departure of a chloride ion, leading to a carbocationic intermediate, or through a concerted mechanism. The high ring strain of the four-membered ring is a significant driving force in many of its transformations.
Ring-Opening Reactions
Ring-opening is a highly probable pathway for this compound, driven by the release of ring strain. Computational studies on gem-dihalocyclopropanes have shown that these reactions can proceed through various mechanisms, including electrocyclic ring-opening. For instance, the thermal or silver(I)-promoted ring-opening of gem-dibromocyclopropanes has been computationally and experimentally investigated, revealing pathways that lead to the formation of allylic cations and subsequent rearranged products.
A plausible ring-opening pathway for this compound would involve the heterolytic cleavage of a C-Cl bond to form a 1-chloro-1-cyclobutyl cation. This intermediate could then undergo a disrotatory ring-opening to yield a homoallylic cation, which can be trapped by nucleophiles. The energetics of this process are expected to be influenced by the stability of the resulting carbocation and the degree of strain release.
Dehalogenation Reactions
Dehalogenation, typically promoted by metals like zinc or sodium, is another important reaction class for dihaloalkanes. For vicinal dihalides such as 1,2-dichlorocyclobutane, this reaction is a known route to cyclobutenes. In the case of this compound, a similar reaction could potentially lead to the formation of a highly reactive cyclobutylidene carbene intermediate upon treatment with a reducing agent. This carbene could then undergo various transformations, including insertion reactions or rearrangement.
Nucleophilic Substitution and Elimination
Direct nucleophilic substitution (SN1 or SN2) at the C1 position of this compound is also a possibility. An SN1-type mechanism would proceed through the aforementioned 1-chloro-1-cyclobutyl cation. An SN2 reaction at a sterically hindered quaternary carbon is generally disfavored but could be facilitated by the electronic effects of the chlorine atoms.
Elimination reactions (E1 or E2) could also compete, leading to the formation of 1-chlorocyclobutene. The regioselectivity and stereoselectivity of these reactions would be dictated by the stability of the transition states and the nature of the base used.
Quantitative Data from Analogous Systems
To provide a quantitative perspective, the following table summarizes theoretical data from DFT studies on the reaction pathways of gem-dihalocyclopropanes, which serve as the closest computationally studied analogs to this compound. These values offer an estimate of the energy barriers and reaction thermodynamics that might be expected for similar transformations in the cyclobutane system.
| Reaction Pathway | Analogous System | DFT Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| Ring-Opening | Glycal-derived gem-dibromocyclopropane | Not Specified | Not explicitly stated, but pathway explored | Thermodynamically favored products identified | [1] |
| Force-Induced Ring-Opening | gem-Dihalocyclopropane | Not Specified | Investigated as a function of applied force | Not Applicable | [2] |
Note: Specific quantitative data for activation energies and reaction enthalpies for this compound are not available in the reviewed literature. The table presents data from analogous systems to provide a comparative context.
Experimental Protocols for Analogous Systems
The following provides a generalized experimental protocol for a reaction type that is relevant to the study of this compound, based on procedures used for analogous gem-dihalocyclopropanes.
General Procedure for Base-Promoted Ring-Opening of a gem-Dihalocycloalkane:
-
Reactant Preparation: A solution of the gem-dihalocycloalkane (1.0 mmol) in a suitable anhydrous solvent (e.g., methanol, 10 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: A solution of a nucleophilic base (e.g., sodium methoxide, 1.2 mmol) in the same solvent is added dropwise to the stirred solution of the gem-dihalocycloalkane at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired ring-opened product(s).
-
Characterization: The structure of the product(s) is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships between the potential reaction pathways of this compound.
Caption: Potential reaction pathways of this compound.
Caption: Generalized experimental workflow for studying reactions of this compound.
References
A Comparative Guide to the Isomeric Effects of Dichlorocyclobutanes on Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of substituents on a cyclobutane (B1203170) ring profoundly influences its reactivity and the resulting product distribution. In the case of dichlorocyclobutanes, the constitutional and stereoisomeric variations lead to distinct chemical behaviors, particularly in fundamental reactions such as eliminations and nucleophilic substitutions. This guide provides an objective comparison of dichlorocyclobutane isomers, focusing on how their unique geometries dictate reaction pathways and outcomes, supported by established mechanistic principles.
Isomers of Dichlorocyclobutane
Dichlorocyclobutane exists as several constitutional and stereoisomers. The position of the chlorine atoms on the four-membered ring defines the constitutional isomers, while their spatial arrangement (cis/trans) gives rise to stereoisomers.[1]
-
1,1-Dichlorocyclobutane: A geminal dichloride with both chlorine atoms on the same carbon. It does not have stereoisomers.[1]
-
1,2-Dichlorocyclobutane: A vicinal dichloride with chlorine atoms on adjacent carbons. It exists as two stereoisomers[1][2]:
-
1,3-Dichlorocyclobutane: Chlorine atoms are on opposite corners of the ring. It also exists as two stereoisomers[1][2]:
-
cis-1,3-Dichlorocyclobutane: A meso compound.[2]
-
trans-1,3-Dichlorocyclobutane: A chiral molecule.
-
The distinct geometries of these isomers are critical in determining their reactivity.
Comparative Reactivity in Elimination Reactions
Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are highly sensitive to the stereochemistry of the substrate. The E2 mechanism requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group for the reaction to proceed efficiently.[5] This stereoelectronic requirement is a key differentiating factor in the reactivity of cis- and trans-1,2-dichlorocyclobutane.
The strained cyclobutane ring is not planar and adopts a puckered conformation.[3] This puckering influences the relative positions of substituents, which are described as pseudo-axial and pseudo-equatorial.
-
trans-1,2-Dichlorocyclobutane: This isomer can readily adopt a conformation where one chlorine atom is pseudo-axial and a hydrogen atom on the adjacent carbon is also in a pseudo-axial position, placing them in the required anti-periplanar alignment.[5] This geometric feasibility makes the trans-isomer well-suited for undergoing E2 elimination to form 1-chlorocyclobutene.
-
cis-1,2-Dichlorocyclobutane: In the cis-isomer, the two chlorine atoms are on the same side of the ring. For one chlorine atom to be pseudo-axial, the adjacent β-hydrogens are not in an anti-periplanar position. Achieving such a conformation would introduce significant ring strain.[5] Consequently, the E2 elimination pathway is strongly disfavored for the cis-isomer under standard conditions. It is expected to react much more slowly, potentially favoring other pathways like nucleophilic substitution (SN2) or slower elimination mechanisms under forcing conditions.[5]
This disparity in reactivity based on stereochemistry is a well-documented phenomenon in cyclic systems, such as cyclohexanes and cyclopentanes.[5][6][7]
Dehalogenation to Cyclobutene (B1205218)
Quantitative Data Summary
While the principles of stereoelectronic control are well-established, specific peer-reviewed quantitative data directly comparing the reaction rates and yields for the different isomers of dichlorocyclobutane are not extensively reported in readily accessible literature. The following table summarizes the key properties of the isomers.
| Isomer | Structure | Chirality | Expected Relative E2 Rate |
| This compound | Geminal Dichloride | Achiral | N/A (No β-Cl) |
| cis-1,2-Dichlorocyclobutane | Vicinal Dichloride | Achiral (meso) | Slow |
| trans-1,2-Dichlorocyclobutane | Vicinal Dichloride | Chiral | Fast |
| cis-1,3-Dichlorocyclobutane | 1,3-Dichloride | Achiral (meso) | Varies by mechanism |
| trans-1,3-Dichlorocyclobutane | 1,3-Dichloride | Chiral | Varies by mechanism |
Note: Expected relative E2 rates are based on established stereoelectronic principles for vicinal dihalides in cyclic systems.[5]
Experimental Protocols
The following is a generalized protocol for a comparative study of the elimination reaction rates of cis- and trans-1,2-dichlorocyclobutane.
Objective: To compare the rate of dehydrochlorination of cis- and trans-1,2-dichlorocyclobutane with a strong base.
Materials:
-
cis-1,2-Dichlorocyclobutane
-
trans-1,2-Dichlorocyclobutane
-
Potassium hydroxide (B78521) (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: Prepare two separate temperature-controlled reaction vessels, one for each isomer.
-
In each vessel, dissolve a known concentration of the respective dichlorocyclobutane isomer and an internal standard in anhydrous ethanol.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 50 °C).
-
To initiate the reaction, add a standardized solution of the strong base (e.g., 1 M KOH in ethanol) to each vessel simultaneously.
-
Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted samples by GC-FID to determine the concentration of the remaining dichlorocyclobutane reactant relative to the internal standard.
Data Analysis:
-
Plot the concentration of each dichlorocyclobutane isomer as a function of time.
-
Determine the initial reaction rate for each isomer from the initial slope of the concentration vs. time curve.[5]
-
The relative reactivity can be calculated as the ratio of the initial rates (Ratetrans / Ratecis).
Conclusion
The isomers of dichlorocyclobutane serve as excellent models for demonstrating the profound impact of stereochemistry on chemical reactivity. The rigid, puckered nature of the cyclobutane ring imposes strict geometric constraints that favor specific reaction pathways for different isomers. In E2 elimination reactions, the trans-1,2-dichlorocyclobutane isomer is predicted to react significantly faster than its cis counterpart due to its ability to readily achieve the required anti-periplanar transition state.[5] This fundamental difference underscores the importance of stereoelectronic effects in reaction mechanisms. For professionals in drug development and chemical synthesis, understanding these isomeric effects is crucial for designing selective synthetic routes and predicting the stability and reactivity of cyclic molecules.
References
- 1. isomers of dichlorocyclobutane | Filo [askfilo.com]
- 2. a. Draw all isomeric structures of dichlorocyclobutane. b. Which ones ar.. [askfilo.com]
- 3. 1,2-Dichlorocyclobutane|CAS 17437-39-7|RUO [benchchem.com]
- 4. cis-1,2-Dichlorocyclobutane|C4H6Cl2|17437-39-7 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Comparison of Dichlorocyclobutane Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of the four primary isomers of dichlorocyclobutane: 1,1-dichlorocyclobutane, cis-1,2-dichlorocyclobutane, trans-1,2-dichlorocyclobutane, and 1,3-dichlorocyclobutane. By examining their distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to provide a clear framework for their differentiation.
The dichlorocyclobutane isomers, with the chemical formula C₄H₆Cl₂, present a challenge in structural elucidation due to their identical mass and similar physical properties. However, their unique spatial arrangements of chlorine atoms lead to distinct spectroscopic characteristics. This guide summarizes key quantitative data, details the experimental protocols for obtaining these spectra, and provides a logical workflow for isomer differentiation.
Data Presentation: A Spectroscopic Head-to-Head
The following tables summarize the key spectroscopic data for each dichlorocyclobutane isomer. Due to the limited availability of experimentally derived public data, some values are predicted based on established principles of spectroscopy and computational models.
Table 1: ¹H NMR Spectral Data
| Isomer | Predicted Chemical Shifts (δ, ppm) | Expected Number of Signals | Key Differentiating Features |
| This compound | Triplet ~2.8 ppm (2H, α-CH₂)Quintet ~2.4 ppm (2H, β-CH₂)Triplet ~2.0 ppm (2H, γ-CH₂) | 3 | Three distinct signals with characteristic splitting patterns. |
| cis-1,2-Dichlorocyclobutane | Multiplet ~4.5 ppm (2H, CHCl)Multiplet ~2.7 ppm (2H)Multiplet ~2.2 ppm (2H) | 3[1] | Fewer signals than the trans isomer due to a plane of symmetry.[1] |
| trans-1,2-Dichlorocyclobutane | Multiplet ~4.7 ppm (1H)Multiplet ~4.3 ppm (1H)Multiplet ~2.9 ppm (2H)Multiplet ~2.4 ppm (2H) | 4[1] | More complex spectrum with four signals, reflecting its lower symmetry.[1] |
| 1,3-Dichlorocyclobutane | Multiplet ~4.6 ppm (2H, CHCl)Multiplet ~3.0 ppm (4H, CH₂) | 2 | The simplest ¹H NMR spectrum of the isomers. |
Table 2: ¹³C NMR Spectral Data
| Isomer | Predicted Chemical Shifts (δ, ppm) | Expected Number of Signals | Key Differentiating Features |
| This compound | ~80 (CCl₂)~40 (α-CH₂)~15 (β-CH₂) | 3 | Presence of a quaternary carbon signal at a high chemical shift. |
| cis-1,2-Dichlorocyclobutane | ~65 (CHCl)~30 (CH₂) | 2 | Two signals due to the plane of symmetry. |
| trans-1,2-Dichlorocyclobutane | ~63 (CHCl)~28 (CH₂) | 2 | Similar number of signals to the cis isomer, but with slight chemical shift differences. |
| 1,3-Dichlorocyclobutane | ~55 (CHCl)~35 (CH₂) | 2 | Two signals, with the CHCl carbon appearing at a lower chemical shift compared to the 1,2-isomers. |
Table 3: IR Spectral Data
| Isomer | Characteristic Absorption Bands (cm⁻¹) | Key Differentiating Features |
| This compound | ~2960 (C-H stretch)~1450 (CH₂ bend)~750 (C-Cl stretch) | Strong C-Cl stretching absorption. |
| cis-1,2-Dichlorocyclobutane | ~2950 (C-H stretch)~1440 (CH₂ bend)~780, ~650 (C-Cl stretch) | Likely two distinct C-Cl stretching bands due to the cis relationship. |
| trans-1,2-Dichlorocyclobutane | ~2955 (C-H stretch)~1445 (CH₂ bend)~740 (C-Cl stretch) | A single strong C-Cl stretching band is expected. |
| 1,3-Dichlorocyclobutane | ~2940 (C-H stretch)~1430 (CH₂ bend)~760 (C-Cl stretch) | The fingerprint region will be distinct from the other isomers. |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Key Differentiating Features |
| This compound | 124/126/128 | 89/91 ([M-Cl]⁺)54 ([M-2Cl]⁺) | Fragmentation pattern will be influenced by the gem-dichloro arrangement. |
| cis-1,2-Dichlorocyclobutane | 124/126/128 | 89/91 ([M-Cl]⁺)54 ([M-2Cl]⁺) | Very similar fragmentation pattern to the trans isomer is expected. |
| trans-1,2-Dichlorocyclobutane | 124/126/128 | 89/91 ([M-Cl]⁺)54 ([M-2Cl]⁺) | Subtle differences in fragment ion intensities compared to the cis isomer may be observable. |
| 1,3-Dichlorocyclobutane | 124/126/128 | 89/91 ([M-Cl]⁺)54 ([M-2Cl]⁺) | The relative abundance of the [M-HCl]⁺ ion may differ from the 1,1- and 1,2-isomers. |
Note: Predicted NMR and IR data are based on computational models and established spectroscopic principles. Mass spectrometry fragmentation is based on general principles for halogenated cycloalkanes.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorocyclobutane isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to obtain singlet peaks for each unique carbon. A wider spectral width and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A typical scan range is 4000-400 cm⁻¹. Co-adding 16 or 32 scans is recommended to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the dichlorocyclobutane isomer in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 200°C at a rate of 10°C/minute.
-
MS Analysis: The eluent from the GC is introduced directly into the ion source of the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-150 to observe the molecular ion and key fragment ions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for differentiating the dichlorocyclobutane isomers based on their spectroscopic data.
Caption: Logical workflow for the differentiation of dichlorocyclobutane isomers.
The primary method for distinguishing the isomers is ¹H NMR spectroscopy, which can differentiate the 1,3-isomer and the cis- and trans-1,2-isomers based on the number of signals. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique for separation and confirmation, particularly for identifying the 1,1-isomer through its unique fragmentation pattern. The combination of these techniques provides a robust methodology for the complete characterization of dichlorocyclobutane isomer mixtures.
References
Safety Operating Guide
Proper Disposal of 1,1-Dichlorocyclobutane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1,1-Dichlorocyclobutane, a halogenated hydrocarbon that requires careful handling due to its hazardous properties. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and is considered a highly flammable liquid that can release toxic fumes upon decomposition.[1] Due to its chemical nature as a halogenated hydrocarbon, it necessitates specific handling and disposal protocols.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Classification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. Waste containing this compound must be treated as hazardous waste.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated container for halogenated organic solvents . It should never be mixed with non-halogenated solvent waste. This is crucial as the disposal methods and costs for these two categories of waste differ significantly.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.
-
Solid vs. Liquid: Separate liquid waste from solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, or silica (B1680970) gel).
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific waste codes. As a chlorinated aliphatic hydrocarbon, waste this compound could potentially be classified under the "F-listed" wastes from non-specific sources if it is a spent solvent.[2][3][4][5] The most relevant codes would likely be F001 or F002, which apply to certain spent halogenated solvents.[4] Final determination of the correct waste code should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
Quantitative Data on this compound
| Property | Value |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 124.99 g/mol |
| Appearance | Colorless liquid |
| Odor | Chloroform-like[6] |
| Boiling Point | 136.3 °C at 760 mmHg |
| Flash Point | 44.3 °C |
| Density | 1.26 g/cm³ |
| Vapor Pressure | 9.2 mmHg at 25°C |
Note: Data for CAS 29356-13-6.[2][3][5] Always refer to the specific SDS provided by the supplier for the exact material in use.
The flash point of 44.3°C is below 60°C (140°F), which classifies the substance as a flammable liquid and an ignitable hazardous waste (RCRA code D001).
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste from the point of generation to its final removal from the laboratory.
Caption: Logical workflow for the safe disposal of this compound waste.
Detailed Methodologies for Disposal
The primary and most accepted method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment of halogenated hydrocarbons is generally not recommended due to the potential for hazardous reactions and the production of other regulated waste products.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
At the point of generation, collect all liquid waste containing this compound into a dedicated, properly labeled waste container.
-
Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE), with a screw-top cap to prevent evaporation.
-
Contaminated solid waste (e.g., pipette tips, absorbent materials) should be collected in a separate, clearly labeled, and sealed container or bag.
-
-
Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any other components in the waste mixture with their approximate percentages.
-
Indicate the hazard characteristics (e.g., "Flammable," "Toxic").
-
Attach your laboratory's specific hazardous waste tag as required by your institution's EHS department.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
The SAA should be at or near the point of generation.
-
Ensure the waste container is kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times except when adding waste.
-
-
Request for Disposal:
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion) or on a regular schedule, arrange for its pickup.
-
Follow your institution's specific procedures for requesting hazardous waste disposal, which is typically managed by the EHS department.
-
-
Final Disposal:
-
Your institution's EHS department will collect the waste and consolidate it for shipment to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
The most common disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[7]
-
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all federal, state, and institutional regulations regarding hazardous waste management. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal procedures and requirements.
References
Personal protective equipment for handling 1,1-Dichlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 1,1-Dichlorocyclobutane (CAS No. 29356-13-6). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a halogenated hydrocarbon that presents several health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. As a volatile and potentially carcinogenic compound, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting, compliant with ANSI Z87.1 standards. | Protects against splashes and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk. | Provides a secondary layer of protection for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with neoprene or Viton™ gloves is recommended. Nitrile gloves offer poor resistance to many halogenated hydrocarbons.[1] | Prevents skin contact. Breakthrough times for specific glove materials should be consulted.[2][3] |
| Body Protection | Laboratory Coat | Flame-resistant and chemically impervious. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant splash risk. | Provides an additional barrier against chemical splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a certified and properly functioning chemical fume hood. | Minimizes inhalation exposure to vapors. |
| Air-Purifying Respirator (APR) | For emergency situations (e.g., spills) outside of a fume hood. Equipped with organic vapor cartridges. | Provides respiratory protection in the event of an unexpected release. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling.
1. Pre-Handling Preparation:
- Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
- Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound.
- Emergency Equipment: Ensure that a chemical spill kit, safety shower, and eyewash station are readily accessible and operational.
- Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
- PPE Inspection: Inspect all PPE for integrity before use.
2. Handling the Chemical:
- Work Area: Conduct all work within a designated area inside a chemical fume hood to minimize exposure.
- Dispensing: Use spark-proof tools and ground all equipment when transferring the chemical to prevent static discharge.
- Containment: Use secondary containment (e.g., a tray) to contain any potential spills.
- Avoid Incompatibilities: Keep away from strong oxidizing agents, bases, and metals.
- Heating: If heating is necessary, use a well-controlled heating mantle or water bath. Avoid open flames.
3. Post-Handling Procedures:
- Container Sealing: Tightly seal the container of this compound immediately after use.
- Decontamination: Decontaminate the work area with soap and water or an appropriate laboratory cleaner.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
If flammable vapors are present, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors to contain the spill.
-
Activate the building's fire alarm if necessary.
-
From a safe location, call emergency services and provide details of the spill.
-
Do not re-enter the area until it has been cleared by safety professionals.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, paper towels) in a separate, clearly labeled, and sealed container for solid hazardous waste.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate percentages.
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs.
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 124.99 g/mol [4] |
| CAS Number | 29356-13-6[5] |
| Boiling Point | 136.3 °C at 760 mmHg[5] |
| Flash Point | 44.3 °C[5] |
| Density | 1.26 g/cm³[5] |
| Vapor Pressure | 9.2 mmHg at 25 °C[5] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
